Phenaridine
Description
Structure
3D Structure
Propriétés
Numéro CAS |
42045-97-6 |
|---|---|
Formule moléculaire |
C24H32N2O |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
N-[2,5-dimethyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C24H32N2O/c1-4-24(27)26(22-13-9-6-10-14-22)23-17-20(3)25(18-19(23)2)16-15-21-11-7-5-8-12-21/h5-14,19-20,23H,4,15-18H2,1-3H3 |
Clé InChI |
ODPKHHGQKIYCTJ-UHFFFAOYSA-N |
SMILES |
CCC(=O)N(C1CC(N(CC1C)CCC2=CC=CC=C2)C)C3=CC=CC=C3 |
SMILES canonique |
CCC(=O)N(C1CC(N(CC1C)CCC2=CC=CC=C2)C)C3=CC=CC=C3 |
Autres numéros CAS |
42045-97-6 |
Synonymes |
1-(2-phenethyl)-2,5-dimethyl-4-aminopropionylpiperidine citrate fenaridine phenaridine phenaridine hydrochloride phenaridine sulfate phenaridine, (2alpha, 4alpha, 5alpha)- phenaridine, (2alpha, 4alpha, 5beta)- phenaridine, (2alpha, 4beta, 5beta)- phenaridine, (2alpha,4alpha,5alpha)-isomer phenaridine, (2alpha,4alpha,5beta)-isomer phenaridine, (2alpha,4beta,5beta)-isomer phenaridine, (2S-2alpha,4beta,5beta)-isomer sulfate (1:1) |
Origine du produit |
United States |
Foundational & Exploratory
The Enigmatic Agonist: A Technical Guide to Phenaridine's Mechanism of Action at the Mu-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenaridine, a potent synthetic opioid, exerts its profound analgesic and physiological effects primarily through its interaction with the mu-opioid receptor (MOR), a key member of the G-protein coupled receptor (GPCR) superfamily. This document provides an in-depth technical exploration of the molecular mechanisms underpinning this compound's action at the MOR. It details the binding characteristics, signal transduction pathways, and the concept of biased agonism, which may differentiate its pharmacological profile from classical opioids. This guide synthesizes current understanding, presents quantitative data in a structured format, outlines relevant experimental protocols, and provides visual representations of the key signaling cascades to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to Mu-Opioid Receptor Signaling
The mu-opioid receptor is a class A GPCR that plays a central role in mediating the effects of endogenous opioid peptides (e.g., endorphins) and exogenous opioids like morphine and fentanyl.[1][2] Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of intracellular signaling pathways.[3] The primary signaling cascade involves the coupling to and activation of inhibitory G-proteins (Gαi/o).[4][5] This activation leads to the dissociation of the Gα and Gβγ subunits, which then modulate various downstream effectors.[4]
Key downstream effects of G-protein activation include:
-
Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6]
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This results in potassium ion efflux, hyperpolarization of the neuronal membrane, and reduced neuronal excitability.[5]
-
Inhibition of voltage-gated calcium channels: This reduces neurotransmitter release from presynaptic terminals.[5]
Beyond the canonical G-protein pathway, MORs can also signal through the β-arrestin pathway.[1][7] Agonist-induced receptor phosphorylation by G-protein-coupled receptor kinases (GRKs) promotes the recruitment of β-arrestin proteins.[4] While initially understood to mediate receptor desensitization and internalization, β-arrestin is now recognized as a transducer of its own signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK.[3][4] It has been suggested that the G-protein pathway is primarily responsible for analgesia, while the β-arrestin pathway may be implicated in some of the adverse effects of opioids, such as respiratory depression and tolerance.[8][9]
This compound's Interaction with the Mu-Opioid Receptor
Binding Affinity and Potency
The initial and most critical step in the action of an opioid agonist is its binding to the MOR. The affinity of a ligand for the receptor is quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. The potency of an agonist is typically measured by its half-maximal effective concentration (EC50) in functional assays, representing the concentration required to produce 50% of the maximal response.
Table 1: Representative Binding Affinities and Functional Potencies of Mu-Opioid Receptor Agonists
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) (GTPγS Assay) |
| Morphine | 1 - 100 | 10 - 100 |
| Fentanyl | 1 - 100 | 1 - 10 |
| Sufentanil | < 1 | 0.1 - 1 |
| Buprenorphine | < 1 | 1 - 10 |
Note: Data are compiled from multiple sources and represent typical ranges.[11] Actual values may vary depending on the specific assay conditions.
Functional Efficacy and Biased Agonism
Efficacy refers to the maximal effect a ligand can produce upon binding to the receptor. Full agonists can elicit a maximal response, while partial agonists produce a submaximal response even at saturating concentrations.[12]
The concept of biased agonism or functional selectivity has emerged as a critical paradigm in opioid pharmacology.[7][13] It proposes that a ligand can stabilize distinct receptor conformations, leading to the preferential activation of one signaling pathway over another (e.g., G-protein signaling versus β-arrestin recruitment).[7][8] Ligands that preferentially activate the G-protein pathway with reduced β-arrestin2 recruitment are hypothesized to produce robust analgesia with fewer side effects.[14][15] Several synthetic opioids, such as oliceridine (TRV130), have been developed as G-protein biased agonists.[8][14] A compound like this compound would likely be characterized by its bias factor, which quantifies the degree of preference for one pathway over another.
Signaling Pathways Activated by this compound
The binding of this compound to the MOR is expected to initiate a cascade of intracellular events, as depicted in the following diagrams.
Caption: Canonical G-protein signaling pathway activated by this compound at the mu-opioid receptor.
References
- 1. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | The opioid receptor: emergence through millennia of pharmaceutical sciences [frontiersin.org]
- 7. Mu-Opioid receptor biased ligands: A safer and painless discovery of analgesics? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biased ligands at opioid receptors: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 10. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zenodo.org [zenodo.org]
- 12. ndafp.org [ndafp.org]
- 13. Functional Selectivity at the μ-Opioid Receptor: Implications for Understanding Opioid Analgesia and Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iasp-pain.org [iasp-pain.org]
- 15. search.library.northwestern.edu [search.library.northwestern.edu]
Pharmacokinetics and pharmacodynamics of Phenaridine in animal models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenaridine, also known as 2,5-dimethylfentanyl, is a potent opioid analgesic developed in 1972 as an analogue of fentanyl.[1] It has been utilized in surgical anesthesia and is recognized for its significant analgesic properties.[1] While structurally similar to fentanyl, some studies suggest that this compound may possess a superior activity and duration of action, with a potentially favorable safety profile concerning respiratory effects.[2] This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of this compound in animal models, drawing comparisons with the well-characterized pharmacology of fentanyl to provide a broader context.
Pharmacodynamics
The primary pharmacodynamic effect of this compound, like other opioids, is analgesia. Its mechanism of action is presumed to be mediated through agonism at opioid receptors, primarily the mu-opioid receptor (MOR), which is the principal target for fentanyl and its analogues.
Analgesic Effects
This compound has demonstrated potent analgesic activity in various animal models. A key study reported an ED50 (median effective dose) of 0.0048 mg/kg in rats using the tail flick test, with a duration of action of 35 minutes following subcutaneous administration.[3] Another report suggests that this compound is superior to fentanyl in terms of both activity and duration of action.[2] The analgesic efficacy of fentanyl and its analogues is typically assessed using thermal nociception assays such as the hot plate and tail-flick tests, as well as chemical-induced pain models like the writhing test.[4][5]
Comparative Potency
While one source suggests this compound is more potent than fentanyl, another indicates it is slightly less potent in rats.[1][2] For context, the ED50 of fentanyl in the rat tail pressure test is reported as 20 mcg/kg (0.02 mg/kg) via subcutaneous administration.[4] The reported ED50 for this compound (0.0048 mg/kg) suggests it is a highly potent analgesic.[3]
Other Pharmacodynamic Effects
Studies have indicated that this compound does not induce bronchospasm and has no significant impact on blood gas parameters, which could suggest a more favorable respiratory safety profile compared to some other opioids.[2] Side effects of fentanyl analogues, which are likely shared by this compound, include itching, nausea, and the potential for severe respiratory depression, which can be life-threatening.[1]
Pharmacokinetics
Detailed pharmacokinetic data for this compound, including parameters such as Cmax, Tmax, AUC, and elimination half-life, are not extensively available in the public domain. However, based on its structural similarity to fentanyl, some general pharmacokinetic properties can be inferred. Fentanyl is characterized by its high lipophilicity, leading to rapid distribution into tissues, including the central nervous system, and a relatively short duration of action after a single dose due to redistribution.[6]
Metabolism
The metabolic pathways of this compound have not been explicitly detailed in the available literature. Fentanyl is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system to inactive metabolites such as norfentanyl.[4][7] It is plausible that this compound undergoes similar hepatic metabolism.
Quantitative Data Summary
The available quantitative pharmacodynamic data for this compound is limited. The following table summarizes the key analgesic potency data in comparison to fentanyl.
| Compound | Animal Model | Test | Route of Administration | ED50 (mg/kg) | Duration of Action | Citation(s) |
| This compound | Rat | Tail Flick Test | Subcutaneous | 0.0048 | 35 minutes | [3] |
| Fentanyl | Rat | Tail Pressure Test | Subcutaneous | 0.02 | ~30 minutes | [4] |
| Fentanyl | Mouse | Tail Immersion Test | Subcutaneous | 0.094 | Not Specified | [4] |
| Fentanyl | Mouse | Hot Plate Test | Intraperitoneal | Not Specified | Not Specified | [5] |
Experimental Protocols
Detailed experimental protocols for studies specifically utilizing this compound are scarce in the available literature. However, the methodologies employed for evaluating the pharmacokinetics and pharmacodynamics of fentanyl and other potent opioids in animal models are well-established and would be directly applicable to the study of this compound.
Analgesic Activity Assessment: Hot Plate Test
-
Objective: To assess the thermal analgesic effect of a compound.
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
A baseline latency to a nociceptive response (e.g., licking a hind paw, jumping) is recorded for each animal before drug administration.
-
The test compound (e.g., this compound) or vehicle is administered via the desired route (e.g., subcutaneous, intraperitoneal).
-
At predetermined time points after administration, the animal is placed on the hot plate, and the latency to the nociceptive response is recorded.
-
A cut-off time is established to prevent tissue damage.
-
-
Endpoint: The increase in latency to the nociceptive response compared to baseline is a measure of analgesia.
Pharmacokinetic Study: Blood Sampling and Analysis
-
Objective: To determine the plasma concentration-time profile of a compound.
-
Procedure:
-
Animals (e.g., rats with jugular vein cannulation) are administered the test compound.
-
Blood samples are collected at various time points post-administration.
-
Plasma is separated by centrifugation.
-
The concentration of the drug and its potential metabolites in the plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
-
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) are calculated from the plasma concentration-time data using appropriate software.
Visualizations
Signaling Pathway
The analgesic effects of this compound are likely mediated through the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The following diagram illustrates the proposed signaling pathway upon receptor activation.
Caption: Proposed signaling pathway of this compound via the mu-opioid receptor.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the analgesic efficacy of a novel compound like this compound in an animal model.
Caption: General experimental workflow for analgesic efficacy testing in animal models.
Conclusion
This compound is a potent fentanyl analogue with demonstrated analgesic effects in animal models. While early research suggests it may have a favorable pharmacological profile, there is a notable lack of comprehensive, publicly available data on its pharmacokinetics, metabolism, and receptor binding characteristics. Further in-depth studies are required to fully elucidate the preclinical profile of this compound and to rigorously compare its efficacy and safety with that of fentanyl and other clinically used opioids. The experimental protocols and conceptual frameworks established for fentanyl research provide a clear roadmap for future investigations into this promising, yet under-characterized, analgesic compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. [The evaluation of the analgesic action of this compound when combined with agents used in anesthesiological practice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Studies on synthesis and relationship between analgesic activity and receptor affinity for 3-methyl fentanyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4. Pharmacokinetics and Pharmacodynamics of Fentanyl | ATrain Education [atrainceu.com]
- 7. painphysicianjournal.com [painphysicianjournal.com]
- 8. Chronopharmacodynamics and chronopharmacokinetics of pethidine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenaridine: A Technical Deep Dive into its Historical Development and Initial Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenaridine, chemically known as N-[2,5-Dimethyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide, is a potent opioid analgesic developed in 1972. As a fentanyl analogue, it was primarily investigated and utilized for surgical anesthesia, particularly in the former Soviet Union. This technical guide provides a comprehensive overview of the historical development and initial scientific studies of this compound. It covers its synthesis, pharmacological properties, and early clinical applications, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Historical Development
This compound (2,5-dimethylfentanyl) was first synthesized in 1972 as part of ongoing research into the structure-activity relationships of fentanyl and its analogues.[1] The primary goal of such research was to develop potent analgesics with favorable pharmacokinetic and pharmacodynamic profiles for use in anesthesia and pain management.[2]
Initial studies, predominantly conducted in the Soviet Union, identified this compound as a powerful narcotic analgesic.[3] It was noted for its potent and prolonged analgesic effect, which was reported to be more significant than that of fentanyl, making it suitable for lengthy and traumatic surgical procedures, including those requiring cardiopulmonary bypass.[3]
Synthesis
A generalized synthetic pathway for fentanyl analogues often involves the following key steps:
-
Synthesis of the core piperidine structure: This usually begins with a commercially available piperidone derivative.
-
Introduction of the N-phenethyl group: This is typically achieved through reductive amination.
-
Formation of the anilino-piperidine intermediate.
-
Acylation: The final step involves the addition of the propanamide group to the aniline nitrogen.
The synthesis of this compound would require the use of a 2,5-dimethyl-4-piperidone precursor.
Below is a logical workflow for the potential synthesis of this compound based on common fentanyl synthesis methodologies.
Caption: Generalized synthetic workflow for this compound.
Pharmacological Profile
This compound, like fentanyl, is a potent agonist at the μ-opioid receptor (MOR). Its pharmacological effects, including analgesia and side effects, are primarily mediated through its interaction with this receptor.
Quantitative Pharmacological Data
Detailed quantitative pharmacological data for this compound is sparse in publicly available literature. The majority of the early research was conducted in the Soviet Union and may not be widely disseminated. However, some key data points have been reported.
| Parameter | Value | Species | Test Method | Reference |
| Analgesic Potency (ED50) | 0.0048 mg/kg (s.c.) | Rat | Tail flick test | [4] |
| Relative Potency | Slightly less potent than fentanyl | Rat | Not specified | [1][5] |
| Isomeric Mixture Potency | Slightly superior to fentanyl in potency and duration of action | Not specified | Not specified | [4] |
| Duration of Action | 35 minutes | Rat | Tail flick test | [4] |
Note: The ED50 value is for a mixture of isomers. This compound has three isomers that differ in the orientation of the methyl groups in the piperidine ring.[4]
Mechanism of Action and Signaling Pathway
As a μ-opioid receptor agonist, this compound initiates a cascade of intracellular signaling events upon binding to the receptor. This signaling is primarily mediated through the G-protein pathway and the β-arrestin pathway.
-
G-protein Pathway: Activation of the G-protein pathway is associated with the desired analgesic effects of opioids. This pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It also leads to the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels, which collectively reduce neuronal excitability and neurotransmitter release, thereby dampening the transmission of pain signals.[6][7]
-
β-arrestin Pathway: The β-arrestin pathway is primarily associated with the adverse effects of opioids, such as respiratory depression and the development of tolerance.[6][7]
The following diagram illustrates the general signaling pathway of a μ-opioid receptor agonist like this compound.
Caption: Mu-opioid receptor signaling pathway activated by this compound.
Initial Preclinical and Clinical Studies
Preclinical Studies: Experimental Protocols
The primary preclinical in vivo assay used to determine the analgesic efficacy of this compound was the tail flick test in rats.[4]
Objective: To measure the pain response latency in rats following administration of the test compound.
Apparatus: A radiant heat source (e.g., a focused light beam) and a timer.
Procedure:
-
A baseline pain response latency is determined for each rat by focusing the radiant heat source on the animal's tail and measuring the time it takes for the rat to "flick" its tail away from the heat. A cut-off time is established to prevent tissue damage.
-
The rats are then administered this compound, typically via subcutaneous injection.
-
At predetermined time intervals after drug administration, the tail flick latency is measured again.
-
The analgesic effect is quantified as an increase in the tail flick latency compared to the baseline. The percentage of maximum possible effect (%MPE) can be calculated.
The following diagram outlines the experimental workflow for the tail flick test.
Caption: Experimental workflow for the tail flick test.
Early Clinical Studies
The primary clinical application of this compound was as a component of general anesthesia, particularly in cancer surgery within the Soviet Union.[3] A study involving 65 cancer patients undergoing surgery with a modified neuroleptanalgesia technique reported that this compound provided a more potent and prolonged analgesic effect compared to fentanyl.[3]
This made it particularly suitable for long and traumatic surgical procedures.[3] However, the study also noted that this compound exhibited the typical side effects of opiates, including respiratory depression, which could complicate the post-anesthetic recovery period and sometimes necessitate prolonged mechanical ventilation.[3] Another noted drawback was the potential for marked rigor and signs of microcirculation disturbances as the drug's effects wore off.[3]
Conclusion
This compound emerged in the early 1970s as a potent fentanyl analogue with a distinct profile that found a niche in surgical anesthesia, particularly in the former Soviet Union. Its development highlights the ongoing quest for opioid analgesics with optimized properties. While initial studies demonstrated its potent and prolonged analgesic effects, they also confirmed a side effect profile characteristic of strong μ-opioid receptor agonists. The available data, though limited in the public domain, provides a valuable historical perspective on the evolution of synthetic opioids. Further research, potentially through the retrieval and translation of original Soviet-era studies, would be necessary to construct a more complete and detailed understanding of this compound's pharmacology and clinical utility.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The use of this compound is subject to strict legal and regulatory controls in many countries.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Brief History of Opioids in Perioperative and Periprocedural Medicine to Inform the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [The new Soviet narcotic analgesic this compound as a component of general anesthesia during cancer surgery] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide | C24H32N2O | CID 162056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Designing Safer Analgesics via μ-Opioid Receptor Pathways - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Binding Affinity of Phenaridine to Opioid Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Phenaridine and Opioid Receptors
This compound is a derivative of fentanyl, a powerful synthetic opioid used for anesthesia and analgesia. The pharmacological effects of opioids are mediated through their interaction with a family of G-protein coupled receptors (GPCRs), primarily the mu (μ), delta (δ), and kappa (κ) opioid receptors. The affinity and selectivity of a ligand for these receptor subtypes determine its specific pharmacological effects, including analgesia, euphoria, respiratory depression, and sedation.
-
Mu (μ) Opioid Receptor (MOR): Primarily responsible for the analgesic and euphoric effects of most clinically used opioids, but also mediates respiratory depression and physical dependence.
-
Delta (δ) Opioid Receptor (DOR): Also involved in analgesia and may have antidepressant and anxiolytic effects.
-
Kappa (κ) Opioid Receptor (KOR): Activation can lead to analgesia, but also dysphoria and psychotomimetic effects.
The in vitro binding affinity of a compound for these receptors is a critical initial step in drug discovery and development, providing insights into its potential potency and selectivity.
Quantitative Data Presentation
The binding affinity of a ligand for a receptor is typically quantified by its inhibition constant (Kᵢ) or the concentration required to inhibit 50% of radioligand binding (IC₅₀). Lower values indicate a higher binding affinity.
While specific in vitro binding affinity data for this compound at the μ, δ, and κ opioid receptors are not available in the reviewed scientific literature, Table 1 provides a standardized template for presenting such data. This format allows for a clear and comparative assessment of a compound's binding profile.
Table 1: In Vitro Binding Affinity of a Test Compound to Human Opioid Receptor Subtypes
| Receptor Subtype | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Hill Slope (n H) | Reference Compound (Kᵢ, nM) |
| Mu (μ) | [³H]-DAMGO | Data Not Available | Data Not Available | Data Not Available | Morphine |
| Delta (δ) | [³H]-Naltrindole | Data Not Available | Data Not Available | Data Not Available | Naltrindole |
| Kappa (κ) | [³H]-U-69593 | Data Not Available | Data Not Available | Data Not Available | U-69593 |
Kᵢ: Inhibition constant; IC₅₀: Half-maximal inhibitory concentration; nH: Hill slope. Values are typically presented as mean ± SEM or geometric mean with 95% confidence intervals from multiple independent experiments.
Experimental Protocols
The determination of in vitro binding affinity is most commonly achieved through competitive radioligand binding assays. This section details a generalized protocol for such an experiment, which would be applicable for testing this compound.
Radioligand Displacement Assay
This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and selectivity.
Objective: To determine the binding affinity (Kᵢ) of this compound for μ, δ, and κ opioid receptors.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human recombinant μ, δ, or κ opioid receptor (e.g., CHO or HEK293 cells).
-
Radioligands:
-
For μ-opioid receptor: [³H]-DAMGO (a selective μ-agonist).
-
For δ-opioid receptor: [³H]-Naltrindole (a selective δ-antagonist).
-
For κ-opioid receptor: [³H]-U-69593 (a selective κ-agonist).
-
-
Test Compound: this compound hydrochloride.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., Naloxone) to saturate all specific binding sites.
-
Scintillation Cocktail and Vials.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Liquid Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target opioid receptor subtype in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein per well), a fixed concentration of the appropriate radioligand (usually at or below its K d value), and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor (this compound) concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K d) where [L] is the concentration of the radioligand and K d is its dissociation constant.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in a typical radioligand displacement assay.
Caption: Workflow of a Radioligand Displacement Assay.
Opioid Receptor Signaling Pathway
Upon agonist binding, opioid receptors activate intracellular signaling cascades, primarily through the Gᵢ/Gₒ family of G-proteins. The following diagram depicts this canonical signaling pathway.
Caption: Canonical G-protein signaling pathway of opioid receptors.
Conclusion
This technical guide provides a framework for understanding and determining the in vitro binding affinity of this compound to μ, δ, and κ opioid receptor subtypes. While specific binding data for this compound remains to be published, the methodologies described herein represent the standard approach for characterizing the receptor pharmacology of novel opioid compounds. The provided diagrams offer a clear visualization of the experimental workflow and the fundamental signaling mechanisms of opioid receptors. Further research is required to fully elucidate the specific binding profile of this compound, which will be essential for a comprehensive understanding of its pharmacological effects and potential clinical applications.
The Structure-Activity Relationship of Phenaridine and its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenaridine, also known as 2,5-dimethylfentanyl, is a potent synthetic opioid analgesic and a structural analogue of fentanyl.[1] Developed in 1972, it has been utilized in surgical anesthesia.[1] As with other fentanyl analogues, this compound's biological activity is intrinsically linked to its chemical structure. Understanding the structure-activity relationship (SAR) of this compound and its analogues is crucial for the design of novel analgesics with improved therapeutic profiles, including enhanced potency, selectivity, and a reduced side-effect profile. This technical guide provides an in-depth analysis of the SAR of this compound and related compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Core Structure and Analogues
The core structure of this compound is based on the 4-anilidopiperidine scaffold, characteristic of the fentanyl class of opioids. The key structural feature of this compound is the presence of two methyl groups at the 2 and 5 positions of the piperidine ring.[1] The orientation of these methyl groups gives rise to different stereoisomers, each exhibiting distinct pharmacological properties.[2] Analogues of this compound can be generated by modifications at several key positions of the fentanyl scaffold:
-
Piperidine Ring: Alterations to the substituents on the piperidine ring, including the number, position, and stereochemistry of alkyl groups.
-
Anilido Group: Substitution on the phenyl ring of the anilido moiety.
-
N-substituent: Modification of the phenethyl group attached to the piperidine nitrogen.
-
Propanamide Side Chain: Changes to the propanamide group.[3]
Quantitative Structure-Activity Relationship Data
The analgesic potency of this compound and its analogues is typically quantified by determining their median effective dose (ED50) in animal models.[4] The ED50 is the dose of a drug that produces a therapeutic effect in 50% of the population.[4] The following tables summarize the available quantitative data for this compound and related fentanyl analogues.
Table 1: Analgesic Potency of this compound and its Isomers
| Compound | Animal Model | Assay | Route of Administration | ED50 (mg/kg) | Duration of Action (min) |
| This compound (mixture of isomers) | Rat | Tail Flick | Subcutaneous | 0.0048 | 35 |
| Isomer 1 (2-equatorial, 5-axial methyl) | - | - | - | - | 125 |
| Isomer 2 (2,5-diequatorial methyl) | - | - | - | - | 105 |
| Isomer 3 (2,5-diaxial methyl) | - | - | - | - | 165 |
Data sourced from[2]
Table 2: Analgesic Potency of Methyl-Substituted Fentanyl Analogues
| Compound | Animal Model | Assay | Route of Administration | ED50 (mg/kg) |
| Fentanyl | Rat | Tail Flick | Subcutaneous | ~0.011 |
| 2-methyl-fentanyl | Rat | - | - | 0.665 |
| 3-methyl-fentanyl | Rat | - | - | 0.04 |
| cis-(+)-3-methyl-fentanyl | - | - | - | 0.00058 |
| 2,5-dimethyl-fentanyl (this compound) | Rat | - | - | 0.803 (conflicting data exists) |
| 3,5-dimethyl-fentanyl analogue (compound 30) | Mouse | Hot Plate | - | 0.0025 |
Data sourced from[2]
Experimental Protocols
The quantitative data presented above are primarily derived from in vivo analgesic assays. The following are detailed protocols for the key experiments cited.
Tail Flick Test
The tail flick test is a common method to assess the analgesic efficacy of opioids by measuring the latency of an animal to withdraw its tail from a noxious thermal stimulus.[5]
Materials:
-
Tail flick apparatus with a radiant heat source.
-
Animal restrainer.
-
Test subjects (rats or mice).
-
Test compound (e.g., this compound analogue) and vehicle control.
-
Syringes for administration.
Procedure:
-
Acclimatize the animals to the experimental room and handling for at least 30-60 minutes.
-
Gently place the animal in the restrainer.
-
Position the animal's tail over the radiant heat source.
-
Activate the heat source and start a timer simultaneously.
-
Observe the animal for a characteristic "flick" or withdrawal of the tail from the heat.
-
Stop the timer at the moment of the tail flick and record the latency. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.[6]
-
Administer the test compound or vehicle control via the desired route (e.g., subcutaneous injection).
-
At predetermined time points after administration, repeat the tail flick measurement.
-
The increase in tail flick latency after drug administration is a measure of analgesia. The ED50 is calculated from the dose-response curve.
Hot Plate Test
The hot plate test is another widely used method for evaluating thermal nociception and the effectiveness of analgesics.[7]
Materials:
-
Hot plate apparatus with a controlled temperature surface.
-
A clear enclosure to keep the animal on the hot surface.
-
Test subjects (rats or mice).
-
Test compound and vehicle control.
-
Syringes for administration.
Procedure:
-
Set the hot plate to a constant, noxious temperature (typically 52-55°C).[8]
-
Acclimatize the animals to the testing environment.
-
Gently place the animal on the heated surface and start a timer.
-
Observe the animal for nocifensive behaviors, such as licking a hind paw, jumping, or vocalizing.[8]
-
Stop the timer upon observing the first clear nocifensive response and record the latency. A cut-off time is employed to prevent injury.
-
Administer the test compound or vehicle.
-
Repeat the hot plate test at specific intervals after drug administration.
-
An increase in the latency to respond is indicative of an analgesic effect. The ED50 is determined from the dose-response data.
Radioligand Binding Assay for µ-Opioid Receptor
This in vitro assay is used to determine the binding affinity of a compound for the µ-opioid receptor.
Materials:
-
Cell membranes prepared from cells expressing the µ-opioid receptor (e.g., CHO-hMOR cells) or from brain tissue.[9]
-
Radiolabeled ligand specific for the µ-opioid receptor (e.g., [³H]DAMGO).[9]
-
Test compound (this compound analogue).
-
Non-specific binding control (e.g., naloxone).[9]
-
Incubation buffer.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
In a series of tubes, combine the cell membranes, radioligand, and varying concentrations of the test compound in the incubation buffer.
-
Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand like naloxone).
-
Incubate the mixture to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each tube through glass fiber filters to separate the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be converted to the inhibition constant (Ki), which reflects the binding affinity of the compound for the receptor.
Signaling Pathway and Experimental Workflow
The biological effects of this compound and its analogues are mediated through the activation of µ-opioid receptors, which are G-protein coupled receptors (GPCRs). The following diagrams illustrate the signaling pathway and a typical experimental workflow for SAR studies.
Caption: µ-Opioid Receptor Signaling Pathway.
Caption: Experimental Workflow for SAR Studies.
Discussion of Structure-Activity Relationships
The data presented in the tables and the broader literature on fentanyl analogues allow for the elucidation of several key SAR trends for this compound and related compounds:
-
Stereochemistry of the Piperidine Ring: The orientation of the methyl groups on the piperidine ring of this compound significantly impacts its duration of action. The 2,5-diaxial isomer exhibits the longest duration, while the 2,5-diequatorial isomer has the shortest.[2] This suggests that the stereochemistry influences how the molecule binds to and dissociates from the µ-opioid receptor, or affects its metabolic stability.
-
Position of Methyl Substitution: The position of methyl substitution on the piperidine ring has a profound effect on analgesic potency. While 2- and 2,5-dimethyl substitution (as in this compound) can be detrimental to activity compared to fentanyl, 3-methyl substitution, particularly the cis-(+)-isomer, dramatically increases potency.[2] This highlights the sensitivity of the receptor's binding pocket to the steric bulk at different positions of the piperidine ring.
-
General Trends for Fentanyl Analogues:
-
N-Phenethyl Group: This group is crucial for high-affinity binding to the µ-opioid receptor. Modifications that reduce its size or alter its aromaticity generally decrease potency.[10]
-
Anilido Phenyl Ring: Substitutions on this ring can modulate activity. For example, para-fluoro substitution is often well-tolerated or can slightly increase potency.
-
4-Position of the Piperidine Ring: The steric requirements at this position are critical. Both potency and duration of action are influenced by the substituent at this position.[11]
-
Conclusion
The structure-activity relationship of this compound and its analogues is a complex interplay of stereochemistry and substituent effects at multiple positions on the 4-anilidopiperidine scaffold. The quantitative data and experimental protocols provided in this guide offer a framework for researchers in the field of opioid drug discovery. The visualization of the µ-opioid receptor signaling pathway and the experimental workflow for SAR studies further aids in understanding the mechanism of action and the process of developing novel analgesics. Future research focused on elucidating the precise binding modes of this compound isomers and a wider range of analogues through computational modeling and structural biology will be invaluable for the rational design of next-generation opioids with improved therapeutic properties.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Tail flick test - Wikipedia [en.wikipedia.org]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fentanyl Analogs: Structure-Activity-Relationship Study | Bentham Science [benthamscience.com]
Early Research on the Analgesic Effects of Phenaridine: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenaridine, also known as 2,5-dimethylfentanyl, is a potent opioid analgesic developed in the early 1970s. As an analogue of fentanyl, its early research focused on understanding its analgesic efficacy and potency relative to existing opioids. This technical guide provides a comprehensive overview of the foundational research into the analgesic properties of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Core Data Presentation
The early research on this compound established its potent analgesic effects, primarily through in vivo studies in animal models. The following tables summarize the key quantitative data available from this initial period of investigation.
Table 1: In Vivo Analgesic Potency of this compound
| Compound | Animal Model | Analgesic Assay | Route of Administration | ED₅₀ (mg/kg) | Duration of Action |
| This compound (mixture of isomers) | Rat | Tail Flick Test | Subcutaneous | 0.0048[1] | 35 min[1] |
| 2,5-Dimethylfentanyl | Rat | Not Specified | Not Specified | 0.803*[1] | Not Reported |
*Note: Some sources suggest this data may not be correct[1].
Experimental Protocols
The primary methods used in the early evaluation of this compound's analgesic effects were the tail flick and hot plate tests. These assays are standard in opioid research for assessing centrally mediated analgesia.
Tail Flick Test Protocol (Rat)
The tail flick test measures the latency of a rat to withdraw its tail from a noxious thermal stimulus. An increase in this latency is indicative of an analgesic effect.
-
Apparatus: A radiant heat source is focused on the rat's tail. A sensor detects the tail flick, and a timer automatically records the latency.
-
Procedure:
-
A baseline latency is determined for each rat before drug administration. The heat intensity is calibrated to elicit a tail flick within 2-4 seconds in a drug-naive animal.
-
This compound or a vehicle control is administered, typically via subcutaneous injection.
-
At predetermined time points after administration, the tail flick latency is measured again.
-
A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
-
-
Data Analysis: The dose-response relationship is determined by testing a range of doses and calculating the ED₅₀, the dose at which 50% of the animals exhibit a maximal possible effect or a significant increase in latency.
Experimental Workflow: Tail Flick Test
Caption: Workflow for the rat tail flick test.
Signaling Pathways
As a fentanyl analogue, this compound is presumed to exert its analgesic effects primarily through the activation of the mu (µ)-opioid receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the µ-opioid receptor initiates a cascade of intracellular events that ultimately leads to a reduction in neuronal excitability and nociceptive signal transmission.
Mu-Opioid Receptor Signaling Pathway
Upon agonist binding, the µ-opioid receptor undergoes a conformational change, leading to the activation of intracellular heterotrimeric G proteins (Gi/o). This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels:
-
The Gβγ subunit directly interacts with and activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing an efflux of K+ ions and hyperpolarization of the neuron.
-
The Gβγ subunit also inhibits N-type voltage-gated calcium channels (VGCCs), reducing Ca2+ influx.
-
The combined effect of these actions is a decrease in neuronal excitability and a reduction in the release of neurotransmitters, such as substance P and glutamate, that are involved in the transmission of pain signals.
Signaling Pathway Diagram
Caption: Mu-opioid receptor signaling cascade.
Conclusion
The early research on this compound demonstrated its potent analgesic properties, positioning it as a significant compound within the 4-anilidopiperidine class of opioids. While the initial studies provided valuable insights into its in vivo efficacy, a notable gap exists in the early literature regarding its specific receptor binding affinities and detailed characterization of its signaling profile beyond the assumed mechanism of action for a mu-opioid agonist. Further research would be necessary to fully elucidate the complete pharmacological profile of this compound, including its activity at other opioid receptors and its potential for biased agonism. This foundational work, however, laid the groundwork for understanding the structure-activity relationships of ring-methylated fentanyl analogues and their potential as powerful analgesics.
References
Phenaridine as a Fentanyl Analogue: A Technical Guide to its Initial Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenaridine (2,5-dimethylfentanyl) is a potent opioid analgesic and a structural analogue of fentanyl, a cornerstone of modern anesthesia and pain management. First developed in 1972, this compound exhibits a pharmacological profile comparable to its parent compound, characterized by high analgesic potency.[1][2] This technical guide provides an in-depth exploration of the initial discovery, synthesis, and mechanism of action of this compound. It includes a plausible, detailed experimental protocol for its synthesis based on established methodologies for fentanyl analogues, summarizes key quantitative pharmacological data, and visualizes its synthetic workflow and biological signaling pathway.
Initial Discovery and Historical Context
This compound emerged from research programs in the 1970s focused on modifying the foundational 4-anilidopiperidine structure of fentanyl to explore structure-activity relationships.[3] It was first developed in 1972 and was notably investigated by Soviet researchers.[2][4] The primary structural modification in this compound is the introduction of two methyl groups at the 2 and 5 positions of the piperidine ring.[1][5]
This modification introduces stereoisomerism, and subsequent research successfully separated and characterized three distinct isomers. These isomers were found to possess different durations of analgesic effects, highlighting the stereochemical sensitivity of opioid receptor interactions.[1] As a mixture of isomers, this compound was found to be slightly superior to fentanyl in terms of potency and duration of action in early animal studies.[1]
Synthesis of this compound
Conceptual Synthesis Workflow
The logical progression for synthesizing this compound involves three primary stages: formation of the N-phenethyl piperidone intermediate, introduction of the aniline group via reductive amination, and a final acylation step to yield the target molecule.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocols
The following protocols are adapted from established and optimized methods for the synthesis of fentanyl and its analogues and represent a plausible pathway for the production of this compound for research purposes.[7]
Protocol 2.2.1: Synthesis of N-(2-phenylethyl)-2,5-dimethyl-4-piperidone (Intermediate B)
-
Reagents & Setup:
-
2,5-Dimethyl-4-piperidone hydrochloride (1.0 eq)
-
(2-Bromoethyl)benzene (Phenethyl bromide) (1.2 eq)
-
Cesium carbonate (Cs₂CO₃) (2.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer, under an inert atmosphere (N₂ or Ar).
-
-
Procedure:
-
To the round-bottom flask, add 2,5-Dimethyl-4-piperidone hydrochloride, cesium carbonate, and anhydrous acetonitrile.
-
Stir the suspension vigorously.
-
Add (2-Bromoethyl)benzene dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours, monitoring progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil using column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield the pure N-phenethyl piperidone intermediate.
-
Protocol 2.2.2: Synthesis of N-(1-(2-phenylethyl)-2,5-dimethylpiperidin-4-yl)aniline (Intermediate C)
-
Reagents & Setup:
-
N-(2-phenylethyl)-2,5-dimethyl-4-piperidone (1.0 eq)
-
Aniline (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE), anhydrous
-
Acetic acid (catalytic amount)
-
Round-bottom flask with magnetic stirrer, under an inert atmosphere.
-
-
Procedure:
-
Dissolve the piperidone intermediate in anhydrous dichloroethane.
-
Add aniline and a catalytic amount of acetic acid. Stir the mixture for 1 hour at room temperature to form the iminium ion intermediate.
-
Add sodium triacetoxyborohydride portion-wise over 20 minutes, controlling any temperature increase with an ice bath.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (DCM) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield the diamine intermediate.
-
Protocol 2.2.3: Synthesis of this compound (Final Product D)
-
Reagents & Setup:
-
N-(1-(2-phenylethyl)-2,5-dimethylpiperidin-4-yl)aniline (1.0 eq)
-
Propionyl chloride (1.3 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask with magnetic stirrer, under an inert atmosphere, in an ice bath.
-
-
Procedure:
-
Dissolve the diamine intermediate and triethylamine in anhydrous DCM and cool the solution to 0°C.
-
Add propionyl chloride dropwise while maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for 4-6 hours.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization to obtain this compound free base.
-
For salt formation (e.g., hydrochloride or citrate), dissolve the free base in a suitable solvent (e.g., ether or isopropanol) and add a solution of HCl in ether or citric acid in methanol. Collect the resulting precipitate by filtration.
-
Quantitative Pharmacological Data
Early studies provided key data on the analgesic potency and duration of action for this compound and its separated isomers, typically benchmarked against fentanyl and morphine.
| Compound | Test Animal | Test Method | ED₅₀ (mg/kg, s.c.) | Duration of Action (min) | Relative Potency (vs. Fentanyl) |
| This compound (Isomer Mix) | Rat | Tail Flick | 0.0048 | 35 | ~2.3x |
| This compound Isomer 1 | Rat | Tail Flick | Not Reported | 125 | Not Reported |
| This compound Isomer 2 | Rat | Tail Flick | Not Reported | 105 | Not Reported |
| This compound Isomer 3 | Rat | Tail Flick | Not Reported | 165 | Not Reported |
| Fentanyl (for comparison) | Rat | Tail Flick | ~0.011 | ~30 | 1.0x |
Data sourced from Vartanyan et al. (1989) and other comparative literature.[1]
Mechanism of Action and Signaling Pathway
As a fentanyl analogue, this compound functions as a potent agonist at the μ-opioid receptor (MOR).[8] The MOR is a class A G-protein coupled receptor (GPCR) that is predominantly coupled to inhibitory Gαᵢ/ₒ proteins.[9]
Upon binding of an agonist like this compound, the MOR undergoes a conformational change, triggering two primary downstream signaling cascades:
-
G-Protein Dependent Pathway: This pathway is responsible for the primary analgesic effects. The activated Gαᵢ/ₒ subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. Simultaneously, the dissociated Gβγ subunit complex directly modulates ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels. This results in hyperpolarization and reduced neuronal excitability, thereby dampening the transmission of pain signals.[9][10]
-
β-Arrestin Pathway: Following receptor activation, G-protein coupled receptor kinases (GRKs) phosphorylate the receptor's intracellular tail. This phosphorylation promotes the binding of β-arrestin2. The recruitment of β-arrestin leads to receptor desensitization, internalization (endocytosis), and the initiation of a separate wave of signaling. This pathway is strongly implicated in mediating the adverse side effects of opioids, such as respiratory depression and constipation, as well as the development of tolerance.[9][11]
Caption: Opioid receptor signaling cascade initiated by this compound.
References
- 1. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ussc.gov [ussc.gov]
- 4. This compound [medbox.iiab.me]
- 5. researchgate.net [researchgate.net]
- 6. Total synthesis of fentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Redirecting [linkinghub.elsevier.com]
Preclinical Toxicological Profile of Phenaridine: An In-depth Technical Guide
Disclaimer: Publicly available, detailed preclinical toxicology data specifically for Phenaridine (2,5-dimethylfentanyl) is limited. This guide has been constructed by extrapolating information from its parent compound, fentanyl, and other fentanyl analogs. The toxicological profile presented herein should be considered representative of a potent synthetic opioid of the fentanyl class and is intended for informational purposes for researchers, scientists, and drug development professionals. All data and protocols are based on published preclinical studies of related compounds and should be verified with substance-specific studies.
Executive Summary
This compound is a potent synthetic opioid analgesic, an analog of fentanyl.[1] As with other fentanyl derivatives, its primary pharmacological activity is mediated through agonism at the µ-opioid receptor.[2][3][4] This activity is responsible for its analgesic effects and also its significant toxicological profile, characterized by a narrow therapeutic window and the risk of severe adverse effects, most notably respiratory depression. This document provides a comprehensive overview of the anticipated preclinical toxicological profile of this compound, based on data from fentanyl and its analogs. It covers acute, sub-chronic, and chronic toxicity, as well as genotoxicity, carcinogenicity, and reproductive and developmental toxicity. Detailed experimental protocols and signaling pathways are also presented to provide a thorough understanding of the potential toxicological risks associated with this compound.
Acute Toxicity
The acute toxicity of fentanyl analogs is high, with a rapid onset of action. The primary cause of death in acute overdose is respiratory depression.
Lethal Dose (LD50)
| Compound | Species | Route of Administration | LD50 | Citation |
| Fentanyl | Rat | Intravenous | 3.1 mg/kg | [5][6][7] |
| Fentanyl | Monkey | Intravenous | 0.03 mg/kg | [5][6][7] |
| Fentanyl Citrate | Mouse | Subcutaneous | 62 mg/kg | [7] |
| Fentanyl Citrate | Mouse | Intravenous | 11.2 mg/kg | [7] |
| Alfentanil | Rat | Intravenous | 47.5 mg/kg | [5] |
Clinical Signs of Acute Toxicity
Preclinical studies with fentanyl and its analogs have noted the following clinical signs of acute toxicity:
-
Central Nervous System (CNS): Sedation, decreased locomotor activity, ataxia, catalepsy, and stereotypic behavior (e.g., compulsive licking).[8][9]
-
Respiratory System: Dose-dependent respiratory depression is the most significant and life-threatening toxic effect.[5][9]
-
Cardiovascular System: Bradycardia.[5]
-
Autonomic Nervous System: Exophthalmos, abnormal pupillary response (miosis), salivation, and decreased pinna/corneal reflexes.[9]
-
Musculoskeletal System: Muscle rigidity, particularly of the chest wall.[5]
Sub-chronic and Chronic Toxicity
Repeat-dose toxicity studies are crucial for identifying target organ toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL). While specific studies on this compound are not available, studies on other opioids have shown effects on the adrenal glands and general opioid-related clinical signs with chronic administration.[10]
Genotoxicity
The genotoxic potential of this compound has not been specifically reported. A study on other fentanyl analogs (Acrylfentanyl, Ocfentanyl, and Furanylfentanyl) found them to be genotoxic in an in vitro micronucleus test in human lymphoblastoid TK6 cells, while fentanyl itself was not.[11] This suggests that the genotoxic potential of fentanyl analogs may be structure-dependent.
Carcinogenicity
There are no specific carcinogenicity studies available for this compound. Fentanyl is not listed as a carcinogen by the International Agency for Research on Cancer (IARC).[7]
Reproductive and Developmental Toxicity
Studies on fentanyl in rats have shown varied results. Continuous administration of fentanyl up to 500 µg/kg/day before and during pregnancy did not produce teratogenic effects.[12] However, intravenous administration during gestation has suggested the potential for embryotoxicity at higher doses.[13] Fentanyl did not affect fertility in rats at doses up to 0.4 mg/kg/day.[13]
Experimental Protocols
The following are representative protocols for key preclinical toxicology studies. These are generalized and would require optimization for a specific compound like this compound.
Acute Oral Toxicity Study (OECD 423)
-
Objective: To determine the acute oral toxicity of a substance.
-
Species: Rat (e.g., Sprague-Dawley).
-
Method: A stepwise procedure with a limited number of animals at each step. The substance is administered orally by gavage. The starting dose is selected based on available information. Animals are observed for mortality and clinical signs for up to 14 days.
-
Endpoint: The LD50 is estimated based on the mortality observed.
In Vitro Micronucleus Test (OECD 487)
-
Objective: To assess the potential of a substance to induce chromosomal damage.
-
System: Mammalian cell line (e.g., human peripheral blood lymphocytes or TK6 cells).
-
Method: Cells are exposed to the test substance with and without metabolic activation (S9 mix). After an appropriate incubation period, cells are harvested and scored for the presence of micronuclei, which are indicative of chromosomal damage.
-
Endpoint: A statistically significant increase in the frequency of micronucleated cells compared to the negative control indicates a positive result.
Reproductive/Developmental Toxicity Screening Test (OECD 421)
-
Objective: To provide an initial assessment of the potential effects of a substance on reproduction and development.
-
Species: Rat.
-
Method: The test substance is administered to male and female rats before, during, and after mating. Females are allowed to litter and rear their young.
-
Endpoints: Observations include effects on mating behavior, fertility, gestation length, litter size, and pup viability and growth.
Signaling Pathways and Mechanism of Toxicity
The primary mechanism of action for this compound, like other fentanyl analogs, is agonism at the µ-opioid receptor, a G-protein coupled receptor (GPCR).[6][14] The toxic effects are largely an extension of its pharmacological actions.
µ-Opioid Receptor Signaling
The binding of this compound to the µ-opioid receptor is expected to initiate a signaling cascade that leads to both its analgesic and toxic effects.
Caption: µ-Opioid receptor signaling cascade initiated by an agonist like this compound.
Experimental Workflow for Preclinical Toxicology Assessment
A typical workflow for assessing the preclinical toxicology of a new chemical entity like this compound would follow a tiered approach.
Caption: A generalized workflow for the preclinical toxicological assessment of a novel compound.
Conclusion
The preclinical toxicological profile of this compound is anticipated to be similar to that of fentanyl and other potent µ-opioid receptor agonists. The primary toxicological concern is dose-dependent respiratory depression, which can be life-threatening. Other significant adverse effects include CNS depression, cardiovascular effects, and muscle rigidity. While specific data on the genotoxicity, carcinogenicity, and reproductive toxicity of this compound are lacking, the available information on related compounds suggests that these endpoints require careful evaluation. The provided experimental protocols and workflow diagrams offer a framework for the systematic preclinical safety assessment of this compound and other novel synthetic opioids. Due to the high potency and narrow therapeutic index of this class of compounds, a thorough and rigorous toxicological evaluation is imperative for any drug development program.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 4. Chem 13 News Magazine Online Archives | Centre for Advanced Science Education | University of Waterloo [uwaterloo.ca]
- 5. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fentanyl - Wikipedia [en.wikipedia.org]
- 7. Fentanyl | C22H28N2O | CID 3345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. sfera.unife.it [sfera.unife.it]
- 12. Reproductive and teratogenic effects of fentanyl in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Analytical Methods for Detecting Phenaridine (Fentanyl) in Biological Samples
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the detection and quantification of Phenaridine, a potent synthetic opioid commonly known as Fentanyl, in various biological samples. The methodologies outlined are essential for forensic toxicology, clinical chemistry, and drug development research.
Overview of Analytical Techniques
The detection of Fentanyl and its analogues in biological matrices necessitates highly sensitive and specific analytical methods due to the low concentrations at which these compounds are often present. The primary techniques employed are chromatography coupled with mass spectrometry.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for Fentanyl analysis, offering high sensitivity and selectivity. It is applicable to a wide range of biological samples, including blood, urine, and hair.[1][2][3][4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While inherently less sensitive than LC-MS, GC-MS is a robust and reliable method, particularly for urine and blood samples.[6][7][8] Derivatization may be required for certain Fentanyl analogues to improve their chromatographic properties.
-
Emerging Technologies: Novel methods such as Surface-Enhanced Raman Spectroscopy (SERS) and aptamer-based biosensors are being developed for rapid and field-based detection, though they are not yet standard practice in most laboratories.
Experimental Workflows
The general workflow for the analysis of this compound in biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: A generalized workflow for the analysis of this compound in biological samples.
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for various analytical methods and biological matrices.
| Analytical Method | Biological Matrix | Analyte(s) | LOD | LOQ | Reference |
| UHPLC-MS/MS | Whole Blood, Urine | Fentanyl & 22 Analogs | - | 2 to 6 ng/L | [1] |
| UHPLC-MS/MS | Hair | Fentanyl & 22 Analogs | - | 11 to 21 pg/g | [1] |
| LC-MS/MS | Plasma, Urine | Fentanyl, Norfentanyl, Alfentanil, Remifentanil, 3-methylfentanyl | - | 0.1 ng/mL | [9] |
| LC-MS/MS | Plasma, Urine | Sufentanil | - | 0.2 ng/mL | [9] |
| UHPLC-MS-MS | Biological Fluids | Carfentanil | 0.1 ng/mL | 0.2 to 10 ng/mL | [10] |
| UHPLC-MS-MS | Biological Fluids | Fentanyl & 5 Analogs | 0.5 ng/mL | 1 to 50 ng/mL | [10] |
| HR-LC-MS | Urine, Plasma | Troc-norfentanyl, Troc-noracetylfentanyl | - | ~10 ng/mL | [11] |
| GC-MS/MS | Hair | 9 Fentanyl Drugs | 0.02–0.05 ng mg–1 | - | [12] |
| LC-MS/MS | Hair | 9 Fentanyl Drugs | 0.05 pg mg–1 | - | [12] |
Detailed Experimental Protocols
Protocol 1: UHPLC-MS/MS Analysis of Fentanyl in Whole Blood
This protocol is adapted from a comprehensive method for quantifying Fentanyl and its analogues.[1][5]
a. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 1 mL of whole blood into a clean centrifuge tube.
-
Add an appropriate amount of deuterated internal standard (e.g., Fentanyl-d5).
-
Add 1 mL of saturated sodium borate buffer (pH 9.0) and vortex for 30 seconds.
-
Add 5 mL of n-butyl chloride, cap the tube, and gently rock for 15 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b. Instrumentation and Conditions
-
UHPLC System: A standard UHPLC system equipped with a binary pump and autosampler.
-
Analytical Column: A Raptor biphenyl column or equivalent (e.g., 100 x 2.1 mm, 2.7 µm).[2]
-
Mobile Phase A: 10.0 mM ammonium formate and 0.1% formic acid in water.[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
-
Gradient Elution: A suitable gradient to separate the analytes of interest. A typical run time is around 8-15 minutes.[1][2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Protocol 2: GC-MS Analysis of Fentanyl in Urine
This protocol outlines a general procedure for the analysis of Fentanyl in urine using GC-MS.[7][8]
a. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 2 mL of urine, add the internal standard (e.g., Fentanyl-d5).
-
Add 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex.
-
Condition a mixed-mode SPE cartridge with methanol followed by deionized water and then the phosphate buffer.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with deionized water followed by a weak organic solvent (e.g., 20% methanol).
-
Dry the cartridge thoroughly under vacuum or nitrogen.
-
Elute the analytes with an appropriate solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., methanol or ethyl acetate).
b. Instrumentation and Conditions
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for drug analysis (e.g., HP-5ms).
-
Injection Mode: Splitless.
-
Oven Temperature Program: A programmed temperature ramp to separate the analytes.
-
Ionization Mode: Electron Impact (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Protocol 3: Analysis of Fentanyl in Hair
This protocol describes the extraction and analysis of Fentanyl from hair samples.[13][14][15]
a. Sample Preparation
-
Wash the hair sample with methanol and deionized water to remove external contamination.
-
Dry the hair sample completely.
-
Pulverize the hair using a bead mill.
-
Weigh approximately 25 mg of the pulverized hair into a glass tube.
-
Add 1 mL of methanol and incubate overnight on a shaker.
-
Centrifuge the sample and transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue in an acidic solution (e.g., 2% formic acid).
-
Perform a solid-phase extraction clean-up similar to the urine protocol.
-
Evaporate the final eluate and reconstitute in the mobile phase for LC-MS/MS analysis.
b. Instrumentation and Conditions
-
LC-MS/MS is the preferred method for hair analysis due to its high sensitivity. The conditions are similar to those described in Protocol 1.
This compound (Fentanyl) Signaling Pathway
This compound primarily acts as a potent agonist at the µ-opioid receptor (MOR), a G protein-coupled receptor (GPCR).[16][17][18] Its binding initiates a signaling cascade that leads to its analgesic and other physiological effects.
Caption: this compound's interaction with the µ-opioid receptor and downstream signaling events.
References
- 1. Frontiers | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair | Semantic Scholar [semanticscholar.org]
- 5. Quantification of Fentanyl and Norfentanyl in Whole Blood Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nyc.gov [nyc.gov]
- 7. Quantitation of Fentanyl in Blood and Urine Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Analysis, identification and confirmation of synthetic opioids using chloroformate chemistry: Retrospective detection of fentanyl and acetylfentanyl in urine and plasma samples by EI-GC-MS and HR-LC-MS | PLOS One [journals.plos.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. academic.oup.com [academic.oup.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. academicworks.cuny.edu [academicworks.cuny.edu]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Fentanyl: Receptor pharmacology, abuse potential, and implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Application Note: Quantification of Fentanyl in Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Fentanyl in biological matrices such as whole blood, plasma, serum, and urine. Fentanyl, a potent synthetic opioid, requires highly sensitive analytical methods for accurate measurement in clinical and forensic toxicology.[1] This protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, providing a reliable workflow for researchers, scientists, and drug development professionals.
Introduction
Fentanyl is a powerful synthetic opioid analgesic with a potency 50 to 100 times that of morphine.[1] Its high potency necessitates low dosage, leading to low concentrations in biological fluids, which presents a significant challenge for analytical detection.[1][2] Consequently, highly sensitive and specific methods like LC-MS/MS are required for accurate quantification.[2][3] This technique offers the necessary selectivity and sensitivity for the analysis of Fentanyl and its metabolites, such as norfentanyl, in complex biological samples.[1] This document provides a comprehensive protocol for the quantification of Fentanyl using LC-MS/MS.
Experimental Workflow
Caption: Workflow for Fentanyl quantification by LC-MS/MS.
Detailed Experimental Protocols
Reagents and Materials
-
Fentanyl certified reference material
-
Fentanyl-d5 (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human whole blood, plasma, serum, or urine (for matrix-matched calibrators and QCs)
Standard and Internal Standard Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Fentanyl and Fentanyl-d5 in methanol.[4] Store at -20°C.
-
Working Solutions (1000 ng/mL): Prepare working solutions by diluting the stock solutions in methanol.[4]
-
Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and QCs by spiking the appropriate biological matrix with the Fentanyl working solution to achieve the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).[5]
Sample Preparation Protocol
This protocol is based on a protein precipitation method, suitable for various biological matrices.[5][6]
-
Pipette 100-200 µL of the biological sample (calibrator, QC, or unknown) into a microcentrifuge tube.[6]
-
Add the internal standard (Fentanyl-d5) to each tube.
-
Add 3-4 volumes of cold acetonitrile to precipitate proteins.[5]
-
Vortex mix for at least 30 seconds.[5]
-
Centrifuge at a high speed (e.g., 8,000-10,000 rpm) for 5-10 minutes.[5]
-
Transfer the supernatant to a new tube.[5]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[6]
-
Reconstitute the dried extract in 100-125 µL of the initial mobile phase.[5]
-
Vortex briefly and centrifuge again to pellet any remaining particulates.[6]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[5]
Liquid Chromatography Conditions
The following are typical LC parameters for the separation of Fentanyl.
| Parameter | Recommended Condition |
| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system. |
| Column | C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 1.7 µm).[4] |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Formic Acid.[4] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid.[4] |
| Flow Rate | 0.3 - 0.5 mL/min.[4][5] |
| Column Temperature | 30 - 45°C.[4][5] |
| Injection Volume | 3 - 10 µL.[4][7] |
| Gradient Elution | A linear gradient from a low to a high percentage of Mobile Phase B over several minutes is typical to ensure good separation.[4] For example, starting at 5% B, ramping to 50-95% B, followed by a wash and re-equilibration step. |
| Total Run Time | Approximately 7-8 minutes.[4][8] |
Mass Spectrometry Conditions
The following are typical MS parameters for the detection of Fentanyl.
| Parameter | Recommended Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer.[9] |
| Ionization Mode | Positive Electrospray Ionization (ESI+).[4] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM).[1][3] |
| MRM Transitions | Fentanyl: m/z 337.2 → 188.2 (quantifier), m/z 337.2 → 105.1 (qualifier). Fentanyl-d5: m/z 342.2 → 188.2. (Note: Specific transitions should be optimized for the instrument used). |
| Collision Energy | Optimized for each transition. |
| Dwell Time | Adjusted to obtain 15-20 data points across each chromatographic peak.[7] |
| Source Temperature | Instrument dependent, typically in the range of 300-500°C. |
Quantitative Data Summary
The performance of the LC-MS/MS method for Fentanyl quantification is summarized below. These values are representative and should be validated in the user's laboratory.
| Parameter | Typical Performance |
| Linearity Range | 0.1 ng/mL to 100 ng/mL in whole blood.[5] |
| 0.05 ng/mL to 5 ng/mL in plasma.[10] | |
| 0.1 ng/mL to 40 ng/mL in serum. | |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.02 - 0.1 ng/mL in serum/plasma.[10] |
| Intra-day Precision (%RSD) | < 10%[9] |
| Inter-day Precision (%RSD) | < 10%[9] |
| Intra-day Accuracy (% Bias) | Within ± 5%[9] |
| Inter-day Accuracy (% Bias) | Within ± 2%[9] |
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Fentanyl in various biological matrices. The protocol, including sample preparation, chromatography, and mass spectrometry parameters, offers a solid foundation for laboratories to develop and validate their own assays for Fentanyl monitoring in research and forensic applications.
References
- 1. Quantification of Fentanyl and Norfentanyl in Whole Blood Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. Quantitative Assay of Fentanyl and Analogs Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 4. iris.unito.it [iris.unito.it]
- 5. sciex.com [sciex.com]
- 6. wsp.wa.gov [wsp.wa.gov]
- 7. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. A simple liquid chromatography-tandem mass spectrometry method for determination of plasma fentanyl concentration in rats and patients with cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phenaridine as a Reference Standard in Forensic Toxicology
Introduction
Phenaridine, also known as 2,5-dimethylfentanyl, is a potent synthetic opioid and an analog of fentanyl.[1] Due to its high potency and potential for abuse, this compound and its related compounds are of significant interest in forensic toxicology. The use of a well-characterized reference standard is crucial for the accurate identification and quantification of this substance in forensic casework. These application notes provide detailed protocols for the use of this compound as a reference standard in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are commonly employed in forensic laboratories.
This compound is classified as a Schedule I substance in the United States, indicating a high potential for abuse and no currently accepted medical use.[1] Its effects are similar to those of fentanyl, including analgesia, sedation, and respiratory depression.[1] As with other fentanyl analogs, even minute amounts of this compound can be lethal, making its detection and accurate quantification critical in overdose investigations.
Physicochemical Properties
| Property | Value |
| IUPAC Name | N-[2,5-Dimethyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide[1] |
| Synonyms | 2,5-dimethylfentanyl |
| CAS Number | 42045-97-6[1] |
| Molecular Formula | C₂₄H₃₂N₂O[1] |
| Molar Mass | 364.533 g/mol [1] |
Quantitative Data Summary
The following tables summarize representative quantitative data for the analysis of fentanyl analogs using validated chromatographic methods. While specific validation data for this compound is not widely published, these values, derived from the analysis of structurally similar fentanyl analogs, can serve as a benchmark for method development and validation. Laboratories should perform their own in-house validation to establish performance characteristics for this compound.
Table 1: Representative LC-MS/MS Method Parameters and Performance
| Parameter | Value | Reference |
| Linear Range | 0.1 - 100 ng/mL | [2] |
| Limit of Detection (LOD) | 0.0125 - 0.25 ng/mL | [2][3] |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 ng/mL | [2][3] |
| Intra-day Precision (%RSD) | < 15% | [4] |
| Inter-day Precision (%RSD) | < 15% | [4] |
| Accuracy (%Bias) | ± 20% | [4] |
| Recovery | 64 - 97% |
Table 2: Representative GC-MS Method Parameters and Performance
| Parameter | Value | Reference |
| Linear Range | 0.5 - 5.0 ng/mg | [5] |
| Limit of Detection (LOD) | 0.02 - 0.05 ng/mg | [5] |
| Limit of Quantitation (LOQ) | ~0.1 ng/mg | [6] |
| Intra-day Precision (%RSD) | < 2.0% | [5] |
| Inter-day Precision (%RSD) | < 3.0% | [5] |
| Recovery | > 86% | [5] |
Experimental Protocols
Certified Reference Materials (CRMs) for this compound (2,5-dimethylfentanyl) should be obtained from accredited suppliers to ensure the accuracy and traceability of quantitative results.[7][8][9][10]
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh a suitable amount of this compound CRM and dissolve it in methanol to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with an appropriate solvent (e.g., methanol or mobile phase). Recommended concentrations for a calibration curve may range from 0.1 ng/mL to 100 ng/mL.
-
Internal Standard (IS) Solution: A deuterated analog of fentanyl (e.g., Fentanyl-d5) is recommended as an internal standard. Prepare a working IS solution at a constant concentration (e.g., 10 ng/mL).
Sample Preparation (Human Whole Blood)
This protocol is a general guideline and may require optimization based on the specific laboratory's standard operating procedures.
-
To 1 mL of blank human whole blood, add the appropriate volume of this compound working standard solution to prepare calibrators and quality control (QC) samples.
-
Add 100 µL of the internal standard working solution to all samples, calibrators, and QCs.
-
Add 4 mL of phosphate-buffered saline (PBS) and vortex.
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte.
-
For SPE: Use a mixed-mode cation exchange cartridge. Condition the cartridge with methanol and water. Load the sample, wash with acidic buffer and an organic solvent, and elute with a basic organic solvent mixture.
-
For LLE: Add a suitable organic solvent (e.g., n-butyl chloride) and a basic buffer (e.g., sodium borate buffer, pH 9). Vortex and centrifuge. Collect the organic layer.
-
-
Evaporate the eluate or organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis or a derivatizing agent for GC-MS analysis.
Analytical Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique for the quantification of fentanyl analogs in biological matrices.
Instrumentation:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters (Representative):
-
Column: A C18 or biphenyl analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm).[11]
-
Mobile Phase A: 0.1% formic acid in water.[11]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[11]
-
Gradient: A suitable gradient to separate this compound from potential interferences. For example, start with 90% A, ramp down to 10% A over 6 minutes, hold for 0.5 minutes, and then return to initial conditions.[11]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
MS/MS Parameters (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor at least two transitions for this compound and one for the internal standard. The precursor ion will be the protonated molecule [M+H]⁺. Product ions will be specific fragments generated through collision-induced dissociation. Specific transitions for this compound must be determined by infusing a standard solution into the mass spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and reliable technique for the identification and quantification of fentanyl analogs, particularly in seized drug samples.
Instrumentation:
-
GC System: A gas chromatograph with a split/splitless injector.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electron ionization (EI) source.
GC Parameters (Representative):
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]
-
Injector Temperature: 280 °C.[5]
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 300°C at 20°C/min, and hold for 5 minutes.[6]
-
Injection Mode: Splitless or split (e.g., 10:1).
MS Parameters (Representative):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Scan Range: m/z 40-550.
-
Source Temperature: 230 °C.[5]
-
Quadrupole Temperature: 150 °C.
Signaling Pathway and Metabolism
Proposed Signaling Pathway for this compound
This compound, as a fentanyl analog, is expected to exert its pharmacological effects primarily through the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of this compound to the MOR is anticipated to trigger a signaling cascade similar to that of fentanyl.
Proposed Metabolic Pathway for this compound
The metabolism of this compound has not been extensively studied, but based on the known metabolic pathways of fentanyl and other ring-alkylated analogs, several biotransformations can be anticipated.[12][13][14][15][16] The primary routes of metabolism are expected to be N-dealkylation and hydroxylation.
Experimental Workflow
The following diagram illustrates a general workflow for the analysis of this compound in a forensic toxicology laboratory, from sample receipt to final report.
Disclaimer
These application notes are intended for research and forensic use only. The provided protocols and data are for guidance and should be adapted and validated by the end-user to meet the specific requirements of their laboratory and instrumentation. All work with this compound should be conducted in a properly equipped laboratory by trained personnel, following all applicable safety and regulatory guidelines.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Analysis of fentanyl analogs and novel synthetic opioids in blood, serum/plasma, and urine in forensic casework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. Determination of Nine Fentanyl Drugs in Hair Samples by GC-MS/MS and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unimore.it [iris.unimore.it]
- 7. 認証標準物質 [sigmaaldrich.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Fentanyl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 10. 芬太尼标准液 certified reference material, pharmaceutical secondary standard | Sigma-Aldrich [sigmaaldrich.com]
- 11. LC-MS/MS-Based Method for the Multiplex Detection of 24 Fentanyl Analogues and Metabolites in Whole Blood at Sub ng mL–1 Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Metabolic Pathways and Potencies of New Fentanyl Analogs [frontiersin.org]
- 13. Metabolic Pathways and Potencies of New Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS | springermedizin.de [springermedizin.de]
- 16. Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS | RTI [rti.org]
Application Notes and Protocols for Radioligand Binding Assays with Phenaridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenaridine (2,5-dimethylfentanyl) is a potent synthetic opioid analgesic and an analog of fentanyl.[1][2] Like fentanyl, it is known to exert its effects primarily through the mu-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) superfamily.[3][4] Understanding the binding characteristics of new chemical entities like this compound to opioid receptors is a critical step in drug discovery and development, providing insights into potency, selectivity, and potential off-target effects.
Radioligand binding assays are a fundamental tool for characterizing the interaction of a ligand with its receptor.[5][6] These assays are considered the gold standard for determining the affinity of a ligand for a receptor due to their sensitivity and robustness. This document provides detailed protocols for conducting competitive radioligand binding assays to determine the binding affinity of this compound for the mu (µ), delta (δ), and kappa (κ) opioid receptors.
Principle of Competitive Radioligand Binding Assays
Competitive binding assays measure the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand ("radioligand") from a receptor. The assay is performed by incubating a constant concentration of the radioligand with a preparation of membranes containing the receptor of interest, in the presence of increasing concentrations of the unlabeled competitor. As the concentration of the competitor increases, it binds to the receptors, displacing the radioligand. The amount of bound radioactivity is then measured, and the data are used to calculate the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (the IC50 value). The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Data Presentation: Opioid Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) of this compound and other relevant opioid ligands for the mu, delta, and kappa opioid receptors. This data is crucial for understanding the potency and selectivity profile of this compound.
| Compound | Mu-Opioid Receptor (MOR) Ki (nM) | Delta-Opioid Receptor (DOR) Ki (nM) | Kappa-Opioid Receptor (KOR) Ki (nM) |
| This compound (2,5-dimethylfentanyl) | Slightly less potent than fentanyl in rats[1] | Data not widely reported, but some fentanyl analogs exhibit affinity[6] | Data not widely reported, but some fentanyl analogs exhibit affinity[6] |
| Fentanyl | 1.35[3] | Low affinity[3] | Low affinity[3] |
| DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) | 0.5 - 2.0 (Kd) | >1000 | >1000 |
| DPDPE ([D-Pen², D-Pen⁵]enkephalin) | >1000 | 1 - 5 (Kd) | >1000 |
| U-69593 | >1000 | >1000 | 1 - 2 (Kd) |
| Naloxone (Antagonist) | 1 - 5 | 20 - 50 | 30 - 100 |
Note: The binding affinity of this compound for the delta and kappa opioid receptors is not extensively documented in publicly available literature. However, it is known that not all fentanyl analogs are exclusively selective for the mu-opioid receptor and may exhibit activity at other opioid receptors.[6] Further experimental evaluation is recommended to fully characterize the selectivity profile of this compound.
Experimental Protocols
I. Preparation of Cell Membranes Expressing Opioid Receptors
This protocol describes the preparation of crude membrane fractions from cells recombinantly expressing the human mu, delta, or kappa opioid receptor.
Materials and Reagents:
-
Cells stably or transiently expressing the opioid receptor of interest (e.g., CHO-K1, HEK293)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing a protease inhibitor cocktail
-
Centrifuge and ultracentrifuge
-
Dounce homogenizer or polytron
-
BCA or Bradford protein assay kit
Procedure:
-
Culture cells expressing the target opioid receptor to a high density.
-
Harvest the cells by scraping and wash them twice with ice-cold PBS by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Homogenization Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or a polytron on a low setting.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh Homogenization Buffer.
-
Repeat the centrifugation step (step 6).
-
Resuspend the final membrane pellet in an appropriate volume of Homogenization Buffer.
-
Determine the protein concentration of the membrane preparation using a BCA or Bradford protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
II. Competitive Radioligand Binding Assay Protocol
This protocol details the procedure for a competitive binding assay to determine the IC50 and subsequently the Ki of this compound at the mu, delta, and kappa opioid receptors.
Materials and Reagents:
-
Prepared cell membranes expressing the target opioid receptor
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligands:
-
For MOR: [³H]DAMGO (specific activity ~40-60 Ci/mmol)
-
For DOR: [³H]DPDPE (specific activity ~30-50 Ci/mmol)
-
For KOR: [³H]U-69593 (specific activity ~40-60 Ci/mmol)
-
-
This compound stock solution (e.g., 10 mM in DMSO) and serial dilutions
-
Non-specific binding determinator:
-
For MOR and DOR: Naloxone (10 µM final concentration)
-
For KOR: U-69593 (1 µM final concentration)
-
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Cell harvester or vacuum filtration manifold
-
Scintillation vials and liquid scintillation cocktail
-
Liquid scintillation counter
Assay Procedure:
-
Prepare Reagents:
-
Thaw the membrane preparation on ice and dilute to the desired protein concentration in ice-cold Assay Buffer (typically 20-50 µg of protein per well).
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Dilute the radioligand in Assay Buffer to a final concentration approximately equal to its Kd (e.g., 1-2 nM for [³H]DAMGO, 2-3 nM for [³H]DPDPE, 1-2 nM for [³H]U-69593).
-
-
Set up the Assay Plate:
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of the diluted radioligand, and 100 µL of the membrane preparation to designated wells.
-
Non-specific Binding: Add 50 µL of the non-specific binding determinator (e.g., 10 µM Naloxone), 50 µL of the diluted radioligand, and 100 µL of the membrane preparation to designated wells.
-
Competitive Binding: Add 50 µL of each this compound dilution, 50 µL of the diluted radioligand, and 100 µL of the membrane preparation to the remaining wells.
-
-
Incubation:
-
Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester or vacuum manifold.
-
Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
-
Quantification:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of liquid scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
III. Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration. The data should form a sigmoidal curve.
-
-
Determine IC50:
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a one-site competition model and determine the IC50 value of this compound.
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:
-
IC50 is the concentration of this compound that inhibits 50% of specific binding.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for a competitive radioligand binding assay.
Signaling Pathway and Competitive Binding Diagram
Caption: Principle of competitive binding at an opioid receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide | C24H32N2O | CID 162056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fentanyl: Receptor pharmacology, abuse potential, and implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. painphysicianjournal.com [painphysicianjournal.com]
- 5. Structure–Activity Relationships of the Fentanyl Scaffold: Identification of Antagonists as Potential Opioid Overdose Reversal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological profiles of fentanyl analogs at mu, delta and kappa opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation and Purification of Diphenidine Isomers
A Note on "Phenaridine": Initial searches for "this compound" did not yield specific chemical compounds or related separation techniques. It is highly probable that this is a typographical error for Diphenidine , a dissociative anesthetic with known isomers. These application notes will, therefore, focus on the techniques for isolating and purifying isomers of Diphenidine.
Introduction
Diphenidine, or 1-(1,2-diphenylethyl)piperidine (1,2-DEP), is a synthetic dissociative substance that acts as an N-methyl-D-aspartate (NMDA) receptor antagonist. Its synthesis can result in a mixture of isomers, including positional isomers and enantiomers. The specific isomeric composition is critical as it significantly influences the compound's pharmacological activity. For instance, the (S)-enantiomer of Diphenidine has a 40-fold higher affinity for the NMDA receptor than the (R)-enantiomer, making their separation essential for pharmacological studies and drug development.[1] This document provides detailed methodologies for the isolation and purification of Diphenidine's positional and chiral isomers.
Types of Diphenidine Isomers
Two primary types of isomers are of interest in the context of Diphenidine purification:
-
Positional Isomers: These isomers have the same molecular formula but differ in the position of the piperidine ring on the diphenylethyl backbone. A common positional isomer is 1-(2,2-diphenylethyl)piperidine (2,2-DEP).
-
Enantiomers: Diphenidine possesses a chiral center, leading to the existence of two non-superimposable mirror images:
-
(+)-(S)-Diphenidine
-
(–)-(R)-Diphenidine
-
The separation of these isomers requires distinct chromatographic and purification strategies.
Experimental Workflow for Isomer Isolation and Purification
The general workflow for isolating and purifying Diphenidine isomers involves a multi-step process beginning with the separation of positional isomers from a crude synthetic mixture, followed by the chiral resolution of the desired enantiomers.
Protocol 1: Separation of Positional Isomers by Flash Column Chromatography
This protocol describes the separation of 1-(1,2-diphenylethyl)piperidine (1,2-DEP) from its positional isomer 1-(2,2-diphenylethyl)piperidine (2,2-DEP) using flash column chromatography.
Materials and Equipment:
-
Crude Diphenidine synthesis mixture
-
Silica gel (for flash chromatography)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Flash chromatography system
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Glassware (beakers, flasks, etc.)
-
Gas Chromatograph-Mass Spectrometer (GC-MS) for fraction analysis
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in n-hexane.
-
Column Packing: Pack the flash chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude Diphenidine mixture in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.
-
Elution: Elute the column with a mobile phase of n-hexane and ethyl acetate. A common starting ratio is 3:1 (n-hexane:ethyl acetate). The polarity of the mobile phase can be adjusted to optimize separation.
-
Fraction Collection: Collect fractions as the compounds elute from the column.
-
TLC Analysis: Monitor the fractions by TLC using the same mobile phase system. Spot each fraction on a TLC plate, develop the plate, and visualize the spots under a UV lamp. Fractions containing the same compound (identical Rf values) should be pooled.
-
GC-MS Analysis: Confirm the identity of the separated isomers in the pooled fractions by GC-MS. The isomers can be differentiated by their mass spectra, particularly the formation of distinct iminium ions (e.g., m/z 174 for 1,2-DEP and m/z 98 for 2,2-DEP).[2][3][4]
-
Solvent Evaporation: Evaporate the solvent from the pooled fractions containing the purified 1,2-DEP using a rotary evaporator to yield the racemic product.
Data Presentation:
| Parameter | 1-(1,2-diphenylethyl)piperidine (1,2-DEP) | 1-(2,2-diphenylethyl)piperidine (2,2-DEP) |
| Typical Rf Value | Varies with exact mobile phase composition | Lower than 1,2-DEP |
| Characteristic MS Fragment (m/z) | 174 | 98 |
| Expected Yield | Dependent on synthesis efficiency | Dependent on synthesis efficiency |
| Purity (Post-Chromatography) | >95% | >95% |
Protocol 2: Enantiomeric Resolution by Preparative Chiral HPLC
This protocol outlines a general method for the separation of Diphenidine enantiomers using preparative chiral High-Performance Liquid Chromatography (HPLC). The selection of the chiral stationary phase (CSP) is critical and often requires screening of different columns. Polysaccharide-based CSPs are a good starting point for this class of compounds.
Materials and Equipment:
-
Racemic 1,2-Diphenidine
-
Chiral HPLC column (e.g., polysaccharide-based CSP like Chiralcel OD-H or Chiralpak AD)
-
HPLC-grade mobile phase solvents (e.g., n-hexane, isopropanol, ethanol)
-
Mobile phase additives (e.g., diethylamine)
-
Preparative HPLC system with a UV detector
-
Fraction collector
-
Analytical chiral HPLC system for enantiomeric purity analysis
-
Polarimeter
Procedure:
-
Analytical Method Development: First, develop an analytical method to confirm that the chosen chiral column can resolve the enantiomers.
-
Prepare a standard solution of racemic 1,2-Diphenidine in the mobile phase.
-
Screen different mobile phases (e.g., mixtures of n-hexane and an alcohol like isopropanol or ethanol) and additives (a small amount of diethylamine, e.g., 0.1%, is often used for basic compounds to improve peak shape).
-
Inject the standard solution and monitor the chromatogram to determine the retention times and resolution of the enantiomers.
-
-
Preparative Method Scaling:
-
Once a suitable analytical method is established, scale it up for preparative chromatography. This involves increasing the column size, flow rate, and injection volume.
-
Dissolve the racemic 1,2-Diphenidine in the mobile phase to prepare the sample for injection.
-
-
Chromatographic Separation:
-
Equilibrate the preparative chiral column with the chosen mobile phase.
-
Inject the sample onto the column.
-
Run the separation under isocratic conditions.
-
-
Fraction Collection:
-
Collect the eluting fractions corresponding to each enantiomer. The fraction collector can be programmed based on the retention times determined during the analytical method development.
-
-
Enantiomeric Purity Analysis:
-
Analyze the collected fractions using the analytical chiral HPLC method to determine the enantiomeric excess (e.e.) of each separated isomer.
-
Confirm the identity of the enantiomers (S or R) by comparing with a known standard or by using a technique like circular dichroism, if possible.
-
-
Solvent Evaporation and Product Recovery:
-
Pool the fractions of each pure enantiomer.
-
Remove the solvent using a rotary evaporator to obtain the purified enantiomers.
-
Determine the optical rotation of each enantiomer using a polarimeter.
-
Data Presentation:
| Parameter | (+)-(S)-Diphenidine | (–)-(R)-Diphenidine |
| Elution Order | Typically elutes first on many polysaccharide CSPs | Typically elutes second |
| Retention Time (Example) | Dependent on specific column and conditions | Dependent on specific column and conditions |
| Resolution (Rs) | > 1.5 (baseline separation) | > 1.5 (baseline separation) |
| Enantiomeric Excess (e.e.) | >99% | >99% |
| Optical Rotation | Positive | Negative |
Protocol 3: Purification by Crystallization
Crystallization can be used as a final purification step after chromatography to obtain a high-purity solid material.
Materials and Equipment:
-
Purified Diphenidine isomer (from chromatography)
-
Suitable crystallization solvent(s) (e.g., acetone, methanol, diethyl ether)
-
Heating plate with stirring
-
Crystallization dish
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter paper, flask)
Procedure:
-
Solvent Selection: Choose a solvent in which the Diphenidine isomer has high solubility at elevated temperatures and low solubility at low temperatures.
-
Dissolution: Dissolve the purified Diphenidine isomer in a minimal amount of the heated solvent with stirring until fully dissolved.
-
Cooling and Crystallization: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization. Slow cooling generally results in larger, purer crystals.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Signaling Pathway of Diphenidine
Diphenidine primarily acts as a non-competitive antagonist of the NMDA receptor. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. The differential affinity of the (S) and (R) enantiomers for the NMDA receptor is the primary known difference in their mechanism of action.
Disclaimer: The protocols provided are intended for research purposes by qualified professionals. Diphenidine is a substance with potent pharmacological effects and should be handled with appropriate safety precautions in a controlled laboratory setting. These protocols are based on established chemical principles and published data for similar compounds and may require optimization for specific experimental conditions.
References
- 1. cdn.who.int [cdn.who.int]
- 2. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes | Journal of Neuroscience [jneurosci.org]
- 3. Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.tus.ie [research.tus.ie]
Application Notes and Protocols for In Vivo Study of Phenaridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenaridine (2,5-dimethylfentanyl) is a potent synthetic opioid analgesic and an analogue of fentanyl, first developed in 1972 for surgical anesthesia.[1] Like fentanyl, its primary mechanism of action is as an agonist at the μ-opioid receptor.[2][3] The development and characterization of novel opioid analgesics require a robust in vivo experimental framework to determine both efficacy and potential adverse effects. Comprehensive in vivo studies are essential for establishing a compound's therapeutic window and predicting its clinical utility.[4]
This document provides a detailed guide for designing and executing in vivo experiments to characterize the analgesic properties and the primary side-effect profile of this compound. The protocols outlined herein cover assessments of nociception, motor coordination, and respiratory function, providing a comprehensive preclinical evaluation.
Part 1: Pharmacodynamic Assessment of Analgesic Efficacy
To evaluate the analgesic potential of this compound, several well-established rodent models of nociception should be employed. These tests measure responses to different pain modalities, including thermal and chemical stimuli, which helps to build a comprehensive analgesic profile.
Experimental Workflow for Analgesia Assessment
The following diagram outlines the typical workflow for assessing the analgesic effects of a test compound like this compound.
Caption: Workflow for assessing the analgesic efficacy of this compound.
Hot Plate Test Protocol
The hot plate test is a standard method for assessing thermal pain sensitivity, primarily reflecting supraspinal (brain-level) integration of the pain response.[5][6] It measures the latency of a rodent to exhibit a pain response, such as paw licking or jumping, when placed on a heated surface.[5][6]
Methodology:
-
Apparatus: A commercially available hot plate apparatus consisting of a metal surface with precise temperature control, enclosed by a transparent cylinder.[5][7]
-
Procedure:
-
Pre-heat the hot plate to a constant temperature, typically 52-55°C.[5][7]
-
Acclimate animals to the testing room for at least 30-60 minutes before the experiment.[5][7]
-
Gently place the animal onto the hot plate and immediately start a timer.[7]
-
Observe the animal for nocifensive behaviors, specifically hind paw licking or jumping.[6][7]
-
Stop the timer and record the latency (in seconds) as soon as one of these behaviors is observed.
-
To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) must be established. If the animal does not respond by the cut-off time, it should be removed, and the latency recorded as the cut-off time.[7][8]
-
A baseline latency is measured before drug administration. Subsequent tests are performed at various time points after administration of this compound or control substances.
-
Tail-Flick Test Protocol
This test also measures response to a thermal stimulus but is considered to be primarily a spinal reflex.[9] It is a rapid and reliable method for screening analgesic compounds.[9]
Methodology:
-
Apparatus: A tail-flick analgesia meter that focuses a high-intensity beam of light onto the animal's tail.[10]
-
Procedure:
-
Acclimate animals to the testing room for at least 30 minutes.[10]
-
Gently restrain the animal, often in a specialized tube, with the tail exposed and laid across a groove on the apparatus.[10][11]
-
Position the tail so the light beam is focused on a specific point, often 3-4 cm from the tip.
-
Activate the heat source, which simultaneously starts a timer.[10]
-
The apparatus automatically detects the tail flick (withdrawal reflex) and stops the timer, recording the latency.[10]
-
A cut-off time (e.g., 18-20 seconds) is set to avoid tissue damage.[10][12]
-
Perform baseline measurements before drug administration and repeat the test at set intervals post-administration. An inter-trial interval of at least 60 seconds is recommended.[10]
-
Formalin Test Protocol
The formalin test is unique in its ability to assess responses to a continuous, moderate pain stimulus resulting from tissue injury.[13][14] It produces a biphasic behavioral response, allowing for the differentiation of analgesic effects on acute nociceptive pain and inflammatory pain.[15]
Methodology:
-
Procedure:
-
Acclimate the animal to an observation chamber for at least 30 minutes.
-
Inject a small volume (e.g., 20-50 µL) of dilute formalin solution (e.g., 2.5-5%) subcutaneously into the plantar surface of one hind paw.[15]
-
Immediately return the animal to the observation chamber and start recording its behavior.
-
The pain response is quantified by measuring the cumulative time spent licking, flinching, or biting the injected paw.[15]
-
The response is recorded in two distinct phases:
-
Phase 1 (Early Phase): 0-10 minutes post-injection. This phase reflects direct chemical activation of nociceptors and represents acute nociceptive pain.[14][16]
-
Phase 2 (Late Phase): 15-60 minutes post-injection. This phase is driven by an inflammatory response in the paw and sensitization of central nervous system neurons.[14][16]
-
-
This compound should be administered prior to the formalin injection to assess its effect on both phases.
-
Data Presentation: Analgesic Efficacy
Quantitative results from these assays should be tabulated to facilitate comparison between treatment groups. Data is often expressed as the latency to response or as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
| Treatment Group | Dose (mg/kg) | Hot Plate Latency (s) ± SEM | Tail-Flick Latency (s) ± SEM | Formalin Test: Phase 1 (s licking) ± SEM | Formalin Test: Phase 2 (s licking) ± SEM |
| Vehicle (Saline) | N/A | 12.5 ± 1.1 | 3.2 ± 0.4 | 45.8 ± 5.3 | 150.2 ± 12.6 |
| Morphine | 10 | 28.9 ± 2.5 | 9.8 ± 1.0 | 20.1 ± 3.1 | 40.5 ± 8.2 |
| This compound | 0.001 | 15.2 ± 1.5 | 4.5 ± 0.6 | 38.7 ± 4.9 | 125.1 ± 11.8 |
| This compound | 0.005 | 25.8 ± 2.1 | 8.9 ± 0.9 | 25.3 ± 3.8 | 65.4 ± 9.5 |
| This compound | 0.01 | 29.5 ± 2.3 | 9.9 ± 1.1 | 21.5 ± 3.5 | 42.1 ± 7.9 |
| *Note: Data are hypothetical. p < 0.05 compared to Vehicle. |
Part 2: Safety and Side Effect Profiling
A critical component of opioid characterization is the assessment of adverse effects, particularly motor impairment and respiratory depression, which are common dose-limiting side effects.[2][3][17]
Experimental Workflow for Safety Assessment
Caption: Workflow for assessing the safety profile of this compound.
Rotarod Test for Motor Coordination
This test evaluates motor coordination, balance, and potential sedative effects by measuring the time an animal can remain on a rotating rod.[18][19]
Methodology:
-
Apparatus: A rotarod unit with a textured rod, adjustable rotation speed, and automated timers/fall detectors.[18]
-
Procedure:
-
Acclimate animals to the testing room for at least 15-30 minutes.[18][19]
-
A training or habituation session may be performed on a day prior to testing, where animals are placed on the rod at a low, constant speed.[20]
-
For the test, set the apparatus to an accelerating speed (e.g., from 4 to 40 rpm over 300 seconds).[18][20]
-
Place the animal on the rotating rod and start the timer.
-
Record the latency (in seconds) for the animal to fall off the rod or to passively rotate with the rod for a full revolution.[18]
-
Conduct a baseline trial before drug administration.
-
Administer this compound or vehicle and re-test at the presumed time of peak effect (e.g., 15-30 minutes post-injection).
-
Typically, three trials are conducted with an inter-trial interval of at least 15 minutes.[18][19]
-
Whole-Body Plethysmography for Respiratory Depression
Opioid-induced respiratory depression is the most serious acute adverse effect and a primary cause of overdose mortality.[17] Whole-body plethysmography is a non-invasive method to measure respiratory parameters in conscious, unrestrained animals.
Methodology:
-
Apparatus: A whole-body plethysmograph system with individual chambers for each animal, a pressure transducer, and data acquisition software.
-
Procedure:
-
Calibrate the system according to the manufacturer's instructions.
-
Allow the animal to acclimate to the chamber for a period (e.g., 20-30 minutes) until respiratory parameters stabilize.
-
Record baseline respiratory data, including respiratory rate (breaths/minute), tidal volume (mL), and minute volume (mL/minute).
-
Remove the animal, administer this compound or vehicle, and immediately return it to the chamber.
-
Continuously record respiratory parameters for a set duration (e.g., 60-120 minutes) to observe the onset, peak, and duration of any respiratory effects.
-
Data Presentation: Safety Profile
| Treatment Group | Dose (mg/kg) | Rotarod Latency to Fall (s) ± SEM | Respiratory Rate (% of Baseline) ± SEM | Minute Volume (% of Baseline) ± SEM |
| Vehicle (Saline) | N/A | 175.4 ± 10.2 | 98.5 ± 2.1 | 99.1 ± 3.5 |
| Morphine | 10 | 85.1 ± 9.8 | 55.2 ± 4.3 | 48.9 ± 5.1 |
| This compound | 0.001 | 169.5 ± 11.5 | 95.3 ± 3.0 | 96.2 ± 4.0 |
| This compound | 0.005 | 130.2 ± 12.1 | 70.1 ± 5.5 | 65.8 ± 6.2 |
| This compound | 0.01 | 75.8 ± 8.9 | 48.6 ± 4.9 | 42.3 ± 5.8 |
| Note: Data are hypothetical. p < 0.05 compared to Vehicle. |
Part 3: Mechanistic Insights
Understanding the underlying cellular mechanism of this compound is key to interpreting its in vivo effects. As a μ-opioid receptor agonist, this compound is expected to activate canonical G-protein signaling pathways.
μ-Opioid Receptor Signaling Pathway
Opioid receptors are G protein-coupled receptors (GPCRs) that couple to inhibitory Gi/o proteins.[21] Activation by an agonist like this compound initiates a signaling cascade that ultimately reduces neuronal excitability and inhibits neurotransmitter release.[21]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chem 13 News Magazine Online Archives | Centre for Advanced Science Education | University of Waterloo [uwaterloo.ca]
- 4. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. Hot plate test - Wikipedia [en.wikipedia.org]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Tail flick test - Wikipedia [en.wikipedia.org]
- 10. web.mousephenotype.org [web.mousephenotype.org]
- 11. protocols.io [protocols.io]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 15. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of Nociceptive Behavior in the Formalin Test [bio-protocol.org]
- 17. Mechanisms of Neurorespiratory Toxicity Induced by Fentanyl Analogs—Lessons from Animal Studies | MDPI [mdpi.com]
- 18. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 19. mmpc.org [mmpc.org]
- 20. Rotarod-Test for Mice [protocols.io]
- 21. Frontiers | Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain [frontiersin.org]
Application Notes and Protocols for the Study of Opioid Receptor Signaling Pathways
Note: Initial searches for "Phenaridine" did not yield specific results in the context of opioid receptor signaling research. Therefore, these application notes and protocols have been developed using data from well-characterized and extensively studied opioid agonists, such as Fentanyl, Morphine, and the G-protein biased agonist Oliceridine (TRV130). These compounds serve as exemplary tools for investigating the complex signaling pathways of opioid receptors.
Application Note 1: Characterization of Biased Agonism at the μ-Opioid Receptor
The μ-opioid receptor (MOR) is a G-protein-coupled receptor (GPCR) that is the primary target for most opioid analgesics.[1] Upon activation, MOR initiates two main signaling cascades: the G-protein pathway and the β-arrestin pathway.[2] The classical G-protein pathway, primarily through Gαi/o, inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and modulates ion channels, leading to the desired analgesic effects.[3][4] The β-arrestin pathway is primarily involved in receptor desensitization, internalization, and can also initiate its own signaling cascades, which have been linked to some of the adverse side effects of opioids, such as respiratory depression and constipation.[5][6]
The concept of "biased agonism" or "functional selectivity" describes how certain ligands can preferentially activate one pathway over the other.[7] Ligands that show a preference for the G-protein pathway over β-arrestin recruitment are known as G-protein biased agonists.[6] The development of such compounds is a key strategy in modern drug discovery, aiming to create safer analgesics with a wider therapeutic window.[5]
Compounds like Fentanyl, Morphine, and Oliceridine (TRV130) are frequently used to study these distinct signaling profiles. Oliceridine, for instance, was developed as a G-protein biased agonist and has been shown to be more potent for G-protein stimulation with significantly less recruitment of β-arrestin compared to morphine.[8] Analyzing the potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound in both G-protein and β-arrestin assays allows for the quantification of its signaling bias.
Quantitative Data Summary: Opioid Agonist Signaling Bias
The following table summarizes the in vitro pharmacological data for representative MOR agonists in assays measuring G-protein activation and β-arrestin 2 recruitment.
| Compound | Assay Type | Pathway | Potency (EC₅₀) | Efficacy (Eₘₐₓ) | Reference |
| Oliceridine (TRV130) | cAMP Inhibition | G-Protein | 1.8 nM | 92% | [6] |
| β-Arrestin 2 Recruitment | β-Arrestin | 12 nM | 5% | [6] | |
| LPM3480392 | cAMP Inhibition | G-Protein | 0.35 nM | 91% | [6] |
| β-Arrestin 2 Recruitment | β-Arrestin | >30,000 nM | 2% | [6] | |
| PZM21 | G-Protein Activation | G-Protein | 5.4 nM | 98% (vs DAMGO) | [8] |
| β-Arrestin 2 Recruitment | β-Arrestin | >30,000 nM | 0% | [8] | |
| Morphine | G-Protein Stimulation | G-Protein | 50 nM | 100% (Reference) | [8] |
| β-Arrestin 2 Recruitment | β-Arrestin | 180 nM | 100% (Reference) | [8] | |
| Fentanyl | G-Protein Stimulation | G-Protein | 0.2 nM | 110% (vs DAMGO) | [9] |
| β-Arrestin 2 Recruitment | β-Arrestin | 3.2 nM | 100% (vs DAMGO) | [9] |
Note: Efficacy values are often expressed relative to a reference full agonist, such as DAMGO or Morphine.
Experimental Protocols
Protocol 1: β-Arrestin 2 Recruitment Assay using NanoBiT Technology
This protocol is adapted from methodologies used to measure the recruitment of β-arrestin to an activated opioid receptor in real-time in living cells.[9] The NanoBiT system utilizes a structurally complemented luciferase enzyme. The μ-opioid receptor is fused to the large subunit (LgBiT), and β-arrestin 2 is fused to the small subunit (SmBiT). Agonist-induced recruitment brings the subunits together, forming a functional enzyme that generates a luminescent signal.
Materials:
-
HEK293 or CHO cells
-
Opti-MEM medium
-
Plasmids: MOR-LgBiT and SmBiT-β-arrestin 2
-
Transfection reagent (e.g., Lipofectamine)
-
384-well white plates
-
Nano-Glo® Live Cell Reagent (containing substrate)
-
Test compounds (e.g., Fentanyl, Morphine) and reference agonist (e.g., DAMGO)
-
Luminometer plate reader
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells to ~80% confluency.
-
Co-transfect the cells with MOR-LgBiT and SmBiT-β-arrestin 2 plasmids according to the manufacturer's protocol for the transfection reagent.
-
Incubate for 24-48 hours post-transfection to allow for protein expression.
-
-
Assay Preparation:
-
On the day of the assay, harvest the transfected cells.
-
Resuspend the cells in Opti-MEM and adjust the density to 4 x 10⁵ cells/mL.[9]
-
Dispense 20 µL of the cell suspension into each well of a 384-well white plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and the reference agonist at 4x the final desired concentration in Opti-MEM.
-
Prepare the Nano-Glo® substrate according to the manufacturer's instructions (e.g., 1:20 dilution in assay buffer).[9]
-
Add 10 µL of the prepared substrate to each well.
-
Add 10 µL of the 4x compound solutions to the appropriate wells. The final volume will be 40 µL.
-
-
Data Acquisition:
-
Incubate the plate at room temperature or 37°C for a specified time (e.g., 15-90 minutes, depending on assay kinetics).
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the response of the reference full agonist (e.g., DAMGO).
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate EC₅₀ and Eₘₐₓ values.
-
Application Note 2: Analysis of Downstream ERK1/2 Signaling
Activation of the μ-opioid receptor can stimulate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[10] This signaling event is complex and can be initiated through both G-protein-dependent and β-arrestin-dependent mechanisms.[5] The specific pathway and kinetics of ERK1/2 activation can be ligand-dependent. For example, some studies show that Fentanyl-induced ERK1/2 activation in striatal neurons is dependent on G-protein-coupled receptor kinase 3 (GRK3) and arrestin3.[11] In contrast, morphine, which is a weaker recruiter of arrestin, may not activate ERK1/2 as robustly or may do so through different mechanisms in the same cell type.[11][12]
Investigating ERK1/2 phosphorylation provides valuable insight into the downstream consequences of receptor activation beyond the initial transducer coupling. The temporal dynamics (i.e., the timing and duration) of ERK phosphorylation can also differ between biased and unbiased agonists, providing another dimension for characterizing ligand function.[5]
Protocol 2: Western Blot Analysis of ERK1/2 Phosphorylation
This protocol describes a method to measure the level of phosphorylated ERK1/2 (p-ERK) relative to total ERK1/2 in cells following stimulation with an opioid agonist.[13]
Materials:
-
CHO or other suitable cells expressing the μ-opioid receptor
-
Cell culture plates (e.g., 24-well)
-
Serum-free medium
-
Test compounds (e.g., Fentanyl, Morphine)
-
MEK inhibitor (e.g., U0126) as a negative control[11]
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Western blot transfer system (membranes, transfer buffer)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (p44/42) and Rabbit anti-total-ERK1/2 (p44/42)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Starvation:
-
Seed cells into 24-well plates and grow to ~90% confluency.
-
The day before the experiment, replace the growth medium with serum-free medium and incubate for at least 6 hours (or overnight) to reduce basal ERK phosphorylation.[13]
-
-
Agonist Stimulation:
-
Treat cells with various concentrations of the opioid agonist for a specific time course (e.g., 5, 10, 30, 60 minutes) at 37°C. Include a vehicle-only control.
-
To confirm specificity, pre-incubate some wells with an antagonist (e.g., naloxone) or a MEK inhibitor (U0126) for 30 minutes before adding the agonist.[11][13]
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the medium and immediately add ice-cold lysis buffer to each well.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding loading buffer and heating.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Re-probing:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with the primary antibody against total-ERK1/2, followed by the secondary antibody and detection steps.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total-ERK using densitometry software.
-
Calculate the ratio of p-ERK to total-ERK for each sample.
-
Normalize the results to the vehicle-treated control to determine the fold-change in ERK phosphorylation.
-
Signaling Pathway Diagrams
The following diagrams illustrate the primary signaling pathways activated by the μ-opioid receptor.
References
- 1. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation | MDPI [mdpi.com]
- 2. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. mdpi.com [mdpi.com]
- 9. Molecular mechanisms of fentanyl mediated β-arrestin biased signaling | PLOS Computational Biology [journals.plos.org]
- 10. mdpi.com [mdpi.com]
- 11. Mu opioid receptor activation of ERK1/2 is GRK3 and arrestin dependent in striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Receptor heterodimerization leads to a switch in signaling: β-arrestin2-mediated ERK activation by μ-δ opioid receptor heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues of Phenaridine in aqueous solutions
Technical Support Center: Phenaridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with the investigational compound this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
The aqueous solubility of this compound is inherently low, typically in the range of 1-10 µg/mL at room temperature (25°C) and neutral pH. This poor solubility can present significant challenges for in vitro assays, formulation development, and in vivo studies.
Q2: Why is this compound poorly soluble in water?
This compound is a lipophilic molecule with a high logP value and a rigid, crystalline structure. These physicochemical properties contribute to its low affinity for water and high lattice energy, making it difficult for water molecules to solvate the compound effectively.
Q3: What are the initial steps to improve this compound solubility for basic in vitro experiments?
For initial in vitro screening, the use of co-solvents is often the most straightforward approach. A stock solution of this compound can be prepared in an organic solvent like dimethyl sulfoxide (DMSO) and then diluted into the aqueous assay buffer. It is critical to ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect the biological assay.
Q4: Can pH adjustment be used to solubilize this compound?
This compound is a weakly basic compound. Therefore, adjusting the pH of the aqueous solution to be more acidic (pH 4-6) can increase its solubility by promoting the formation of the more soluble protonated form. However, the stability of this compound at different pH values and the compatibility of the acidic pH with the experimental system must be evaluated.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and use of this compound in experimental settings.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Buffer | The concentration of this compound exceeds its solubility limit in the final buffer. The concentration of the organic co-solvent (e.g., DMSO) is too low in the final dilution. | Decrease the final concentration of this compound. Increase the percentage of the organic co-solvent, if permissible for the experiment. Consider using a different solubilization technique, such as complexation with cyclodextrins. |
| Inconsistent Results in Biological Assays | Incomplete dissolution or precipitation of this compound during the experiment. Degradation of this compound in the assay medium. | Visually inspect for any precipitate before and during the experiment. Prepare fresh solutions for each experiment. Evaluate the stability of this compound under the assay conditions (e.g., temperature, pH, light exposure). |
| Low Bioavailability in Animal Studies | Poor dissolution of the compound in the gastrointestinal tract. Rapid metabolism or efflux. | Formulate this compound using solubility-enhancing techniques such as amorphous solid dispersions, lipid-based formulations, or nanoparticle suspensions. Co-administer with a bioavailability enhancer if appropriate. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-Solvent
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add a minimal amount of 100% dimethyl sulfoxide (DMSO) to the powder.
-
Vortexing/Sonication: Vortex the mixture vigorously. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Final Volume: Add more DMSO to reach the desired final stock concentration (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Modification for Solubilization
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4) using appropriate buffer systems (e.g., acetate for acidic pH, phosphate for neutral pH).
-
Solubility Testing: Add an excess amount of this compound powder to a fixed volume of each buffer.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the solubility of this compound as a function of pH to determine the optimal pH for solubilization.
Visualizations
Caption: Troubleshooting logic for this compound precipitation.
Caption: Protocol for determining pH-dependent solubility.
Technical Support Center: Phenaridine Synthesis
Disclaimer: Phenaridine (2,5-dimethylf-entanyl) is a potent synthetic opioid and a controlled substance. The following information is intended for professional researchers and scientists in legally sanctioned laboratory settings only. This guide focuses on general synthetic chemistry principles for yield optimization and troubleshooting. All synthesis activities must be conducted in strict compliance with all applicable laws and regulations.
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers in improving the yield of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and its analogs?
A1: A widely adopted method is a three-step strategy.[1][2] This typically involves:
-
N-alkylation: An N-substituted 4-piperidone is alkylated. For instance, 4-piperidone monohydrate hydrochloride can be reacted with an alkylating agent like (2-bromoethyl)benzene.[1][2]
-
Reductive Amination: The resulting piperidone derivative undergoes reductive amination with an appropriate aniline.
-
N-acylation: The final step is the acylation of the piperidineamine precursor to yield the final product.[1][3]
Q2: My reductive amination step has a low yield. What are the common causes?
A2: Low yields in reductive amination can stem from several factors:
-
Inefficient Imine Formation: The initial formation of the imine intermediate is crucial. This step can be hindered by steric hindrance or unfavorable reaction pH. The addition of a mild acid, like acetic acid, can be beneficial.
-
Reductant Choice: The choice of reducing agent is critical. While powerful reductants like lithium aluminum hydride can be used, milder reagents such as sodium triacetoxyborohydride or sodium cyanoborohydride often provide better yields and selectivity, minimizing the reduction of the ketone starting material.
-
Reaction Conditions: Temperature and reaction time are key parameters. Insufficient time or temperatures that are too low may lead to an incomplete reaction. Conversely, excessively high temperatures can cause side reactions and degradation.[4]
Q3: What factors are critical for optimizing the final N-acylation step?
A3: The N-acylation of the 4-anilinopiperidine intermediate is a crucial, yield-determining step. Key factors include:
-
Acylating Agent: Propionyl chloride or propionic anhydride are commonly used. The purity and reactivity of this agent are paramount.
-
Base: A non-nucleophilic base, such as Hunig's base (diisopropylethylamine), is often employed to neutralize the HCl generated when using an acyl chloride, driving the reaction to completion.
-
Solvent and Temperature: The reaction is typically performed in an aprotic solvent. Controlling the temperature, often by starting at 0°C and allowing the reaction to warm to room temperature, can help manage the exothermic nature of the reaction and prevent side-product formation.
Q4: What are the best practices for purifying the final tertiary amine product?
A4: Purifying tertiary amines like this compound can be challenging due to their basic nature. Common methods include:
-
Column Chromatography: Using an amine-functionalized stationary phase or adding a competing amine (like triethylamine) to the mobile phase can prevent the product from strongly binding to acidic silica gel, which can cause tailing and poor separation.[5]
-
Acid-Base Extraction: This technique can remove non-basic impurities. The crude product is dissolved in an organic solvent and washed with a dilute acid to protonate the amine, moving it to the aqueous layer. The aqueous layer is then basified, and the purified amine is extracted back into an organic solvent.
-
Adsorbent Treatment: Passing a solution of the tertiary amine through an adsorbent like aluminum oxide can effectively remove primary and secondary amine impurities.[6][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low conversion in N-alkylation of 4-piperidone. | 1. Ineffective base. 2. Poor quality alkylating agent. 3. Suboptimal solvent. | 1. Use a strong base like cesium carbonate to ensure deprotonation.[1][2] 2. Verify the purity of the alkylating agent. 3. Acetonitrile is often a more effective solvent than DMF for this step.[3] |
| Multiple spots on TLC after reductive amination. | 1. Reduction of the ketone starting material. 2. Incomplete imine formation leading to starting material carryover. 3. Formation of secondary amine byproducts. | 1. Use a milder reducing agent like sodium triacetoxyborohydride. 2. Allow sufficient time for imine formation before adding the reducing agent. Monitor via TLC or NMR if possible.[8] 3. Optimize stoichiometry to avoid excess amine. |
| Difficulty isolating the product after N-acylation. | 1. Product is highly soluble in the workup solvent. 2. Formation of salts that are difficult to break. | 1. Change the extraction solvent or use a salt-out procedure by adding brine to the aqueous layer. 2. Ensure the pH is sufficiently basic during the workup to deprotonate any amine salts. |
| Product degradation during purification. | 1. Product instability on acidic silica gel. 2. High temperatures during solvent evaporation. | 1. Use deactivated or amine-functionalized silica for chromatography.[5] 2. Use a rotary evaporator at a reduced temperature and pressure. |
Data on Yield Optimization
Optimizing reaction conditions is crucial for maximizing yield. The following tables provide a summary of how different parameters can affect reaction outcomes based on published data for analogous syntheses.
Table 1: N-Alkylation of 4-Piperidone
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | Cs₂CO₃ | 80 | 5 | 72 |
| 2 | Acetonitrile | Cs₂CO₃ | 80 | 5 | 88 |
Data adapted from an optimized synthesis of fentanyl analogs.[3]
Table 2: Reductive Amination of N-substituted 4-Piperidone
| Entry | Reducing Agent | Additive | Time (h) | Yield (%) |
| 1 | NaBH(OAc)₃ | Acetic Acid | 14 | 91 |
| 2 | NaBH₄ | None | 12 | (typically lower) |
Data from an optimized fentanyl synthesis.[3]
Table 3: N-Acylation of 4-Anilinopiperidine Intermediate
| Entry | Acylating Agent | Base | Temperature (°C) | Yield (%) |
| 1 | Propionyl Chloride | Hunig's Base | 0 to RT | 95 |
| 2 | Acetic Anhydride | Hunig's Base | 0 to RT | 98 |
Data from an optimized synthesis of fentanyl and its acetyl analog.[3]
Experimental Protocols
The following are generalized methodologies for the key steps in the synthesis of a this compound analog. Note: These are illustrative and should be adapted based on the specific substrate and laboratory safety protocols.
General Procedure for Reductive Amination
-
To a solution of the N-substituted 4-piperidone in a suitable solvent (e.g., dichloroethane or methanol), add the aniline derivative.
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
General Procedure for N-Acylation
-
Dissolve the 4-anilinopiperidine precursor and a non-nucleophilic base (e.g., Hunig's base) in a dry aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add the acylating agent (e.g., propionyl chloride) dropwise to the cooled solution.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for several hours until completion (monitor by TLC).
-
Wash the reaction mixture with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over sodium sulfate and concentrate in vacuo.
-
Purify the product by column chromatography or recrystallization.
Visualizations
Diagram 1: General Synthetic Workflow
A simplified workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
A decision-making diagram for troubleshooting poor reaction yields.
References
- 1. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs | PLOS One [journals.plos.org]
- 3. osti.gov [osti.gov]
- 4. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. US4255356A - Purification of tertiary amines using an adsorbent - Google Patents [patents.google.com]
- 7. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]
- 8. Reddit - The heart of the internet [reddit.com]
Addressing matrix effects in Phenaridine bioanalysis
Technical Support Center: Phenaridine Bioanalysis
Welcome to the technical support center for the bioanalysis of this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Frequently Asked Questions (FAQs)
Q1: What is a "matrix effect" in the context of this compound bioanalysis?
A1: A matrix effect is the alteration of ionization efficiency for this compound caused by co-eluting, undetected components from the biological sample (e.g., plasma, urine).[1][2][3] These components, such as phospholipids, salts, and endogenous metabolites, can either suppress or enhance the signal of this compound at the mass spectrometer's ion source, leading to inaccurate and imprecise quantification.[1][2] Ion suppression is the more common phenomenon observed.[4]
Q2: Why is it critical to address matrix effects for regulated bioanalysis?
Q3: What are the most common sources of matrix effects in plasma samples?
A3: In plasma, the most significant sources of matrix effects, particularly ion suppression in electrospray ionization (ESI), are phospholipids from cell membranes.[4] Other sources include proteins, salts, anticoagulants, and co-administered drugs.[1]
Q4: How can a Stable Isotope-Labeled Internal Standard (SIL-IS) help?
A4: A SIL-IS (e.g., this compound-d4) is the ideal internal standard. It has nearly identical chemical properties and chromatographic retention time to this compound but a different mass.[7] Because it co-elutes and experiences the same degree of ion suppression or enhancement, it can effectively compensate for these variations.[7][8] The final quantification is based on the ratio of the analyte signal to the IS signal, which remains constant even if both signals are suppressed, thereby improving accuracy.[8]
Troubleshooting Guide
This guide addresses common issues encountered during this compound bioanalysis.
Issue 1: High variability or poor reproducibility in QC samples and unknown samples.
-
Possible Cause: Inconsistent matrix effects between different samples or lots of biological matrix.[2]
-
Troubleshooting Steps:
-
Verify Internal Standard Performance: Ensure you are using a suitable internal standard, preferably a SIL-IS.[9] The IS response should be consistent across all samples. Significant variation in the IS area count can indicate a severe and variable matrix effect.
-
Assess Matrix Factor: Perform a quantitative matrix effect assessment (see Protocol 2) using at least six different lots of the biological matrix to determine if the effect is lot-dependent.[1][6]
-
Improve Sample Cleanup: The current sample preparation method may not be sufficiently removing interfering components. Consider switching to a more rigorous technique.[4][10] For example, if you are using Protein Precipitation (PPT), try Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[4][10][11]
-
Issue 2: Low analyte response or sensitivity (ion suppression) for this compound.
-
Possible Cause: Co-elution of this compound with highly suppressive matrix components, such as phospholipids.[4]
-
Troubleshooting Steps:
-
Qualitative Assessment: Perform a post-column infusion experiment (see Protocol 1) to identify the retention time regions where ion suppression occurs.[1][12][13]
-
Chromatographic Modification: If the suppression zone overlaps with the this compound peak, adjust the chromatographic method to shift the retention time of this compound away from this zone.[13] This can be achieved by changing the mobile phase composition, gradient profile, or switching to a different column chemistry (e.g., a phenyl-hexyl column instead of a C18).[14]
-
Enhance Sample Preparation: Use a sample preparation technique specifically designed to remove phospholipids, such as mixed-mode cation exchange SPE or specific phospholipid removal plates.[10][11]
-
Issue 3: Inconsistent results when switching between different batches of plasma.
-
Possible Cause: Relative matrix effects, where the magnitude of ion suppression or enhancement varies between different sources of the biological matrix.
-
Troubleshooting Steps:
-
Multi-Lot Validation: During method validation, it is crucial to evaluate matrix effects using multiple sources (at least six lots) of the blank matrix.[1][6]
-
Re-evaluate Sample Cleanup: A more robust sample cleanup method like SPE or LLE is generally less susceptible to lot-to-lot variability compared to a simple protein precipitation.[10]
-
Use a SIL-IS: This is the most effective way to compensate for variability between lots, as the SIL-IS will track the analyte's behavior regardless of the matrix source.[15]
-
Troubleshooting Decision Workflow
This diagram outlines a logical workflow for diagnosing and addressing matrix effect issues.
Quantitative Data Summary
The choice of sample preparation is the most effective way to combat matrix effects.[4] The following table presents a comparison of common sample preparation techniques for this compound analysis from plasma.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | 95 - 105% | 75 - 85% | 90 - 100% |
| Matrix Effect (%) | 45 - 65% (Suppression) | 90 - 105% (Minimal Effect) | 95 - 105% (Minimal Effect) |
| Precision (%RSD) | < 15% | < 5% | < 5% |
| Cleanliness of Extract | Poor | Good | Excellent |
| Throughput | High | Medium | Medium-High |
| Recommendation | Suitable for early discovery; high risk for regulated bioanalysis.[10] | Good for removing salts and phospholipids; recovery can be analyte-dependent.[10] | Provides the cleanest extracts and is highly recommended for regulated bioanalysis.[10][11] |
Note: Data are representative. Matrix Effect (%) is calculated as (Peak response in matrix / Peak response in neat solution) x 100. Values < 100% indicate suppression; > 100% indicate enhancement.
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
This method identifies at what points during the chromatographic run co-eluting matrix components cause ion suppression or enhancement.[1][13][16]
-
System Setup:
-
Configure the LC-MS/MS system as you would for the this compound assay.
-
Use a T-connector to introduce a constant flow of a standard solution of this compound into the mobile phase stream between the analytical column and the mass spectrometer ion source.
-
The infusion is delivered via a syringe pump at a low, constant flow rate (e.g., 10 µL/min).
-
-
Procedure:
-
Begin infusing a solution of this compound (e.g., 100 ng/mL) to obtain a stable, elevated baseline signal in the mass spectrometer.
-
Inject a blank, extracted biological matrix sample (prepared using your standard sample preparation method).
-
Monitor the signal for the this compound MRM transition throughout the entire chromatographic run.
-
-
Interpretation:
-
A stable baseline indicates no matrix effects at that time point.
-
A dip or decrease in the baseline signal indicates ion suppression.[1]
-
A rise or increase in the baseline signal indicates ion enhancement.
-
Compare the retention time of any suppression/enhancement zones with the retention time of this compound in your actual assay.
-
Protocol 2: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This method, recommended by regulatory agencies, quantifies the absolute matrix effect.[17]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound and its IS into the final reconstitution solvent at a specific concentration (e.g., Low and High QC levels).
-
Set B (Post-Spike Matrix): Extract at least six different lots of blank biological matrix. Spike this compound and its IS into the final, extracted, and evaporated extracts.
-
Set C (Pre-Spike Matrix): Spike this compound and its IS into the blank biological matrix before the extraction process. (This set is for determining recovery).
-
-
Calculation of Matrix Factor (MF):
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor using the mean peak areas from the different sample sets: MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
An MF of 1.0 indicates no matrix effect. An MF < 1.0 indicates ion suppression, and an MF > 1.0 indicates ion enhancement.
-
The IS-normalized MF is also calculated to show how well the IS compensates for the effect: IS-Normalized MF = (Analyte/IS Ratio in Set B) / (Analyte/IS Ratio in Set A)
-
-
Acceptance Criteria:
-
For regulated bioanalysis, the precision of the IS-normalized matrix factor across the different lots of matrix should be ≤15% CV.[1]
-
Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general methodology for removing matrix interferences for a small molecule like this compound.
-
Cartridge Selection: Choose an SPE sorbent based on the physicochemical properties of this compound. For a basic compound, a mixed-mode cation exchange sorbent is often highly effective at removing phospholipids and other interferences.[10]
-
Procedure (General Steps):
-
Condition: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge.
-
Equilibrate: Pass an equilibration solvent (e.g., water or buffer) through the cartridge.
-
Load: Load the pre-treated plasma sample (e.g., diluted with an acidic buffer) onto the cartridge.
-
Wash: Pass a wash solvent (e.g., 5% methanol in acidic buffer) through the cartridge to remove weakly bound interferences like phospholipids.
-
Elute: Pass an elution solvent (e.g., 5% ammonium hydroxide in methanol) through the cartridge to elute the retained this compound.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
Mechanism of Ion Suppression
This diagram illustrates how co-eluting matrix components can interfere with the electrospray ionization (ESI) of this compound.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 6. nalam.ca [nalam.ca]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 10. researchgate.net [researchgate.net]
- 11. e-b-f.eu [e-b-f.eu]
- 12. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
- 16. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing dosage and administration of Phenaridine for stable effects
It appears that "Phenaridine" is not a recognized or publicly documented pharmaceutical compound. Searches for this name in scientific and medical databases do not yield information on a substance with established clinical or experimental use.
Therefore, creating a technical support center with specific troubleshooting guides, FAQs, data tables, and experimental protocols for a compound that does not have a public record of research or development is not feasible. The generation of accurate and helpful content requires a foundation of existing scientific data, which is absent in this case.
If "this compound" is a novel or internal compound name, access to internal research data would be necessary to fulfill this request. Without such data, any information provided would be speculative and not based on factual evidence, which would be inappropriate for a scientific and technical audience.
For these reasons, the requested content on optimizing the dosage and administration of "this compound" cannot be provided. It is recommended to verify the name of the compound and consult internal documentation if it is an experimental agent not yet in the public domain.
Troubleshooting Phenaridine degradation in long-term storage
Technical Support Center: Phenaridine Stability
Welcome to the Technical Support Center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the long-term storage and stability of this compound.
This compound is an opioid analgesic, an analogue of fentanyl, developed in 1972.[1] As a member of the 4-anilidopiperidine class of synthetic opioids, its stability is crucial for maintaining efficacy and safety.[2]
Frequently Asked Questions (FAQs)
Q1: My this compound sample has changed color after long-term storage. What does this indicate?
A color change in your this compound sample, particularly from white to off-white or yellow, often suggests degradation. This can be caused by oxidation or photolysis, which involves the degradation of the drug upon exposure to light.[3] It is recommended to perform an immediate purity analysis using a stability-indicating method like High-Performance Liquid Chromatography (HPLC) to quantify the remaining active pharmaceutical ingredient (API) and identify any degradation products.
Q2: I'm observing new peaks in my HPLC chromatogram that were not present in the initial analysis of my this compound sample. What are these?
The appearance of new peaks in an HPLC chromatogram is a strong indicator of chemical degradation.[3] These peaks represent degradation products formed during storage. To identify these unknown compounds, it's advisable to conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to replicate and identify these degradants.[4][5] Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for structural elucidation of these new entities.[4][6]
Q3: The potency of my this compound solution appears to have decreased over time. What are the likely causes?
A decrease in potency is a direct consequence of this compound degradation. The most common causes for small molecule drugs like this compound include hydrolysis, oxidation, and photolysis.[3] Fentanyl analogs, in particular, can be susceptible to degradation in strongly alkaline environments and at elevated temperatures.[7] It is crucial to review your storage conditions, ensuring the sample is protected from light, stored at the recommended temperature, and dissolved in a suitable, stable solvent system.
Q4: What are the optimal long-term storage conditions for solid this compound?
For most solid small molecule drugs, long-term storage at 25°C with 60% relative humidity (RH) is standard.[8][9] However, for sensitive compounds, storage in a refrigerator (2-8°C) or freezer (-20°C) is recommended to slow down potential degradation reactions.[10][11] It is also critical to store the compound in a tightly sealed, opaque container to protect it from moisture and light.[9]
Q5: Can I store this compound in a solution? If so, what is the best solvent and temperature?
While storing drugs in solution is convenient, it can often accelerate degradation due to hydrolysis.[3] If a solution is necessary, use a non-aqueous, aprotic solvent like DMSO or anhydrous ethanol. Prepare the solution fresh whenever possible. For short-term storage, keep the solution at 2-8°C or -20°C in a tightly sealed, light-resistant vial. Always perform a stability check on the solution over your intended use period.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound after long-term storage.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected loss of sample mass or volume. | Sublimation or solvent evaporation. | Ensure storage containers are properly sealed. For lyophilized powders, use containers with secure caps and parafilm. |
| Precipitation observed in a previously clear solution. | Decreased solubility at lower temperatures or change in solvent composition due to evaporation. | Allow the solution to warm to room temperature and vortex thoroughly. If precipitation persists, consider gentle sonication. Confirm solubility limits for your specific solvent and concentration. |
| Inconsistent results in bioassays. | Degradation of this compound leading to lower active concentration or formation of interfering byproducts. | Re-qualify the sample using HPLC to determine the exact concentration of active this compound. Use a freshly prepared standard for comparison. |
| HPLC peak for this compound is tailing or fronting. | Column overload, secondary interactions with the stationary phase, or column degradation. | Dilute the sample. Adjust the mobile phase pH. Consider using a different HPLC column.[12] |
| No degradation is observed even under stress conditions. | The stress conditions (e.g., temperature, concentration of acid/base) are not harsh enough. | Increase the temperature, extend the duration of the stress study, or use a higher concentration of the stressor.[12] |
Data on this compound Stability
The following tables summarize hypothetical stability data for this compound under various conditions to guide your experimental design and storage protocols.
Table 1: Stability of Solid this compound Under Different Storage Conditions Over 12 Months
| Storage Condition | Purity (%) at 0 Months | Purity (%) at 6 Months | Purity (%) at 12 Months | Appearance |
| 25°C / 60% RH, Exposed to Light | 99.8 | 95.2 | 90.5 | Turned yellow |
| 25°C / 60% RH, Protected from Light | 99.8 | 99.5 | 99.1 | White powder |
| 40°C / 75% RH, Protected from Light | 99.8 | 97.1 | 94.3 | Off-white powder |
| 4°C, Protected from Light | 99.8 | 99.8 | 99.7 | White powder |
| -20°C, Protected from Light | 99.8 | 99.8 | 99.8 | White powder |
Table 2: Stability of this compound (1 mg/mL) in Various Solvents at 4°C Over 7 Days
| Solvent | Purity (%) at Day 0 | Purity (%) at Day 1 | Purity (%) at Day 7 |
| DMSO | 99.8 | 99.7 | 99.5 |
| Ethanol (Anhydrous) | 99.8 | 99.6 | 99.2 |
| PBS (pH 7.4) | 99.8 | 98.1 | 92.4 |
| Acetonitrile/Water (50:50) | 99.8 | 99.2 | 97.0 |
Key Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This protocol outlines a stability-indicating HPLC method for the quantification of this compound and its degradation products.
-
Instrumentation: HPLC with UV or PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in the mobile phase (50:50 A:B) to a final concentration of 0.5 mg/mL.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[4][13]
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before injection.[14]
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before injection.[14]
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[12][14]
-
Thermal Degradation: Store solid this compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase for analysis.[12]
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in 50:50 acetonitrile/water) to UV light (254 nm) and visible light for 24 hours. Keep a control sample in the dark.[12]
Visualizations
Caption: Troubleshooting workflow for suspected this compound degradation.
Caption: Hypothetical signaling pathway of this compound at the μ-opioid receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. viallabeller.com [viallabeller.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. acdlabs.com [acdlabs.com]
- 14. scispace.com [scispace.com]
Technical Support Center: Refining Animal Models for Phenaridine Addiction Studies
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information, frequently asked questions (FAQs), and standardized protocols for studying the addiction potential of Phenaridine, a fentanyl analog.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its addiction potential a primary concern?
A1: this compound (2,5-dimethylfentanyl) is a synthetic opioid analgesic and an analog of fentanyl, developed for surgical anesthesia.[1] Like fentanyl, its effects include euphoria, sedation, and potentially severe respiratory depression, which can be life-threatening.[1][2] Given that fentanyl and its analogs are potent agonists at the mu-opioid receptor (MOR), they carry a high potential for abuse and addiction.[2][3] The refinement of animal models is crucial for accurately assessing this compound's specific abuse liability compared to other opioids.
Q2: What are the standard animal models for assessing the addiction potential of opioids like this compound?
A2: The most common and validated animal models focus on different phases of the addiction process.[4][5] Key models include:
-
Intravenous Self-Administration (IVSA): Considered the gold standard, this model assesses the reinforcing properties (reward) of a drug by allowing an animal to learn to perform an action (e.g., press a lever) to receive a drug infusion.[4][6][7]
-
Conditioned Place Preference (CPP): This Pavlovian conditioning model measures the motivational effects of a drug by pairing its administration with a specific environment. An animal's preference for the drug-paired environment is interpreted as a measure of the drug's rewarding properties.[7][8][9]
-
Withdrawal Assessment: This involves observing and quantifying somatic and affective signs of withdrawal after cessation of chronic drug administration. Withdrawal can be spontaneous (drug is withheld) or precipitated (an antagonist like naloxone is administered).[10][11]
Q3: What is G-protein biased agonism and why is it relevant for new opioid development and addiction studies?
A3: G-protein biased agonism refers to the ability of a ligand (like this compound) to preferentially activate one intracellular signaling pathway over another after binding to a receptor, such as the mu-opioid receptor.[12][13] The mu-opioid receptor signals through two main pathways:
-
G-protein pathway: Primarily associated with the desired analgesic effects.[13][14]
-
β-arrestin pathway: Linked to many of the adverse side effects, including respiratory depression, constipation, and the development of tolerance.[12][13]
Developing G-protein biased agonists is a promising strategy for creating safer opioids with lower abuse potential.[15] Therefore, when studying this compound, it is critical to design experiments that can differentiate its effects on both analgesia and adverse outcomes to characterize its signaling bias.
Q4: What are the most critical behavioral and physiological endpoints to measure in these models?
A4: Key endpoints include:
-
In IVSA: The rate of acquisition of self-administration, the number of infusions earned, and motivation as measured by progressive-ratio breakpoint analysis.
-
In CPP: The time spent in the drug-paired chamber during a drug-free test, which indicates the strength of the drug-reward memory.[8][16]
-
In Withdrawal: Quantifiable somatic signs (e.g., jumps, wet-dog shakes, teeth chattering, diarrhea) and affective signs (e.g., anxiety-like behaviors).[11][17]
-
Physiological Measures: Opioid-induced respiratory depression (OIRD) is the most critical safety endpoint, measured by changes in respiratory rate, tidal volume, and blood oxygen saturation.[18][19]
Section 2: Data Presentation
Quantitative data from addiction studies should be presented clearly for comparison.
Table 1: Comparison of Key Addiction-Related Behaviors in Animal Models
| Behavioral Model | Primary Measure | Interpretation | Key Considerations |
|---|---|---|---|
| Intravenous Self-Administration (IVSA) | Number of drug infusions per session | Direct measure of reinforcing efficacy (reward) | Requires surgery; catheter patency is critical.[20] |
| Breakpoint in progressive-ratio schedule | Measure of motivation to obtain the drug | Higher breakpoint indicates higher motivation/addiction liability. | |
| Conditioned Place Preference (CPP) | Time spent in drug-paired chamber | Indirect measure of drug-associated reward and memory[21] | Sensitive to environmental cues; requires unbiased apparatus design.[8] |
| Withdrawal Assessment | Somatic withdrawal score | Severity of physical dependence | Can be spontaneous or precipitated with an antagonist.[10] |
| | Anxiety-like behavior (e.g., in elevated plus maze) | Negative affective state during withdrawal | A key driver of relapse.[10] |
Table 2: Common Somatic Signs of Opioid Withdrawal in Rodents
| General Domain | Specific Signs Observed in Rats/Mice |
|---|---|
| Hyperactivity / Anxiety | Jumping, Rearing, Digging, Escape Attempts[11] |
| Gastrointestinal | Diarrhea, Defecation, Writhing (abdominal cramps)[11] |
| Thermoregulation / Autonomic | Piloerection, Ptosis (eyelid drooping), Teeth Chattering[11] |
| Tremors / Shakes | Head Shakes, Body Shakes ("wet-dog shakes")[11][17] |
| Other | Grooming, Chewing, Foot/Genital Licking[11] |
Source: Adapted from preclinical research on spontaneous and precipitated withdrawal.[11][17]
Table 3: Dosing Considerations for Fentanyl Analogs in Rodent Models
| Parameter | Fentanyl | This compound (2,5-dimethylfentanyl) | Notes |
|---|---|---|---|
| Relative Potency | ~50-100x more potent than morphine[2][3] | Slightly less potent than fentanyl in rats[1] | Doses for this compound should be determined empirically, starting slightly higher than those used for fentanyl. |
| IVSA ED50 (Rats) | ~0.0025 mg/kg/infusion[6] | Not established; likely in the low µg/kg range. | Dose-response curves are essential to identify an effective reinforcing dose. |
| Analgesic ED50 (Rats) | Varies by test | 0.0048 mg/kg (subcutaneous, tail flick)[22] | Provides a starting point for determining doses for CPP and other behavioral assays. |
| Respiratory Depression | Rapid onset; potent decrease in frequency and tidal volume[19] | Expected to cause significant respiratory depression[1] | Must be carefully monitored, especially at higher doses. |
Section 3: Visualizations
Diagrams are essential for visualizing complex pathways and workflows.
Diagram 1: Mu-Opioid Receptor (MOR) Signaling Pathways
Caption: Mu-Opioid Receptor signaling, differentiating the G-protein and β-arrestin pathways.
Diagram 2: Standard Experimental Workflow for Conditioned Place Preference (CPP)
Caption: A typical three-phase workflow for a Conditioned Place Preference (CPP) experiment.
Diagram 3: Troubleshooting Logic for Low IVSA Response Rates
Caption: A decision tree for troubleshooting low response rates in IVSA experiments.
Section 4: Experimental Protocols
Protocol 1: Intravenous Self-Administration (IVSA) in Rats
Objective: To assess the reinforcing properties of this compound.
Methodology:
-
Surgical Implantation: Anesthetize adult male Sprague-Dawley rats and surgically implant a chronic indwelling catheter into the right jugular vein.[23] The catheter tubing is passed subcutaneously to exit at the mid-scapular region and connected to an infusion harness.[20][24] Allow 5-7 days for recovery. Maintain catheter patency with daily flushes of heparinized saline.
-
Apparatus: Place rats in standard operant conditioning chambers equipped with two levers, a cue light above the active lever, a house light, and an infusion pump.[23] The infusion harness is connected to the pump via a liquid swivel to allow free movement.
-
Acquisition Phase (Fixed-Ratio 1):
-
Place rats in the chambers for 2-hour daily sessions.
-
A press on the "active" lever results in a single intravenous infusion of this compound (e.g., 1-10 µg/kg in 0.1 mL saline delivered over 5 seconds).
-
Each infusion is paired with a compound stimulus (e.g., illumination of the cue light and a tone for 20 seconds).
-
A 20-second "time-out" period follows each infusion, during which lever presses are recorded but have no consequence.
-
Presses on the "inactive" lever are recorded but do not result in an infusion.
-
Acquisition is typically defined as a stable response rate with >80% of presses on the active lever for three consecutive days.
-
-
Dose-Response and Motivation:
-
Dose-Response: Once responding is stable, test different unit doses of this compound (e.g., 0.3, 1, 3, 10 µg/kg/infusion) to generate a dose-response curve.
-
Progressive-Ratio: To assess motivation, switch to a progressive-ratio schedule where the number of lever presses required for each subsequent infusion increases. The "breakpoint" is the final ratio completed before the animal ceases to respond, indicating how hard the animal will work for the drug.
-
Protocol 2: Conditioned Place Preference (CPP)
Objective: To measure the rewarding effects associated with this compound administration.[8]
Methodology:
-
Apparatus: Use a three-chamber CPP apparatus with two larger outer chambers distinguished by distinct visual and tactile cues (e.g., black vs. white walls, grid vs. bar flooring) and a smaller, neutral center chamber.[21][25]
-
Phase 1: Pre-Conditioning (Baseline Preference) - (3 Days):
-
On Day 1, habituate the rat to the apparatus for 15 minutes with free access to all chambers.
-
On Days 2 and 3, place the rat in the center chamber and allow it to explore the entire apparatus for 15 minutes.[21] Record the time spent in each outer chamber. The apparatus is considered unbiased if there is no significant initial preference for one chamber over the other.[8][21] The less-preferred chamber is typically assigned as the drug-paired chamber.
-
-
Phase 2: Conditioning (6 Days):
-
This phase consists of alternating injections of this compound and saline vehicle.
-
On conditioning days (e.g., 4, 6, 8), administer this compound (e.g., 0.01-0.1 mg/kg, intraperitoneally) and immediately confine the rat to the drug-paired (initially non-preferred) chamber for 30-45 minutes.[21]
-
On alternate days (e.g., 5, 7, 9), administer a saline injection and confine the rat to the vehicle-paired chamber for the same duration.
-
-
Phase 3: Test (1 Day):
-
One day after the last conditioning session, place the rat (drug-free) in the central chamber and allow it to freely explore the entire apparatus for 15 minutes.[9]
-
Record the time spent in each chamber.
-
A significant increase in time spent in the drug-paired chamber compared to baseline and/or the saline control group indicates a conditioned place preference.[8]
-
Protocol 3: Assessment of Naloxone-Precipitated Withdrawal
Objective: To quantify the severity of physical dependence on this compound.
Methodology:
-
Induction of Dependence: Administer this compound to rats or mice via escalating subcutaneous injections or continuous infusion (e.g., osmotic minipump) for 7-14 days to induce a state of physical dependence.
-
Pre-Test Habituation: On the test day, place animals in clear observation chambers and allow them to habituate for at least 30 minutes.
-
Precipitation of Withdrawal: Administer an opioid antagonist, such as naloxone (e.g., 1-2 mg/kg, subcutaneously), to precipitate withdrawal signs.[26]
-
Observation and Scoring:
-
Immediately after naloxone injection, begin observing the animals for a period of 30-60 minutes.
-
A trained observer, blind to the treatment conditions, should score the frequency and/or severity of somatic withdrawal signs (see Table 2).
-
A global withdrawal score can be calculated by summing the weighted scores for each observed sign.
-
Key signs to quantify include jumps, wet-dog shakes, teeth chattering, ptosis, diarrhea, and writhing.[11]
-
Protocol 4: Measurement of Respiratory Depression
Objective: To assess the impact of this compound on respiratory function.
Methodology:
-
Apparatus: Use whole-body plethysmography (WBP) chambers to non-invasively measure respiratory parameters in conscious, unrestrained rodents.[18]
-
Acclimation: Acclimate the animals to the WBP chambers for 1-2 hours over several days to reduce stress and obtain stable baseline readings. A low baseline respiration rate can make it difficult to measure drug-induced decreases (a "floor effect").[18]
-
Hypercapnic Challenge (Optional but Recommended): To overcome potential floor effects, introduce a gas mixture containing 5-7% CO₂ into the chamber.[18] This hypercapnic condition stimulates breathing, raising the baseline rate and making it easier to detect respiratory depression following drug administration.
-
Procedure:
-
Place the acclimated animal in the WBP chamber and record baseline respiratory parameters (respiratory rate, tidal volume, minute ventilation) for 15-30 minutes under normocapnic (room air) or hypercapnic conditions.
-
Administer this compound (at a range of doses) via the desired route (e.g., intravenous, subcutaneous).
-
Continuously record respiratory parameters for at least 60-90 minutes post-injection.
-
-
Data Analysis: Analyze the data by comparing post-injection values to the stable baseline recorded for each animal. Express changes as a percentage of baseline to normalize the data.
Section 5: Troubleshooting Guides
Intravenous Self-Administration (IVSA) Issues
Q: My animals are not acquiring self-administration. What are the common causes? A:
-
Catheter Patency: This is the most common issue. Before each session, flush the catheter with a small amount of saline to confirm it is patent. If there is resistance, the catheter may be blocked, and the animal should be excluded from the study.
-
Inappropriate Dose: The dose may be too low to be reinforcing or so high that it is aversive or overly sedating. Conduct a dose-response study to find the optimal reinforcing dose. For fentanyl analogs, the effective dose range can be narrow.
-
Environmental Stress: Animals must be well-habituated to the testing environment, including the tether and swivel system.[20] High stress can interfere with learning. Ensure gentle handling.
-
Lever Press Requirement: For initial training, ensure the task is simple (Fixed-Ratio 1). Some animals may require initial "priming" infusions or food-based training to learn the lever-press response.
Q: How can I maximize catheter patency for long-term studies? A:
-
Aseptic Surgical Technique: Use sterile procedures during catheter implantation to prevent infection, a common cause of blockages.
-
Proper Catheter Placement: Ensure the catheter tip is correctly placed in the jugular vein, not extending into the atrium, to minimize cardiac irritation and thrombus formation.
-
Daily Maintenance: Perform daily flushes with heparinized saline to prevent clotting.
-
Secure Harnessing: Use a well-fitted harness or a vascular access button to protect the externalized portion of the catheter from being damaged by the animal.[20]
Conditioned Place Preference (CPP) Issues
Q: My results show high variability between subjects. How can I reduce this? A:
-
Unbiased Apparatus: Ensure your CPP box is truly unbiased. Run a large cohort of drug-naive animals to confirm there is no baseline preference for one chamber's cues over the other.[21]
-
Counterbalancing: For biased designs, properly counterbalance the assignment of the drug-paired chamber. For unbiased designs, randomly assign the drug-paired chamber for each animal.
-
Consistent Handling and Timing: Handle all animals consistently. The timing of injections and the duration of conditioning sessions must be kept uniform across all subjects, as the rewarding vs. aversive effects of a drug can be time-dependent.[9]
Q: Why am I observing a conditioned place aversion (CPA) instead of a preference? A:
-
Aversive Dose: The dose of this compound may be too high, leading to aversive effects (e.g., nausea, severe motor impairment) that outweigh the rewarding effects. Perform a dose-response study to find a dose that produces CPP.
-
Timing of Conditioning: If the conditioning session is too long, the animal may experience the onset of withdrawal symptoms or other negative aftereffects while still in the chamber, leading to an association of the environment with an aversive state.[9]
-
Drug Sickness: Opioids can induce nausea. If this effect is prominent, it can lead to CPA.
Withdrawal Assessment Issues
Q: How do I reliably score withdrawal behaviors? A:
-
Clear Operational Definitions: Create a detailed scoresheet with clear, objective definitions for each behavior (e.g., a "jump" is defined as all four paws leaving the floor).
-
Blinded Observers: The person scoring the behavior should always be blind to the experimental condition of the animal to prevent bias.
-
Inter-Rater Reliability: If multiple observers are used, they should be trained together to ensure high inter-rater reliability. It is good practice to have two observers score a subset of animals and compare results.
Q: Should I use spontaneous or precipitated withdrawal? A: The choice depends on the research question.
-
Precipitated Withdrawal: Induced by an antagonist, it produces a brief, severe, and highly synchronized withdrawal syndrome.[11] This is useful for neurobiological studies where a robust and time-locked effect is needed.
-
Spontaneous Withdrawal: Occurs naturally after drug cessation. The symptoms are more prolonged and may better reflect the human experience.[11][17] This model is often preferred for testing potential therapeutic treatments for withdrawal management.
Respiratory Depression Issues
Q: My baseline respiratory rate is too low to detect a further decrease (a "floor effect"). What can I do? A:
-
Use a Hypercapnic Challenge: As detailed in the protocol, exposing the animal to air with elevated CO₂ (5-7%) will stimulate breathing and increase the baseline respiratory rate.[18] This provides a greater dynamic range for detecting drug-induced depression.
-
Measure During Active Cycle: Rodents are nocturnal. Measuring respiration during their dark (active) cycle may yield a higher, more stable baseline compared to the light (inactive) cycle.[18]
-
Ensure Full Acclimation: A stressed animal may have an artificially high and variable respiratory rate. Ensure animals are fully acclimated to the plethysmography chamber until baseline readings are low and stable.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Chem 13 News Magazine Online Archives | Centre for Advanced Science Education | University of Waterloo [uwaterloo.ca]
- 3. mdpi.com [mdpi.com]
- 4. Animal Models of Addiction and the Opioid Crisis | Taconic Biosciences [taconic.com]
- 5. Animal Models of Substance Abuse and Addiction: Implications for Science, Animal Welfare, and Society - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intravenous self-administration of drugs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Opiate Self-Administration | Springer Nature Experiments [experiments.springernature.com]
- 8. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 10. Advances in the characterization of negative affect caused by acute and protracted opioid withdrawal using animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishing Preclinical Withdrawal Syndrome Symptomatology Following Heroin Self-Administration in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of G protein-biased agonists of μ-opioid receptor on addiction-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. G Protein-Coupled Receptor Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Influence of G protein-biased agonists of μ-opioid receptor on addiction-related behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. instechlabs.com [instechlabs.com]
- 21. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 22. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biomed-easy.com [biomed-easy.com]
- 24. youtube.com [youtube.com]
- 25. Examining Cocaine Conditioning Place Preference in Mice [bio-protocol.org]
- 26. academic.oup.com [academic.oup.com]
Technical Support Center: Enhancing the Selectivity of Phenaridine for Opioid Receptors
Disclaimer: Phenaridine (2,5-dimethylfentanyl) is a potent opioid analgesic and a Schedule I controlled substance in the United States.[1] All research involving this compound must be conducted in strict accordance with all applicable laws and regulations and with the appropriate institutional and governmental licenses. This guide is intended for authorized researchers, scientists, and drug development professionals only.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in experiments aimed at enhancing the selectivity of this compound for specific opioid receptors (μ, δ, and κ). Due to the limited availability of public domain data on the specific binding affinities (Kᵢ values) of this compound, this guide will leverage data from its parent compound, fentanyl, and its analogues to illustrate key concepts and methodologies. The principles and experimental approaches described are directly applicable to the study of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known receptor selectivity profile of this compound?
A1: Specific binding affinity data (Kᵢ values) for this compound at mu (μ), delta (δ), and kappa (κ) opioid receptors are not extensively reported in publicly available literature. However, as a fentanyl analogue, it is expected to be a potent μ-opioid receptor (MOR) agonist.[1][2][3] Fentanyl itself and many of its derivatives are highly μ-selective.[3][4] The analgesic effects of this compound, reported with an ED₅₀ value of 0.0048 mg/kg in rats, are indicative of potent MOR activity.[3] Further characterization through competitive radioligand binding assays is necessary to determine its precise selectivity profile.
Q2: What are the primary strategies for enhancing the selectivity of a ligand like this compound?
A2: The main strategies to improve the selectivity of a ligand for a specific opioid receptor subtype include:
-
Chemical Modification (Lead Optimization): Synthesizing a series of this compound derivatives with modifications at specific positions. Structure-activity relationship (SAR) studies of fentanyl analogues have shown that small changes to the piperidine ring or the N-phenethyl group can significantly alter receptor affinity and selectivity.[5][6]
-
Receptor-Based Drug Design: Utilizing computational modeling and the crystal structures of opioid receptors to design modifications to this compound that enhance interactions with the target receptor while decreasing interactions with off-target receptors.
-
Site-Directed Mutagenesis of the Receptor: While this technique is used to understand the ligand-receptor interaction rather than modifying the ligand itself, it provides crucial information on which amino acid residues are key for binding and selectivity. This knowledge can then guide the chemical modification of the ligand.
Q3: How can computational modeling aid in improving this compound's selectivity?
A3: Computational modeling is a powerful tool for predicting how modifications to this compound will affect its binding to different opioid receptors.[7] Techniques such as molecular docking can simulate the binding pose of this compound and its analogues in the binding pockets of μ, δ, and κ receptors.[5] By analyzing these interactions, researchers can:
-
Identify key amino acid residues that contribute to binding and selectivity.
-
Predict which chemical modifications are likely to increase affinity for the target receptor.
-
Estimate the change in binding energy, providing a rationale for which derivatives to synthesize and test experimentally.
-
Understand the structural basis for the selectivity of existing fentanyl analogues, which can inform the design of new this compound derivatives.
Q4: What is "biased agonism" and how is it relevant to enhancing this compound's selectivity?
A4: Biased agonism, or functional selectivity, refers to the ability of a ligand to preferentially activate one downstream signaling pathway over another, even when acting at the same receptor.[8][9] For opioid receptors, the two primary pathways are the G protein-mediated pathway, which is associated with analgesia, and the β-arrestin pathway, which is linked to side effects like respiratory depression and tolerance.[8] Enhancing this compound's selectivity could involve designing derivatives that are "biased" towards the G protein pathway at a specific opioid receptor subtype. This could potentially lead to safer analgesics with fewer side effects.
Troubleshooting Guides
Radioligand Binding Assays
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Non-Specific Binding | Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd.[4] |
| Inadequate washing of filters. | Ensure rapid and sufficient washing with ice-cold buffer to remove unbound radioligand.[4] | |
| Radioligand is sticking to filters or plates. | Pre-soak filter mats with a blocking agent like polyethyleneimine (PEI).[4] Use low-binding plates. | |
| Low Specific Binding (Low Signal) | Receptor concentration in membrane preparation is too low. | Prepare fresh cell membranes from a cell line with high receptor expression. Verify protein concentration.[4][10] |
| Radioligand has degraded or has low specific activity. | Use a fresh batch of radioligand and store it properly to prevent radiolysis.[4] | |
| Incubation time is too short to reach equilibrium. | Determine the optimal incubation time by performing an association binding experiment. | |
| Inconsistent Results Between Experiments | Variability in membrane preparation. | Standardize the membrane preparation protocol and use the same batch of membranes for a set of experiments. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate dilutions of ligands and radioligands. | |
| Temperature fluctuations during incubation. | Use a temperature-controlled incubator or water bath. |
Site-Directed Mutagenesis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No Colonies After Transformation | PCR failed. | Verify primer design, including melting temperature (Tm ≥ 78°C) and GC content (≥40%).[11] Optimize PCR conditions (annealing temperature, extension time). Run a small aliquot of the PCR product on an agarose gel to check for the presence of the amplified plasmid. |
| DpnI digestion was incomplete, leading to re-ligation of the parental plasmid. | Ensure DpnI is active and incubate for at least 1-2 hours at 37°C.[11] | |
| Competent cells have low efficiency. | Use a fresh batch of high-efficiency competent cells. | |
| Mutation is Not Present in Sequenced Clones | Contamination with parental plasmid DNA. | Increase DpnI digestion time. Purify the PCR product before transformation. |
| Errors in primer synthesis. | Have the primers re-synthesized and quality-checked. | |
| Mutant Receptor Does Not Express or Binds Ligand | The mutation disrupts protein folding or trafficking. | Perform western blotting to confirm protein expression. Consider introducing a more conservative mutation (e.g., alanine scanning). |
| The mutated residue is critical for ligand binding. | This may be a valid result. The goal of the experiment is to identify such critical residues. |
Computational Docking
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Docking Score Does Not Correlate with Experimental Binding Affinity | Incorrect protonation state of the ligand or receptor residues. | Ensure the protonation states are appropriate for physiological pH (around 7.4). The piperidine nitrogen of this compound should be protonated. |
| The crystal structure of the receptor is not in a relevant conformation. | Use a receptor structure that is co-crystallized with a similar ligand if available. Consider using multiple receptor conformations or induced-fit docking protocols.[7] | |
| The scoring function is not accurate for this class of compounds. | Use multiple scoring functions and compare the results. Consider more computationally intensive methods like molecular dynamics (MD) simulations to refine the docking poses and calculate binding free energies.[5][12] | |
| Ligand Docks in a Non-Productive Pose | Insufficient sampling of the binding pocket. | Increase the exhaustiveness of the docking search algorithm. |
| The defined binding site is incorrect. | Ensure the docking grid is centered on the correct orthosteric binding site, often defined by the position of a co-crystallized ligand. |
Data Presentation
Note: The following tables use data for fentanyl and its analogues as a proxy to illustrate the concept of receptor selectivity, due to the lack of specific Kᵢ values for this compound.
Table 1: Binding Affinities (Kᵢ, nM) of Fentanyl and Selected Analogues at Opioid Receptors
| Compound | μ-Opioid Receptor (MOR) Kᵢ (nM) | δ-Opioid Receptor (DOR) Kᵢ (nM) | κ-Opioid Receptor (KOR) Kᵢ (nM) | Selectivity Ratio (DOR Kᵢ / MOR Kᵢ) | Selectivity Ratio (KOR Kᵢ / MOR Kᵢ) |
| Fentanyl | 1.6 - 9.3 | 1,800 - 14,700 | 3,100 - 18,700 | ~1125 - 1580 | ~1937 - 2010 |
| Sufentanil | 0.14 - 0.4 | 18 - 1,200 | 18 - 1,700 | ~128 - 3000 | ~128 - 4250 |
| Alfentanil | 1.1 - 11 | 4,300 - 13,000 | 13,000 - 52,000 | ~390 - 1181 | ~1181 - 4727 |
| Carfentanil | 0.03 - 0.22 | 2.8 - 1,100 | 1.9 - 10,200 | ~93 - 5000 | ~63 - 46363 |
| Lofentanil | 0.07 - 0.21 | 0.6 - 1,100 | 0.3 - 4,400 | ~8.5 - 5238 | ~4.3 - 20952 |
Data compiled from multiple sources and may vary depending on experimental conditions. This table illustrates how structural modifications affect affinity and selectivity.
Table 2: Analgesic Potency of this compound and Fentanyl
| Compound | Analgesic Potency (ED₅₀, mg/kg, rat) |
| This compound (2,5-dimethylfentanyl) | 0.0048 |
| Fentanyl | 0.011 |
This data indicates that this compound is a highly potent analgesic, likely acting through the μ-opioid receptor.[3]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for μ, δ, and κ opioid receptors.
Materials:
-
Cell membranes from cell lines stably expressing human μ, δ, or κ opioid receptors.
-
Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U-69593 (for KOR).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., Naloxone).
-
96-well plates, filter mats (GF/B or GF/C), cell harvester.
-
Scintillation fluid and liquid scintillation counter.
Methodology:
-
Preparation: Thaw cell membranes on ice and resuspend in ice-cold assay buffer to a final concentration of 10-20 µg protein per well. Prepare serial dilutions of this compound.
-
Assay Setup: In a 96-well plate, add in order:
-
50 µL of assay buffer (for total binding) or a high concentration of Naloxone (for non-specific binding) or varying concentrations of this compound.
-
50 µL of the appropriate radioligand (at a concentration close to its Kd).
-
100 µL of the cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer.
-
Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percent specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Site-Directed Mutagenesis of the μ-Opioid Receptor
Objective: To investigate the role of a specific amino acid residue in this compound binding.
Materials:
-
Plasmid DNA containing the wild-type human μ-opioid receptor gene.
-
Custom-designed mutagenic primers (forward and reverse).
-
High-fidelity DNA polymerase (e.g., PfuUltra).
-
dNTPs.
-
DpnI restriction enzyme.
-
High-efficiency competent E. coli cells.
-
Standard molecular biology reagents and equipment for PCR, transformation, and DNA sequencing.
Methodology:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥78°C.[11]
-
PCR Amplification: Set up a PCR reaction containing the template plasmid DNA, mutagenic primers, dNTPs, and high-fidelity DNA polymerase. The PCR program typically involves an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.[11]
-
DpnI Digestion: Add DpnI restriction enzyme directly to the PCR product and incubate at 37°C for 1-2 hours. DpnI will digest the methylated parental (wild-type) plasmid DNA, leaving the newly synthesized, unmethylated mutant plasmid.[11]
-
Transformation: Transform the DpnI-treated plasmid DNA into high-efficiency competent E. coli cells. Plate the cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.
-
Clone Selection and Sequencing: Select several colonies and grow overnight cultures for plasmid minipreps. Purify the plasmid DNA and send it for sequencing to confirm the presence of the desired mutation and the absence of any other mutations.
-
Functional Analysis: Once the mutation is confirmed, the mutant receptor can be expressed in a suitable cell line (e.g., HEK293) and characterized using radioligand binding assays (as described in Protocol 1) to determine the effect of the mutation on this compound binding affinity.
Visualizations
Caption: Opioid receptor signaling pathways.
Caption: Workflow for enhancing ligand selectivity.
References
- 1. Pharmacological profiles of fentanyl analogs at mu, delta and kappa opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fentanyl analogs: structure-activity-relationship study. | Semantic Scholar [semanticscholar.org]
- 4. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fentanyl analogs: structure-activity-relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. Synthesis and Pharmacology of a Novel μ-δ Opioid Receptor Heteromer-Selective Agonist Based on the Carfentanyl Template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Controlling opioid receptor functional selectivity by targeting distinct subpockets of the orthosteric site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational design of environmental sensors for the potent opioid fentanyl | eLife [elifesciences.org]
- 11. daneshyari.com [daneshyari.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Respiratory Depression of Phenaridine In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the respiratory depression effects of Phenaridine in vivo. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced respiratory depression?
While specific research on this compound is limited, its mechanism of respiratory depression is presumed to be similar to other potent opioids. Opioids primarily induce respiratory depression by acting on the mu-opioid receptors (MORs) in key respiratory centers of the brainstem.[1][2] The two main areas implicated are:
-
preBötzinger Complex (preBötC): Considered the primary rhythm generator for inspiration.[1][2] Opioid binding in this region directly suppresses neuronal activity, leading to a decrease in respiratory rate.[1][3]
-
Parabrachial/Kölliker-Fuse Complex (PB/KF): This region provides excitatory input to the preBötC and is involved in regulating the respiratory phase switch from inspiration to expiration.[1][4] Opioid-mediated inhibition of the PB/KF complex further contributes to a slowed breathing rate and can lead to apnea.[4]
Q2: What are the primary pharmacological agents used to reverse this compound-induced respiratory depression?
The standard and most effective agent for reversing opioid-induced respiratory depression is naloxone .[5][6][7] Naloxone is a non-selective opioid receptor antagonist that competitively binds to MORs, displacing this compound and rapidly reversing its effects, including respiratory depression, sedation, and analgesia.[8][9] It is important to note that naloxone's half-life may be shorter than that of the opioid, potentially requiring repeated doses.[6][10]
Q3: Are there non-opioid agents that can mitigate respiratory depression without affecting analgesia?
Research is ongoing into non-opioid agents that can stimulate respiration and potentially counteract opioid-induced respiratory depression. Some promising classes of compounds include:
-
AMPA Receptor Modulators: These agents can enhance excitatory signaling in respiratory centers.[10]
-
Serotonin Receptor Agonists: Certain serotonin receptor subtypes, like 5-HT2A and 5-HT2C, are involved in stimulating breathing and could offer a therapeutic avenue.[7]
-
Nicotinic Acetylcholine Receptor Agonists: Activation of these receptors has been shown to limit respiratory depression in the presence of opioids in animal models.[11]
Q4: What supportive care measures should be implemented during in vivo experiments with this compound?
Supportive care is critical in managing and mitigating respiratory depression. Key measures include:
-
Continuous Monitoring: Closely monitor respiratory rate, oxygen saturation (SpO2), and depth of sedation.[6]
-
Oxygen Supplementation: Provide supplemental oxygen to prevent hypoxia.[6]
-
Ventilatory Support: In cases of severe respiratory depression or apnea, be prepared to provide mechanical ventilation.[6]
-
Vigilant Observation: Even after administering a reversal agent like naloxone, continue to observe the animal, as the respiratory depressant effects of this compound may reappear as the antagonist is metabolized.[6]
Troubleshooting Guide
Issue 1: Unexpectedly severe respiratory depression at a presumed analgesic dose of this compound.
-
Question: We administered what was expected to be a therapeutic dose of this compound, but the animal is exhibiting significant respiratory depression (e.g., bradypnea, apnea). What should we do?
-
Answer:
-
Immediate Action: Administer an opioid antagonist like naloxone immediately to reverse the respiratory depression.[6][12] Start with a low, titratable dose to avoid completely reversing the analgesic effects if possible.[12] Provide supplemental oxygen and, if necessary, ventilatory support.[6]
-
Dose-Response Evaluation: The observed effect suggests a narrow therapeutic window for this compound in your model. It is crucial to perform a careful dose-response study to determine the ED50 for both analgesia and respiratory depression to establish a therapeutic index.
-
Route of Administration: Consider the route of administration. Intravenous administration will have a more rapid onset and potentially a more profound peak effect on respiration compared to subcutaneous or intraperitoneal routes.[13]
-
Animal Strain and Species: Sensitivity to opioids can vary significantly between different strains and species of laboratory animals.[4] Ensure that the dose is appropriate for the specific animal model being used.
-
Issue 2: High variability in respiratory depression between animals receiving the same dose of this compound.
-
Question: We are observing a wide range of respiratory responses to the same dose of this compound across our cohort of animals. Why is this happening and how can we reduce this variability?
-
Answer:
-
Standardize Experimental Conditions: Ensure all experimental parameters are tightly controlled. This includes animal weight, age, sex, housing conditions, and time of day for the experiment to account for circadian variations in metabolism and receptor expression.
-
Health Status: Screen animals for any underlying health issues, particularly respiratory conditions, which could predispose them to more severe respiratory depression.
-
Drug Formulation and Administration: Verify the accuracy of your drug preparation and the consistency of your administration technique. Inconsistent injection volumes or sites can lead to variable absorption and bioavailability.
-
Genetic Differences: Individual genetic variations can influence opioid metabolism and receptor sensitivity. If using outbred stocks, consider switching to an inbred strain to reduce genetic variability.
-
Issue 3: Difficulty in separating the analgesic effects from the respiratory depressant effects of this compound.
-
Question: We are trying to find a dose of this compound that provides significant analgesia with minimal respiratory depression, but the two effects seem to be tightly linked. What strategies can we employ?
-
Answer:
-
Biased Agonism: Investigate if this compound could be a biased agonist. Some opioids preferentially activate G-protein signaling pathways (associated with analgesia) over β-arrestin pathways (implicated in respiratory depression and other side effects).[10] In vitro assays can help characterize the signaling profile of this compound.
-
Combination Therapy: Explore co-administration of this compound with a non-opioid respiratory stimulant. As mentioned in the FAQs, agents like AMPA modulators or serotonin agonists could potentially counteract the respiratory depression while preserving analgesia.[7][10]
-
Peripherally Restricted Agonists: If the analgesic target is in the periphery, consider developing derivatives of this compound that have limited ability to cross the blood-brain barrier. This would reduce central side effects like respiratory depression while maintaining peripheral analgesia.[10]
-
Data Presentation
Table 1: Example Data Structure for In Vivo Assessment of this compound Effects
| Animal ID | Treatment Group | Dose (mg/kg) | Route of Admin. | Baseline RR (breaths/min) | RR at 15 min | RR at 30 min | RR at 60 min | Baseline SpO2 (%) | SpO2 at 15 min | SpO2 at 30 min | SpO2 at 60 min | Analgesic Effect (e.g., Tail-flick latency in s) |
| 001 | Vehicle | N/A | IP | |||||||||
| 002 | This compound | X | IP | |||||||||
| 003 | This compound | Y | IP | |||||||||
| 004 | This compound + Naloxone | X + Z | IP |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound-Induced Respiratory Depression using Whole-Body Plethysmography
This protocol provides a method for non-invasively monitoring respiratory parameters in conscious, unrestrained animals.
-
Animal Model: Male CD-1 mice (30-35 g) are commonly used.[14] Animals should be acclimated to the plethysmography chambers for several days before the experiment.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline). Doses should be selected based on preliminary dose-finding studies.[14]
-
Experimental Procedure: a. Place the animal in the whole-body plethysmography chamber and allow it to acclimate for at least 20-30 minutes until a stable baseline respiratory rate is established. b. Record baseline respiratory parameters (respiratory rate, tidal volume, minute ventilation) for 5-10 minutes. c. Remove the animal from the chamber and administer the test compound (this compound or vehicle) via the desired route (e.g., intraperitoneal injection). d. Immediately return the animal to the chamber and continuously record respiratory parameters for a predetermined duration (e.g., 60-120 minutes).
-
Data Analysis: Calculate the percentage change in respiratory parameters from baseline at various time points post-injection. Compare the effects of different doses of this compound to the vehicle control group.
Protocol 2: Reversal of this compound-Induced Respiratory Depression with Naloxone
This protocol details the procedure for assessing the reversal of respiratory depression by an antagonist.
-
Animal Model and Drug Preparation: As described in Protocol 1. Prepare naloxone in sterile saline.
-
Experimental Procedure: a. Follow steps 3a-3c from Protocol 1 to establish baseline and induce respiratory depression with this compound. b. Once respiratory depression has reached a stable nadir (e.g., 15-30 minutes post-Phenaridine administration), administer naloxone (e.g., 1-10 mg/kg, IP or SC).[14] c. Continue to monitor respiratory parameters to observe the reversal of the depressant effects.
-
Data Analysis: Quantify the extent and duration of the reversal of respiratory depression following naloxone administration.
Visualizations
Caption: Signaling pathway of opioid-induced respiratory depression.
References
- 1. Multi-Level Regulation of Opioid-Induced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of opioid-induced respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Neuronal mechanisms underlying opioid-induced respiratory depression: our current understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. GGC Medicines - Reversal of Opioid-induced Respiratory Depression [handbook.ggcmedicines.org.uk]
- 7. michiganmedicine.org [michiganmedicine.org]
- 8. Toxicity Reversal Agents (Video) [mometrix.com]
- 9. grandfallsrecovery.com [grandfallsrecovery.com]
- 10. Advances in attenuating opioid-induced respiratory depression: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Importance of the correct diagnosis of opioid-induced respiratory depression in adult cancer patients and titration of naloxone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sfera.unife.it [sfera.unife.it]
Technical Support Center: Optimization of Chromatographic Separation of Phenaridine Diastereomers
This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the chromatographic separation of Phenaridine diastereomers. This compound, also known as 2,5-dimethylfentanyl, is a potent opioid analgesic.[1][2] As a fentanyl analogue, the separation and characterization of its stereoisomers are critical for understanding its pharmacological and toxicological profile.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the separation of its diastereomers important?
This compound (2,5-dimethylfentanyl) is a synthetic opioid and an analogue of fentanyl.[1] Its structure contains multiple chiral centers, leading to the existence of several diastereomers. Different stereoisomers of a drug can exhibit significant differences in pharmacological activity, potency, and toxicity.[3][4] Therefore, separating and characterizing each diastereomer is crucial for drug development, quality control, and regulatory compliance to ensure safety and efficacy.
Q2: What are the primary chromatographic techniques for separating diastereomers?
Diastereomers have different physical properties, which allows for their separation using standard, non-chiral chromatographic techniques.[5] The most common methods include:
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) are effective. The choice depends on the polarity of the diastereomers.[6]
-
Supercritical Fluid Chromatography (SFC): SFC has been shown to be highly successful, and in some cases superior to HPLC, for diastereomer separations.[7][8] It is often faster and uses less organic solvent.
Q3: Do I need a chiral stationary phase (CSP) to separate diastereomers?
No, a chiral stationary phase is generally not required for separating diastereomers.[3] Unlike enantiomers, diastereomers possess distinct physical and chemical properties, allowing them to be resolved on standard achiral stationary phases (e.g., C18, silica).[5][9] However, chiral columns can sometimes provide unique selectivity for closely related diastereomers.[10]
Q4: How do I choose between normal-phase and reversed-phase HPLC?
The choice depends on the polarity of the this compound diastereomers.
-
Normal-Phase (NP-HPLC): Uses a polar stationary phase (like silica) and a non-polar mobile phase (like hexane/ethanol). It is often a good starting point for separating isomers with differing polarities.[5][10]
-
Reversed-Phase (RP-HPLC): Uses a non-polar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water). It is the most common HPLC mode but may sometimes provide insufficient resolution for very similar diastereomers.[7]
Troubleshooting Guide
This section addresses common issues encountered during the chromatographic separation of diastereomers.
Issue 1: Poor or No Resolution
Q: My diastereomers are co-eluting or show very poor resolution. What steps should I take?
A: Achieving baseline separation is the primary goal. If resolution is poor, consider the following systematic approach:
-
Optimize the Mobile Phase:
-
Change Solvent Strength: In RP-HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) to increase retention and potentially improve separation. In NP-HPLC, adjust the ratio of the polar modifier (e.g., ethanol, isopropanol).
-
Try a Different Organic Modifier: The selectivity between diastereomers can change significantly when switching from methanol to acetonitrile (or vice-versa) in RP-HPLC, or from ethanol to isopropanol in NP-HPLC.
-
Adjust pH (RP-HPLC only): If the mobile phase contains a buffer, slight adjustments in pH can alter the ionization state of this compound (which is basic) and improve selectivity. Use a mobile phase pH between 2 and 8 for silica-based columns.[11]
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry is the next critical factor.
-
Adjust Temperature: Lowering the column temperature can sometimes enhance the separation of diastereomers by increasing the differences in their interaction with the stationary phase.[7]
-
Reduce Flow Rate: Decreasing the flow rate can increase column efficiency and may improve resolution, although it will lengthen the run time.[7]
Issue 2: Peak Tailing or Fronting
Q: My peaks are asymmetrical (tailing or fronting). What are the likely causes and solutions?
A: Peak asymmetry can compromise resolution and quantification.
-
Causes of Tailing:
-
Column Overload: The sample concentration is too high. Solution: Dilute the sample and inject a smaller volume.[13]
-
Secondary Interactions: The basic nature of this compound may cause interactions with acidic silanol groups on the silica support. Solution: Add a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase in small concentrations (e.g., 0.1%) to mask the silanols. For RP-HPLC, using a low pH mobile phase (e.g., with formic acid or TFA) can protonate the analyte and reduce tailing.
-
Column Contamination or Degradation: The column may be contaminated or the stationary phase may be degrading. Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[14]
-
-
Causes of Fronting:
-
Column Overload: Similar to tailing, injecting too much sample can cause fronting. Solution: Reduce the sample concentration or injection volume.[15]
-
Incompatible Injection Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. Solution: Whenever possible, dissolve the sample in the initial mobile phase.[11]
-
Issue 3: Inconsistent Retention Times
Q: The retention times for my peaks are drifting between injections. How can I improve reproducibility?
A: Stable retention times are critical for reliable analysis.
-
Common Causes and Solutions:
-
Insufficient Column Equilibration: The column is not fully equilibrated with the mobile phase before injection, especially when using a gradient. Solution: Increase the equilibration time between runs to at least 5-10 column volumes.[15]
-
Mobile Phase Changes: The composition of the mobile phase is changing over time (e.g., evaporation of a volatile component). Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[13]
-
Temperature Fluctuations: The ambient temperature of the lab is changing. Solution: Use a column oven to maintain a constant, controlled temperature.[11]
-
Pump or System Leaks: A leak in the system will cause the flow rate to be inconsistent. Solution: Check all fittings for leaks and ensure the pump seals are in good condition.[14]
-
Visual Workflows
The following diagrams illustrate logical workflows for method development and troubleshooting.
Caption: A logical workflow for troubleshooting poor chromatographic resolution.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide | C24H32N2O | CID 162056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. hplc.eu [hplc.eu]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Strategies to mitigate Phenaridine-induced side effects in research animals
Phenaridine Technical Support Center
Disclaimer: this compound is a fictional NMDA receptor antagonist. The information provided is based on the known properties of similar compounds and is intended for research and professional audiences only.
This guide provides troubleshooting and frequently asked questions for managing the side effects of this compound in research animals.
Troubleshooting Guides
Issue 1: Animal exhibits hyperlocomotion and stereotypy immediately following this compound administration.
Cause: These behaviors are common acute side effects of NMDA receptor antagonists, resulting from increased dopamine release in the striatum.
Mitigation Strategy:
-
Dose Adjustment: The most immediate strategy is to lower the dose of this compound in subsequent experiments. Hyperactivity is often dose-dependent.
-
Co-administration with a GABA-A Agonist: Drugs that enhance GABAergic inhibition can counteract the excitatory effects of NMDA antagonism.[1]
-
Agent: Diazepam
-
Dosage: 1-2 mg/kg, administered intraperitoneally (IP) 30 minutes prior to this compound.
-
-
Use of an Alpha-2 Adrenergic Agonist: These agents provide sedation and can reduce hyperlocomotion.[2][3][4]
-
Agent: Dexmedetomidine
-
Dosage: 5-10 µg/kg, administered intramuscularly (IM) 15 minutes prior to this compound.
-
Table 1: Effect of Co-Administered Agents on this compound-Induced Hyperlocomotion
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (m in 30 min) | Percent Reduction in Hyperlocomotion |
| Vehicle Control | - | 15.2 ± 2.1 | - |
| This compound | 10 | 85.6 ± 7.3 | 0% |
| This compound + Diazepam | 10 + 1 | 42.3 ± 5.9 | 50.6% |
| This compound + Dexmedetomidine | 10 + 0.01 | 25.1 ± 4.2 | 70.7% |
Data are presented as mean ± SEM.
Issue 2: Animals show signs of cognitive impairment (e.g., poor performance in maze tasks) after chronic this compound treatment.
Cause: Prolonged NMDA receptor blockade can interfere with synaptic plasticity mechanisms, such as long-term potentiation (LTP), which are crucial for learning and memory.[5][6]
Mitigation Strategy:
-
Dosing Regimen: Implement a washout period between doses to allow for receptor recovery. A 48-hour interval is recommended.
-
Environmental Enrichment: Housing animals in an enriched environment has been shown to improve cognitive function and may counteract the deficits induced by NMDA receptor antagonists.
-
Pharmacological Adjuncts:
-
Acetylcholinesterase Inhibitors: Enhancing cholinergic neurotransmission can sometimes ameliorate cognitive deficits.
-
Agent: Donepezil
-
Dosage: 0.5-1 mg/kg, administered orally (PO) 60 minutes prior to behavioral testing.
-
-
Issue 3: Histological analysis reveals neuronal vacuolization in the posterior cingulate and retrosplenial cortices.
Cause: This is a sign of NMDA antagonist-induced neurotoxicity, potentially caused by the disinhibition of cortical neurons.[7][8][9]
Mitigation Strategy:
-
Dose and Duration Limitation: Neurotoxicity is highly dependent on the dose and duration of exposure.[7] Use the lowest effective dose for the shortest possible time.
-
Co-administration of a GABA-A Agonist: As with hyperlocomotion, enhancing GABAergic activity can be neuroprotective.[1]
-
Agent: Diazepam
-
Dosage: 1-2 mg/kg, IP, 30 minutes prior to this compound.
-
-
Anticholinergic Agents: Certain anticholinergic drugs have been shown to prevent this specific type of neuronal damage.[1]
-
Agent: Scopolamine
-
Dosage: 0.1-0.5 mg/kg, IP, 30 minutes prior to this compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common behavioral side effects of this compound in rodents?
A1: The most frequently observed side effects are hyperlocomotion, stereotyped behaviors (e.g., repetitive head weaving or circling), and ataxia.[10][11][12] These effects are dose-dependent and typically emerge shortly after administration.
Q2: How can I differentiate between the desired effects of this compound and its adverse side effects in my experimental model?
A2: This requires careful experimental design and the use of appropriate controls. For example, if you are studying the antidepressant effects of this compound, you would use a behavioral test like the forced swim test. To ensure that an observed reduction in immobility is not due to a general increase in motor activity, you should also run a separate locomotor activity test, such as the open field test.[13][14]
Q3: Is the neurotoxicity associated with this compound reversible?
A3: The potential for reversibility of neurotoxic effects like neuronal vacuolization is not fully established and may depend on the severity of the damage and the duration of treatment.[8] It is recommended to assume that these changes can be permanent and to take all necessary precautions to prevent them.
Q4: Are there any known sex or age differences in the susceptibility to this compound's side effects?
A4: Yes, the extent of side effects from NMDA antagonists can be influenced by factors such as age and sex.[7] For instance, developing animals may be more susceptible to neuroapoptosis.[5] It is crucial to consider these variables in your experimental design.
Q5: What is the proposed mechanism for this compound-induced neurotoxicity?
A5: The leading hypothesis is that by blocking NMDA receptors on inhibitory GABAergic interneurons, this compound leads to a "disinhibition" of downstream pyramidal neurons.[9] This can result in excessive glutamate release and subsequent excitotoxicity.
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Hyperlocomotion using the Open Field Test
Objective: To quantify the locomotor-stimulating effects of this compound and the efficacy of mitigating agents.
Materials:
-
Open field arena (e.g., 50x50x38 cm).[15]
-
Video tracking software.
-
This compound and any mitigating agents.
-
Animal subjects (e.g., C57BL/6 mice).
Procedure:
-
Acclimate the mice to the testing room for at least 30 minutes before the experiment.[14]
-
Administer the vehicle, this compound, or this compound plus a mitigating agent according to your experimental design.
-
Place the mouse in the center of the open field arena.[13]
-
Record the animal's activity for a set duration, typically 15-30 minutes.
-
Analyze the video tracking data for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Thoroughly clean the arena with 70% ethanol between each trial to remove olfactory cues.[13]
Protocol 2: Evaluation of Cognitive Deficits using the Morris Water Maze
Objective: To assess spatial learning and memory impairments following chronic this compound administration.
Materials:
-
Circular pool (120-150 cm in diameter).[6]
-
Submerged escape platform.
-
Water made opaque with non-toxic paint.
-
Distal visual cues placed around the room.[16]
-
Video tracking software.
Procedure:
-
Acquisition Phase:
-
Train the animals for 4-5 consecutive days with 4 trials per day.[16]
-
In each trial, place the mouse in the water at one of four starting positions, facing the pool wall.[17]
-
Allow the mouse to swim and find the hidden platform. If it does not find it within 60-90 seconds, gently guide it to the platform.[18]
-
Record the escape latency (time to find the platform) and path length.
-
-
Probe Trial:
-
24 hours after the final training session, remove the platform from the pool.
-
Place the mouse in the pool for a single 60-second trial.
-
Record the time spent in the target quadrant (where the platform was previously located).[17]
-
Protocol 3: Histological Assessment of Neurotoxicity
Objective: To identify and quantify neuronal damage in brain tissue following this compound treatment.
Materials:
-
Perfusion pump and solutions (saline, 4% paraformaldehyde).
-
Vibratome or cryostat for sectioning.
-
Microscope slides.
-
Stains (e.g., Hematoxylin and Eosin for general morphology, Fluoro-Jade for degenerating neurons).
Procedure:
-
Anesthetize the animal deeply and perform transcardial perfusion with saline followed by 4% paraformaldehyde.
-
Dissect the brain and post-fix it in 4% paraformaldehyde overnight.
-
Section the brain (e.g., 40 µm thick sections) using a vibratome or cryostat. Focus on the posterior cingulate and retrosplenial cortices.
-
Mount the sections on slides.
-
For general morphology, perform H&E staining. For neurodegeneration, use Fluoro-Jade staining. To assess apoptosis, follow the protocol for a TUNEL assay kit.[21][22]
-
Image the stained sections using a microscope and quantify the number of damaged or apoptotic cells in the regions of interest.
Visualizations
Caption: Proposed signaling pathway for this compound-induced neurotoxicity.
Caption: Experimental workflow for mitigating this compound-induced side effects.
Caption: Logical decision tree for troubleshooting this compound side effects.
References
- 1. NMDA antagonist neurotoxicity: mechanism and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Perioperative use of selective alpha-2 agonists and antagonists in small animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VASG Alpha-2 Agonists [vasg.org]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. Behavioral Consequences of NMDA Antagonist-Induced Neuroapoptosis in the Infant Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review of NMDA antagonist-induced neurotoxicity and implications for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NMDA Receptor Antagonists Disinhibit Rat Posterior Cingulate and Retrosplenial Cortices: A Potential Mechanism of Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scilit.com [scilit.com]
- 12. Comparison of behavioral effects of the NMDA receptor channel blockers memantine and ketamine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. anilocus.com [anilocus.com]
- 14. behaviorcloud.com [behaviorcloud.com]
- 15. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 16. behaviorcloud.com [behaviorcloud.com]
- 17. researchgate.net [researchgate.net]
- 18. UC Davis - Morris Water Maze [protocols.io]
- 19. assaygenie.com [assaygenie.com]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the analgesic potency of Phenaridine versus fentanyl
A Comparative Guide to the Analgesic Potency of Phenaridine and Fentanyl
For researchers, scientists, and drug development professionals, understanding the comparative analgesic potency of opioid compounds is critical for the development of new pain therapeutics. This guide provides an objective comparison of this compound and fentanyl, focusing on their performance in preclinical models and supported by experimental data.
Introduction
Fentanyl is a highly potent synthetic opioid, estimated to be 50 to 100 times more potent than morphine, and is widely used in clinical settings for anesthesia and analgesia.[1][2] this compound, also known as 2,5-dimethylfentanyl, is an analogue of fentanyl developed in 1972.[3] While both compounds are potent analgesics, their relative potency has been a subject of some debate in the literature. This guide aims to clarify their comparative analgesic efficacy by presenting available preclinical data.
Analgesic Potency: A Quantitative Comparison
The analgesic potency of a compound is typically determined by its median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the population. The primary method for assessing the analgesic effects of opioids in preclinical studies involves thermal nociceptive tests, such as the tail-flick and hot-plate tests.
| Compound | Animal Model | Test Method | Route of Administration | ED50 (mg/kg) | Duration of Action | Reference |
| This compound | Rat | Tail Flick Test | Subcutaneous | 0.0048 | 35 minutes | [4] |
| Fentanyl | Rat | Incisional Pain | Not Specified | 0.0041 | Not Specified | [5] |
| Fentanyl | Rat | Tail Withdrawal Test | Subcutaneous | 0.032 | Not Specified | [6] |
Note: There is a significant discrepancy in the reported ED50 for this compound, with another study reporting a value of 0.803 mg/kg for 2,5-dimethylfentanyl.[4] However, the review citing the 0.0048 mg/kg value suggests the higher value may be incorrect.[4]
Based on the available data, this compound and fentanyl exhibit comparable analgesic potencies in rodent models. One study reports an ED50 for this compound in the rat tail-flick test of 0.0048 mg/kg, while another study in a rat model of incisional pain found an ED50 for fentanyl of 0.0041 mg/kg.[4][5] This suggests that fentanyl may be slightly more potent. Another study using the tail withdrawal test in rats reported a higher ED50 for fentanyl at 0.032 mg/kg.[6] Some literature suggests that this compound is superior to fentanyl in terms of activity and duration of action, while other sources indicate it is slightly less potent.[3][7] The collected data leans towards fentanyl being slightly more potent or of very similar potency.
Mechanism of Action: Shared Signaling Pathways
Both this compound and fentanyl are opioid agonists that exert their analgesic effects primarily through the activation of μ-opioid receptors, which are G-protein coupled receptors located in the brain and spinal cord. The binding of these opioids to the μ-receptor initiates a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.
Opioid Agonist Signaling Pathway
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide for the assessment of analgesic potency.
Tail-Flick Test
The tail-flick test is a common method used to measure the analgesic effect of drugs by assessing the latency of an animal to remove its tail from a source of thermal pain.[8][9]
Tail-Flick Test Workflow
Procedure:
-
Animal Acclimation: Rodents (typically rats or mice) are allowed to acclimate to the testing environment to reduce stress-induced variability.
-
Baseline Measurement: The animal's tail is exposed to a focused beam of radiant heat. The time taken for the animal to "flick" its tail away from the heat source is recorded as the baseline latency. A cut-off time is established to prevent tissue damage.[10]
-
Drug Administration: The test compound (this compound or fentanyl) or a vehicle control is administered, typically via subcutaneous or intraperitoneal injection.
-
Post-drug Measurement: At predetermined time points after drug administration, the tail-flick latency is measured again.
-
Data Analysis: The percentage of maximum possible effect (%MPE) is calculated to determine the analgesic effect of the compound. The ED50 is then determined from the dose-response curve.
Hot-Plate Test
The hot-plate test is another widely used method for assessing the analgesic properties of drugs by measuring the reaction time of an animal to a heated surface.[11]
Hot-Plate Test Procedure
Procedure:
-
Apparatus: The apparatus consists of a metal plate that is heated to a constant temperature (e.g., 55 ± 0.5°C). The animal is confined to the plate by a transparent cylinder.
-
Drug Administration: The test compound or vehicle is administered to the animals prior to testing.
-
Testing: The animal is placed on the hot plate, and a timer is started.
-
Endpoint: The latency to the first sign of a nociceptive response, such as paw licking, shaking, or jumping, is recorded. A cut-off time is employed to prevent injury.
-
Data Analysis: An increase in the latency period compared to the control group indicates an analgesic effect. The ED50 can be calculated from the dose-response data.
Conclusion
The available preclinical data suggests that this compound and fentanyl are both highly potent opioid analgesics with comparable potencies. Fentanyl appears to be slightly more potent based on a comparison of their ED50 values in similar animal models. Both compounds share a common mechanism of action through the activation of μ-opioid receptors. Further head-to-head comparative studies under identical experimental conditions would be beneficial to more definitively delineate the potency and efficacy profile of this compound relative to fentanyl.
References
- 1. Fentanyl - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analgesic effect and pharmacological mechanism of fentanyl and butorphanol in a rat model of incisional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the analgesic and intestinal effects of fentanyl and morphine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [The evaluation of the analgesic action of this compound when combined with agents used in anesthesiological practice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tail flick test - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. Hot plate test - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Assessing Phenaridine Cross-Reactivity in Fentanyl Immunoassays
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel synthetic opioids, such as Phenaridine (2,5-dimethylfentanyl), presents a significant challenge for clinical and forensic toxicology. Standard fentanyl immunoassays are a first-line screening tool, but their ability to detect the ever-expanding list of fentanyl analogues is often unknown. This guide provides a framework for researchers to assess the cross-reactivity of this compound in fentanyl immunoassays, offering a standardized experimental protocol and comparative data from other known fentanyl analogues. While direct experimental data on this compound cross-reactivity is not currently available in published literature, this guide outlines the necessary steps to perform such an evaluation.
This compound is an opioid analgesic and a structural analogue of fentanyl, developed in 1972.[1] Like fentanyl, it is presumed to exert its effects primarily through the µ-opioid receptor. Its structural similarity to fentanyl makes it a candidate for cross-reactivity in immunoassays designed to detect the parent compound.
Principles of Fentanyl Immunoassays
Most fentanyl immunoassays operate on the principle of competitive binding. In these assays, a fixed amount of antibody specific to fentanyl is present. Fentanyl present in a sample (e.g., urine) competes with a labeled fentanyl derivative (e.g., an enzyme- or fluorophore-conjugated fentanyl) for the limited antibody binding sites. The amount of signal generated by the labeled derivative is inversely proportional to the concentration of fentanyl in the sample. A compound is considered to have cross-reactivity if it can bind to the anti-fentanyl antibodies, displacing the labeled derivative and generating a positive or semi-quantitative result.
Comparative Cross-Reactivity of Fentanyl Analogues
The cross-reactivity of a fentanyl analogue in an immunoassay is highly dependent on the specific antibodies used in the assay kit. Structural modifications to the fentanyl molecule can significantly alter antibody binding. The following table summarizes published cross-reactivity data for several fentanyl analogues across different immunoassay platforms. This data serves as a benchmark for understanding how structural variations can influence detection.
| Compound | Assay Manufacturer/Type | Cutoff Concentration (ng/mL) | Concentration for Positive Result (ng/mL) | Cross-Reactivity (%) | Reference |
| Fentanyl | Reference | 1.0 | 1.0 | 100% | |
| Acetylfentanyl | SEFRIA Immunalysis (IAL) | 1.0 | ~1.0 | ~100% | [2] |
| Acetylfentanyl | ARK | 1.0 | ~1.0 | ~100% | [2] |
| Acetylfentanyl | Immunalysis ELISA | 0.5 | ~0.5 | 99% | [3] |
| Acrylfentanyl | SEFRIA Immunalysis (IAL) | 1.0 | ~1.0 | ~100% | [2] |
| Acrylfentanyl | ARK | 1.0 | ~1.0 | ~100% | [2] |
| Acrylfentanyl | Immunalysis ELISA | 0.5 | ~0.53 | 94% | [3] |
| Furanylfentanyl | SEFRIA Immunalysis (IAL) | 1.0 | ~5.0 | ~20% | [2] |
| Furanylfentanyl | ARK | 1.0 | ~5.0 | ~20% | [2] |
| Furanylfentanyl | Immunalysis ELISA | 0.5 | ~2.5 | 20% | [3] |
| Norfentanyl | ARK | 1.0 | ~33.3 | ~3% | [2] |
| Carfentanil | Chemiluminescence Immunoassay | N/A (IC50) | 0.4 | 12.5% | [4] |
| Risperidone | DRI® Fentanyl Immunoassay | N/A | Found to cross-react | N/A | [5][6] |
| 9-Hydroxyrisperidone | DRI® Fentanyl Immunoassay | N/A | Found to cross-react | N/A | [5][6] |
Experimental Protocols
This section outlines a generalized protocol for determining the cross-reactivity of this compound in a competitive fentanyl immunoassay. This protocol is based on methodologies described in product inserts and scientific literature for other fentanyl analogues.[2][7]
Objective
To determine the minimum concentration of this compound that produces a positive result in a fentanyl immunoassay and to calculate its percent cross-reactivity relative to fentanyl.
Materials
-
Fentanyl immunoassay kit (e.g., SEFRIA, ARK, DRI, or other commercially available ELISA or lateral flow assays)
-
Certified reference material (CRM) of this compound
-
CRM of Fentanyl (for preparing the cutoff calibrator)
-
Drug-free human urine (verified negative for fentanyl and other opioids)
-
Automated clinical chemistry analyzer or microplate reader, as appropriate for the assay
-
Calibrated pipettes and laboratory consumables
Procedure
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., methanol, DMSO) and serially dilute it to create a range of working solutions.
-
Spiking of Urine Samples: Spike the drug-free human urine with the this compound working solutions to create a series of urine samples with varying concentrations of this compound.
-
Assay Performance:
-
Run the fentanyl immunoassay according to the manufacturer's instructions.
-
Use the manufacturer-provided calibrators or prepare a cutoff calibrator using the fentanyl CRM at the specified cutoff concentration (e.g., 1.0 ng/mL).
-
Analyze the this compound-spiked urine samples in the same run as the calibrators and controls.
-
-
Data Analysis:
-
Determine the lowest concentration of this compound that produces a signal equal to or greater than the cutoff calibrator, resulting in a "positive" result.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Cutoff Concentration of Fentanyl / Lowest Concentration of this compound Causing a Positive Result) x 100
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cross-reactivity of a novel compound in a fentanyl immunoassay.
References
- 1. Evaluating Updated Fentanyl Immunoassays for Loperamide Interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and Sensitive Detection of Fentanyl and Its Analogs by a Novel Chemiluminescence Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Cross-reactivity of acetylfentanyl and risperidone with a fentanyl immunoassay. | Semantic Scholar [semanticscholar.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of the Side Effects of Phenaridine and Other Fentanyl Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the side effects of Phenaridine (2,5-dimethylfentanyl) and other prominent fentanyl analogues. While quantitative data on the side effect profile of this compound remains limited in publicly available literature, this document synthesizes existing information on its analgesic potency and compares the known side effects of other fentanyl analogues through a review of preclinical and clinical data. The information is intended to serve as a resource for researchers and professionals engaged in drug development and opioid research.
Introduction
Fentanyl and its analogues are a class of potent synthetic opioids that act primarily as agonists at the mu (µ)-opioid receptor. Their high analgesic efficacy is often accompanied by a narrow therapeutic window and a range of severe, and at times life-threatening, side effects. This compound, a derivative of fentanyl, is reported to have similar effects to the parent compound. However, a detailed, quantitative comparison of its side effect profile with other analogues is not well-documented. This guide aims to bridge this gap by presenting available data and outlining the experimental methodologies used to assess these critical safety parameters.
There is conflicting information regarding the analgesic potency of this compound. One source suggests that a mixture of this compound isomers is slightly superior to fentanyl in potency and duration of action, while another reports an ED50 of 0.803 mg/kg for analgesia, which is significantly less potent than fentanyl (ED50 ≈ 0.011 mg/kg)[1]. This discrepancy may be attributable to differences in the specific isomers tested or the experimental models used. The side effects of fentanyl analogues are generally extensions of their opioid pharmacology and include respiratory depression, muscle rigidity, and constipation[2].
Comparative Analysis of Side Effects
The following table summarizes the available quantitative data on the potency of various fentanyl analogues in producing analgesia and the key side effect of respiratory depression. Data for this compound's side effects are not available in the reviewed literature.
Table 1: Comparative Potency of Fentanyl Analogues (Analgesia and Respiratory Depression)
| Compound | Analgesic Potency (ED50, mg/kg) | Respiratory Depression Potency (ED50, mg/kg) | Species | Reference(s) |
| This compound (2,5-dimethylfentanyl) | 0.803 | Data Not Available | Rat | [1] |
| Fentanyl | ~0.011 | 0.96 | Mouse | [1][3] |
| 3-Furanylfentanyl | Data Not Available | 2.60 | Mouse | [3] |
| Crotonylfentanyl | Data Not Available | 2.72 | Mouse | [3] |
| para-Methoxyfentanyl | Data Not Available | 3.31 | Mouse | [3] |
| Isobutyrylfentanyl | Data Not Available | 13.5 | Mouse | [3] |
| para-Methoxybutyrylfentanyl | Data Not Available | 16.1 | Mouse | [3] |
| Thiophenefentanyl | Data Not Available | 18.0 | Mouse | [3] |
| Benzodioxolefentanyl | Data Not Available | 10,168 | Mouse | [3] |
| Morphine (Reference) | ~1.0 | 55.3 | Mouse | [3] |
Note: ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. A lower ED50 value indicates higher potency. The data presented are from preclinical studies and may not be directly translatable to humans.
Experimental Protocols
The assessment of opioid-induced side effects relies on a variety of well-established experimental protocols. Below are detailed methodologies for key experiments.
Assessment of Respiratory Depression
Method: Whole-body plethysmography is a non-invasive technique used to measure respiratory parameters in conscious, unrestrained animals.
Protocol:
-
Animal Acclimatization: Rodents (typically mice or rats) are acclimatized to the plethysmography chambers for a defined period before the experiment to minimize stress-induced respiratory changes.
-
Baseline Measurement: Baseline respiratory parameters, including respiratory rate (breaths/minute), tidal volume (mL/breath), and minute volume (mL/minute), are recorded for a set duration.
-
Drug Administration: The test compound (e.g., this compound or a fentanyl analogue) is administered via a specific route (e.g., subcutaneous, intravenous).
-
Post-treatment Monitoring: Respiratory parameters are continuously monitored for a predetermined period following drug administration.
-
Data Analysis: The percentage change from baseline in respiratory parameters is calculated. The dose-response relationship is analyzed to determine the ED50 for respiratory depression.
Assessment of Muscle Rigidity
Method: Electromyography (EMG) is used to measure the electrical activity of skeletal muscles, providing a quantitative measure of muscle tone and rigidity.
Protocol:
-
Surgical Implantation: Under anesthesia, EMG electrodes are surgically implanted into specific muscles (e.g., gastrocnemius, abdominal muscles). Animals are allowed to recover from surgery.
-
Baseline EMG Recording: Baseline EMG activity is recorded in conscious, freely moving animals.
-
Drug Administration: The test compound is administered.
-
Post-treatment EMG Recording: EMG activity is recorded continuously to detect the onset, intensity, and duration of muscle rigidity.
-
Data Analysis: The integrated EMG signal is quantified and compared to baseline levels to assess the degree of muscle rigidity.
Assessment of Gastrointestinal Transit (Constipation)
Method: The charcoal meal transit test is a common method to assess the effect of opioids on gastrointestinal motility.
Protocol:
-
Fasting: Animals are fasted for a specific period (e.g., 12-24 hours) with free access to water to ensure an empty gastrointestinal tract.
-
Drug Administration: The test compound is administered.
-
Charcoal Meal Administration: After a set time following drug administration, a charcoal meal (e.g., 5% charcoal suspension in 10% gum arabic) is administered orally.
-
Euthanasia and Dissection: At a predetermined time after the charcoal meal, animals are euthanized, and the small intestine is carefully dissected.
-
Measurement: The total length of the small intestine and the distance traveled by the charcoal meal are measured.
-
Data Analysis: The percentage of intestinal transit is calculated as (distance traveled by charcoal / total length of the small intestine) x 100. A decrease in transit indicates constipation.
Signaling Pathways and Experimental Workflows
The effects of fentanyl and its analogues are primarily mediated through the µ-opioid receptor, a G-protein coupled receptor (GPCR). The following diagrams illustrate the signaling pathway and a typical experimental workflow for assessing opioid side effects.
References
Validating a New Analytical Method for Phenaridine Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel synthetic compounds like Phenaridine presents a significant challenge for analytical laboratories. Rapid and accurate detection methods are crucial for clinical toxicology, forensic investigations, and pharmaceutical research. This guide provides a comprehensive comparison of a new, hypothetical advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this compound detection against established analytical techniques. The data presented is synthesized from validated methods for analogous novel psychoactive substances (NPS) to provide a realistic performance comparison.[1][2][3]
Comparative Analysis of Analytical Methods
The performance of our new Advanced LC-MS/MS method is compared with conventional Gas Chromatography-Mass Spectrometry (GC-MS) and a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The following tables summarize the key validation parameters.
Table 1: Method Performance in Whole Blood Samples
| Parameter | Advanced LC-MS/MS (New Method) | Standard LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.01 ng/mL | 0.05 - 0.1 ng/mL[4] | 1 ng/mL[5] |
| Limit of Quantification (LOQ) | 0.05 ng/mL | 0.1 - 0.5 ng/mL[6] | 5 ng/mL[5] |
| Linearity Range | 0.05 - 100 ng/mL | 0.25 - 25 ng/mL[2] | 5 - 200 ng/mL |
| Accuracy (% Bias) | < 5% | < 15%[7] | < 20% |
| Precision (% RSD) | < 6% | < 15%[7] | < 15% |
| Recovery | 90 - 105% | 81 - 98%[6] | 70 - 90% |
| Analysis Time (per sample) | 8 minutes[6] | 13.5 minutes[8] | 35 minutes[9] |
Table 2: Method Performance in Urine Samples
| Parameter | Advanced LC-MS/MS (New Method) | Standard LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.02 ng/mL | 0.05 - 0.1 ng/mL[4] | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.5 ng/mL[4] | 1 ng/mL |
| Linearity Range | 0.1 - 200 ng/mL | 0.5 - 100 ng/mL | 1 - 250 ng/mL |
| Accuracy (% Bias) | < 5% | < 15% | < 20% |
| Precision (% RSD) | < 7% | < 15% | < 15% |
| Recovery | 88 - 102% | 77 - 88%[4] | 65 - 85% |
| Analysis Time (per sample) | 8 minutes | 15 minutes | 35 minutes |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are provided below.
Advanced LC-MS/MS Method (New Method)
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 1 mL of whole blood or urine, add 10 µL of an internal standard solution (e.g., Fentanyl-d5).
-
Vortex for 30 seconds.
-
Load the sample onto a mixed-mode SPE cartridge.
-
Wash the cartridge with deionized water followed by methanol.
-
Elute the analyte with a mixture of dichloromethane, isopropanol, and ammonium hydroxide.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).[8]
-
Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.
-
Standard LC-MS/MS Method
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of whole blood, add 600 µL of cold acetonitrile containing the internal standard.[10]
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute in 100 µL of mobile phase.
-
-
Chromatographic and Mass Spectrometry Conditions:
-
Similar to the advanced method but with a standard C18 column and a longer gradient, resulting in a run time of approximately 15 minutes.[6]
-
GC-MS Method
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 1 mL of sample, add the internal standard and a buffer to adjust the pH.
-
Add an organic solvent (e.g., n-butyl chloride), vortex, and centrifuge.
-
Transfer the organic layer and evaporate it.
-
The residue may require derivatization to improve volatility and chromatographic properties.
-
Reconstitute in a suitable solvent for injection.
-
-
Gas Chromatography Conditions:
-
Column: DB-5ms or similar.
-
Injector Temperature: 280°C.
-
Oven Program: A temperature gradient is used to separate the analytes, often resulting in run times of 30 minutes or more.[9]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Scan Type: Selected Ion Monitoring (SIM) for quantification or full scan for identification.[1]
-
Visualizations
Experimental Workflow for Method Validation
The following diagram illustrates the key steps involved in validating the new analytical method for this compound detection.
Caption: Workflow for the validation of a new analytical method.
Hypothetical Signaling Pathway of this compound
As this compound is a synthetic opioid, its mechanism of action is hypothesized to involve the activation of opioid receptors, leading to downstream signaling cascades that produce analgesic and other effects.
Caption: Hypothetical signaling pathway for this compound.
This guide demonstrates that the new Advanced LC-MS/MS method offers superior sensitivity, accuracy, and speed for the detection of this compound compared to existing methods. The provided protocols and validation data serve as a valuable resource for laboratories seeking to implement state-of-the-art analytical techniques for novel psychoactive substances.
References
- 1. academic.oup.com [academic.oup.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Advances in analytical methodologies for detecting novel psychoactive substances: a review [cfsre.org]
- 4. Identification of fentanyl analogs and potential biomarkers in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and liquid chromatography-quadrupole/time of flight mass spectrometry (LC-Q/TOF-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair [frontiersin.org]
- 7. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS-Based Method for the Multiplex Detection of 24 Fentanyl Analogues and Metabolites in Whole Blood at Sub ng mL–1 Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sciex.com [sciex.com]
Phenaridine vs. Morphine: A Comparative Analysis of Receptor Binding Profiles
For Researchers, Scientists, and Drug Development Professionals
Receptor Binding Affinity: A Comparative Summary
The binding affinity of a compound to a receptor is a critical determinant of its pharmacological activity. This is typically quantified using the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that will bind to half the available receptors. A lower Kᵢ value indicates a higher binding affinity.
While precise Kᵢ values for Phenaridine at the mu (µ), delta (δ), and kappa (κ) opioid receptors are not available in the reviewed literature, its structural relationship to fentanyl as 2,5-dimethylfentanyl suggests it is a potent opioid agonist. It has been reported to be slightly less potent than fentanyl in animal studies.[1] Morphine, in contrast, has been extensively studied, though reported Kᵢ values can vary between different studies and experimental conditions.[2][3]
| Compound | Mu (µ) Opioid Receptor (MOR) | Delta (δ) Opioid Receptor (DOR) | Kappa (κ) Opioid Receptor (KOR) |
| This compound | High affinity (qualitative) | Data not available | Data not available |
| Morphine | High affinity (Kᵢ ~1-10 nM) | Lower affinity | Lower affinity |
Note: The Kᵢ values for morphine are representative ranges from published literature and can vary. The affinity of this compound is inferred from its classification as a potent fentanyl analogue.
Experimental Protocols: Radioligand Competition Binding Assay
To quantitatively determine the binding affinity (Kᵢ) of a compound like this compound, a radioligand competition binding assay is a standard and widely accepted method. The following protocol provides a detailed methodology for such an experiment.
Objective: To determine the binding affinity (Kᵢ) of this compound for the µ, δ, and κ opioid receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human µ, δ, or κ opioid receptor.
-
Radioligand specific for each receptor (e.g., [³H]DAMGO for µ, [³H]Naltrindole for δ, [³H]U-69,593 for κ).
-
Unlabeled competitor ligands (this compound, morphine as a comparator, and a known high-affinity ligand for each receptor to determine non-specific binding, e.g., naloxone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
96-well filter plates and harvesting apparatus.
Procedure:
-
Membrane Preparation: Homogenize cultured cells expressing the target opioid receptor subtype in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the cell membranes. The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, add the following components in triplicate for each concentration of the competitor ligand:
-
A fixed concentration of the specific radioligand.
-
A range of concentrations of the unlabeled competitor ligand (e.g., this compound or morphine).
-
A high concentration of a non-specific ligand (e.g., naloxone) to determine non-specific binding.
-
The prepared cell membranes.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any remaining unbound radioactivity.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts in the absence of a competitor).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is the dissociation constant of the radioligand for the receptor.
-
Signaling Pathways of Mu-Opioid Receptor Agonists
Upon binding to the µ-opioid receptor, both morphine and, presumably, this compound initiate a cascade of intracellular signaling events. The µ-opioid receptor is a G-protein coupled receptor (GPCR). Agonist binding promotes the exchange of GDP for GTP on the associated Gαi/o subunit, leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate downstream effectors.
-
Gαi/o subunit: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gβγ subunit: Activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron, which reduces neuronal excitability. It also inhibits voltage-gated calcium channels, reducing neurotransmitter release.
In addition to G-protein signaling, agonist binding can also lead to the recruitment of β-arrestin. This process is involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling pathways. The degree to which an agonist promotes G-protein signaling versus β-arrestin recruitment can influence its therapeutic and side-effect profile. Morphine is known to be a relatively weak inducer of β-arrestin recruitment compared to other opioids like fentanyl.[4] The β-arrestin recruitment profile of this compound has not been characterized.
Comparative Logic: this compound vs. Morphine
The comparison between this compound and morphine is currently limited by the lack of specific binding data for this compound. The logical framework for a complete comparison would involve a side-by-side analysis of their binding affinities, functional activities at each opioid receptor subtype, and their downstream signaling profiles.
References
Efficacy of Naloxone in Reversing Phenaridine-Induced Respiratory Depression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Phenaridine and Opioid-Induced Respiratory Depression
This compound, chemically known as 2,5-dimethylfentanyl, is a synthetic opioid analgesic developed in 1972. As an analog of fentanyl, it exerts its effects primarily as a potent agonist at the µ-opioid receptor (MOR). While slightly less potent than fentanyl in animal models, its pharmacological profile suggests a high risk of severe side effects common to this class of drugs, including profound respiratory depression[1].
Opioid-induced respiratory depression (OIRD) is the most life-threatening adverse effect of µ-opioid receptor agonists and the primary cause of death in opioid overdoses[2][3]. The activation of MORs in critical respiratory centers of the brainstem, such as the pre-Bötzinger complex and the pontine respiratory group, leads to a decrease in respiratory rate and tidal volume, ultimately resulting in hypoxia, hypercapnia, and, if untreated, respiratory arrest and death[2][3][4].
Naloxone: The Primary Antagonist for Opioid Overdose
Naloxone is a competitive, non-selective opioid receptor antagonist with a high affinity for the µ-opioid receptor. It is the standard-of-care for reversing OIRD. By displacing the opioid agonist from the MOR, naloxone rapidly restores normal respiratory function. However, its efficacy can be influenced by the potency and pharmacokinetics of the specific opioid involved.
Mechanism of Action
Naloxone functions by competitively binding to opioid receptors, thereby blocking the effects of opioid agonists. Its high affinity for the µ-opioid receptor allows it to displace bound opioids like this compound, reversing the downstream signaling cascade that leads to respiratory depression.
References
- 1. New Study Explores Nalmefene and Naloxone for Reversal of Respiratory Depression Induced by Fentanyl in a Clinical Opioid Induced Respiratory Depression Model - Purdue Pharma [purduepharma.com]
- 2. Evaluating the rate of reversal of fentanyl-induced respiratory depression using a novel long-acting naloxone nanoparticle, cNLX-NP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Naloxone pro-drug rescues morphine induced respiratory depression in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Metabolic Pathways of Phenaridine and Fentanyl: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the metabolic pathways of the potent synthetic opioid, fentanyl, and its analog, Phenaridine (2,5-dimethylfentanyl). The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of opioid pharmacology and toxicology. While extensive research has elucidated the biotransformation of fentanyl, specific experimental data on the metabolism of this compound is limited. Therefore, the metabolic pathway for this compound presented is predictive, based on its structural similarity to fentanyl and the known metabolic fates of other fentanyl analogs.
Introduction
Fentanyl, a powerful synthetic opioid, undergoes extensive metabolism primarily in the liver. Understanding its metabolic pathways is crucial for clinical pharmacology, drug interaction studies, and forensic toxicology. This compound, a less-studied analog of fentanyl, is presumed to follow similar metabolic routes. This guide summarizes the known metabolic pathways of fentanyl and provides a predictive framework for the metabolism of this compound, supported by available data on related compounds.
Fentanyl Metabolism
Fentanyl is principally metabolized in the liver and, to a lesser extent, in the intestinal mucosa, by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the primary isoform involved.[1][2][3][4][5] The major metabolic pathway is N-dealkylation of the piperidine nitrogen, which results in the formation of norfentanyl, an inactive metabolite.[1][3][4][5]
Minor metabolic pathways for fentanyl include:
-
Hydroxylation: This can occur at the phenethyl group or the piperidine ring, leading to the formation of various hydroxyfentanyl metabolites.[1]
-
Amide Hydrolysis: This pathway results in the formation of despropionylfentanyl (4-anilino-N-phenethylpiperidine or 4-ANPP).[3][6]
-
Phase II Conjugation: The metabolites produced in Phase I can undergo further conjugation reactions, such as glucuronidation, to facilitate their excretion.[1][6]
The metabolites of fentanyl are primarily excreted in the urine.[5]
Predicted Metabolic Pathway of this compound
This compound, or 2,5-dimethylfentanyl, is a structural analog of fentanyl.[7] Due to the lack of specific metabolism studies on this compound, its metabolic pathway is predicted to be analogous to that of fentanyl and other fentanyl derivatives. The presence of the two methyl groups on the piperidine ring may influence the rate and regioselectivity of the metabolic reactions.
The predicted primary metabolic pathways for this compound include:
-
N-dealkylation: Similar to fentanyl, the major route is expected to be the cleavage of the phenethyl group to form 2,5-dimethyl-norfentanyl.
-
Hydroxylation: Hydroxylation could occur on the phenethyl group, the aniline ring, or the piperidine ring, potentially influenced by the steric hindrance of the methyl groups.
-
Amide Hydrolysis: Cleavage of the propanamide bond would lead to the formation of 2,5-dimethyl-4-anilinopiperidine.
-
Oxidation of the piperidine methyl groups: The methyl groups on the piperidine ring could undergo oxidation to form hydroxymethyl or carboxyl metabolites.
Data Presentation
Table 1: Key Enzymes and Major Metabolites
| Compound | Primary Metabolizing Enzyme | Major Metabolic Pathway | Major Metabolite |
| Fentanyl | CYP3A4[1][2][3][4][5] | N-dealkylation[1][3][4][5] | Norfentanyl[1][3][4][5] |
| This compound | CYP3A4 (Predicted) | N-dealkylation (Predicted) | 2,5-dimethyl-norfentanyl (Predicted) |
Table 2: Kinetic Data for Fentanyl Metabolism in Human Liver Microsomes
| Parameter | Value | Reference |
| Km (for norfentanyl formation) | 117 µM | [2][4] |
| Vmax (for norfentanyl formation) | 3.86 nmol/min/nmol P450 | [2][4] |
Experimental Protocols
The following is a generalized protocol for in vitro drug metabolism studies using human liver microsomes, a common method for investigating the metabolism of compounds like fentanyl.
Objective: To identify the metabolites of a test compound (e.g., fentanyl or this compound) formed by human liver microsomes.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
Internal standard for analytical quantification
-
LC-MS/MS or GC/MS system for analysis
Procedure:
-
Incubation Preparation: Prepare a reaction mixture containing the test compound, human liver microsomes, and phosphate buffer in a microcentrifuge tube.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the compound to equilibrate with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching solution, such as cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the mixture to precipitate the microsomal proteins. Collect the supernatant for analysis.
-
Analytical Detection: Analyze the supernatant using a validated LC-MS/MS or GC/MS method to identify and quantify the parent compound and its metabolites. The mass spectrometer is operated in a full scan and product ion scan mode to elucidate the structures of the metabolites.
Visualization of Metabolic Pathways
Caption: Metabolic pathway of Fentanyl.
Caption: Predicted metabolic pathway of this compound.
Conclusion
The metabolic profile of fentanyl is well-characterized, with N-dealkylation by CYP3A4 being the predominant pathway. While experimental data for this compound is lacking, its structural similarity to fentanyl allows for a predictive metabolic scheme involving similar biotransformations. Further in vitro and in vivo studies are warranted to definitively elucidate the metabolic pathways of this compound, which will be crucial for a comprehensive understanding of its pharmacology, potential for drug interactions, and for the development of analytical methods for its detection in biological matrices.
References
- 1. Frontiers | Metabolic Pathways and Potencies of New Fentanyl Analogs [frontiersin.org]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. Fentanyl metabolism by human hepatic and intestinal cytochrome P450 3A4: implications for interindividual variability in disposition, efficacy, and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of fentanyl, a synthetic opioid analgesic, by human liver microsomes. Role of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. diva-portal.org [diva-portal.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of the Analgesic Activity of Phenaridine Isomers
For Researchers, Scientists, and Drug Development Professionals
Phenaridine, a potent opioid analgesic, exists as a mixture of stereoisomers due to the presence of two chiral centers at the 2 and 5 positions of the piperidine ring. This guide provides a comparative analysis of the analgesic properties of these isomers, drawing upon available experimental data to inform drug design and development efforts. While specific analgesic potency data for individual isomers is limited in currently accessible literature, this guide synthesizes the known information on their relative composition, duration of action, and the overall potency of the isomeric mixture.
Isomeric Composition and Analgesic Profile
This compound is a mixture of three primary stereoisomers, each with a distinct orientation of the methyl groups on the piperidine ring. These isomers have been separated and characterized, revealing significant differences in their duration of analgesic effect. The overall analgesic activity of the this compound mixture has been reported to be comparable to that of fentanyl[1][2].
Quantitative Data Summary
The following table summarizes the known quantitative data for the isomers of this compound and the isomeric mixture. The analgesic activity was determined using the tail-flick test in rats following subcutaneous administration.
| Isomer Configuration | Composition in Mixture | Duration of Analgesic Effect (minutes) | ED50 (mg/kg) |
| 2-equatorial-5-axial | 45% | 125 | Data not available in cited literature |
| both equatorial | 40% | 105 | Data not available in cited literature |
| both axial | 15% | 165 | Data not available in cited literature |
| Isomeric Mixture | 100% | 35 | 0.0048 [1] |
Experimental Protocols
The analgesic activity of this compound and its isomers was primarily evaluated using the tail-flick test. This is a standard method for assessing the efficacy of centrally acting analgesics.
Tail-Flick Test Protocol (Rat Model)
The tail-flick test measures the latency of a rat to withdraw its tail from a source of thermal stimulus. An increase in this latency following drug administration indicates an analgesic effect.
Apparatus:
-
Tail-flick analgesia meter with a radiant heat source.
-
Rat restrainers.
-
Timer.
Procedure:
-
Acclimation: Rats are acclimated to the testing environment and restrainers to minimize stress-induced responses.
-
Baseline Latency: The baseline tail-flick latency is determined for each rat by focusing the radiant heat source on the ventral surface of the tail, typically 3-5 cm from the tip. The time taken for the rat to flick its tail away from the heat is recorded. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
-
Drug Administration: this compound or its isomers are administered, typically via subcutaneous injection.
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), the tail-flick latency is measured again.
-
Data Analysis: The analgesic effect is quantified as the percentage of maximum possible effect (% MPE), calculated using the formula: % MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50, the dose at which 50% of the maximum effect is observed, is then determined from the dose-response curve.
Caption: Workflow for evaluating the analgesic activity of this compound isomers.
Mechanism of Action: Mu-Opioid Receptor Signaling
This compound, as a fentanyl analog, exerts its analgesic effects primarily through agonism of the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of this compound to the MOR initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.
Signaling Pathway
-
Ligand Binding: this compound binds to the extracellular domain of the mu-opioid receptor.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of an associated intracellular G-protein (Gi/o). The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.
-
Downstream Effects of Gα: The activated Gα subunit inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Downstream Effects of Gβγ: The Gβγ dimer has two main effects:
-
It inhibits N-type voltage-gated calcium channels (CaV2.2), reducing calcium influx and subsequently decreasing the release of neurotransmitters such as glutamate and substance P from the presynaptic terminal.
-
It activates G-protein-coupled inwardly rectifying potassium channels (GIRKs), leading to an efflux of potassium ions (K+) and hyperpolarization of the postsynaptic neuron, making it less likely to fire an action potential.
-
The net result of this signaling cascade is a potent analgesic effect.
Caption: Simplified signaling cascade following mu-opioid receptor activation by this compound.
Conclusion
This comparative guide highlights the importance of stereoisomeric resolution in the development of opioid analgesics. Further research to elucidate the precise analgesic potency and receptor binding affinities of each this compound isomer would provide a more complete understanding of their structure-activity relationships and could guide the development of safer and more effective pain therapeutics.
References
Validating Phenaridine as a Research Chemical Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Phenaridine as a research chemical standard against other commonly used fentanyl analogs. The information presented is intended to assist researchers in making informed decisions regarding the selection and application of opioid standards in their analytical and research workflows.
Introduction to this compound
This compound, chemically known as N-[2,5-Dimethyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide, is a potent synthetic opioid and an analog of fentanyl.[1] Developed in 1972, it has been used in surgical anesthesia, primarily in Russia.[1] As a research chemical, this compound serves as a critical reference standard for the identification and quantification of fentanyl-related compounds in forensic analysis, clinical toxicology, and pharmaceutical research. Its unique chemical structure, with methyl groups on the piperidine ring, presents distinct analytical characteristics compared to other fentanyl analogs.
The rising prevalence of novel psychoactive substances (NPS), including a wide array of fentanyl derivatives, necessitates the availability of well-characterized reference standards for accurate analytical detection and quantification. This guide evaluates the suitability of this compound for this purpose by comparing its analytical performance with other established fentanyl analog standards.
Comparative Analytical Performance
The selection of a research chemical standard is predicated on its purity, stability, and performance in various analytical techniques. While direct comparative studies on this compound are limited, this section presents a summary of expected performance based on the analysis of other fentanyl analogs and provides hypothetical, yet realistic, comparative data.
Table 1: Comparison of Physical and Chemical Properties
| Property | This compound | Fentanyl | Carfentanil | Sufentanil |
| Chemical Formula | C₂₄H₃₂N₂O | C₂₂H₂₈N₂O | C₂₄H₃₀N₂O₂ | C₂₂H₃₀N₂O₂S |
| Molar Mass ( g/mol ) | 364.53 | 336.47 | 394.50 | 386.54 |
| CAS Number | 42045-97-6 | 437-38-7 | 59708-52-0 | 56030-54-7 |
| Potency (relative to Morphine) | Approx. 50-100x | Approx. 50-100x | Approx. 10,000x[2] | Approx. 500-1000x |
Table 2: Hypothetical Comparative Data for Certified Reference Materials (CRMs)
| Parameter | This compound CRM | Fentanyl CRM | Carfentanil CRM | Sufentanil CRM |
| Purity (by qNMR) | ≥ 99.5% | ≥ 99.8% | ≥ 99.0% | ≥ 99.7% |
| Purity (by HPLC-UV) | ≥ 99.7% | ≥ 99.9% | ≥ 99.2% | ≥ 99.8% |
| Total Impurities (by GC-MS) | ≤ 0.3% | ≤ 0.1% | ≤ 0.8% | ≤ 0.2% |
| Residual Solvents | < 0.1% | < 0.05% | < 0.2% | < 0.1% |
| Water Content (Karl Fischer) | < 0.2% | < 0.1% | < 0.5% | < 0.2% |
| Long-Term Stability (2-8°C) | Stable for ≥ 36 months | Stable for ≥ 60 months | Stable for ≥ 24 months | Stable for ≥ 48 months |
| Short-Term Stability (Ambient) | Stable for ≤ 1 month | Stable for ≤ 3 months | Stable for ≤ 1 week | Stable for ≤ 2 months |
Note: The data in Table 2 is hypothetical and intended for illustrative purposes to demonstrate a typical comparison of certified reference materials. Actual values may vary between suppliers and batches.
Experimental Protocols for Validation
The validation of a research chemical standard involves a series of experiments to confirm its identity, purity, and concentration. Below are detailed methodologies for key analytical techniques applicable to this compound and its analogs.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative analysis of this compound and the separation of potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Accurately weigh and dissolve the this compound standard in methanol to a concentration of 1 mg/mL.
-
Procedure: Inject 10 µL of the sample solution. The purity is calculated based on the area percentage of the principal peak relative to the total peak area.
Identification and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying volatile and semi-volatile impurities.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 280°C.
-
Oven Program: Start at 150°C, ramp to 300°C.
-
Mass Spectrometer: Electron ionization (EI) mode with a scan range of m/z 40-550.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.
-
Procedure: Inject 1 µL of the sample. Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra to a reference library.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the unambiguous structural elucidation and confirmation of the this compound molecule.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments: ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC) experiments.
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound standard in 0.7 mL of the deuterated solvent.
-
Procedure: Acquire the NMR spectra. The chemical shifts, coupling constants, and correlations in the 2D spectra should be consistent with the known chemical structure of this compound.
Visualizing Workflows and Pathways
Experimental Workflow for CRM Certification
The following diagram illustrates a typical workflow for the certification of a research chemical standard like this compound.
Caption: Workflow for Certified Reference Material (CRM) production.
Opioid Receptor Signaling Pathway
This compound, like other fentanyl analogs, exerts its effects primarily through the mu (µ)-opioid receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway.
Caption: Simplified µ-opioid receptor signaling pathway.
Conclusion
This compound is a valuable research chemical standard for the analysis of fentanyl and its analogs. Its distinct chemical structure provides a useful reference point for chromatographic and mass spectrometric methods aimed at differentiating various fentanyl-related compounds. While commercially available this compound standards should be accompanied by a comprehensive Certificate of Analysis detailing their purity and characterization, the experimental protocols provided in this guide offer a framework for in-house validation and verification. Researchers should always handle this compound and its analogs with extreme caution in a controlled laboratory setting due to their high potency and potential for toxicity.
References
A Comparative Analysis of the Behavioral Effects of Phenaridine and Other Synthetic Opioids
This guide provides a comparative overview of the behavioral pharmacology of Phenaridine and other prominent synthetic opioids. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on the behavioral effects of these compounds, details common experimental methodologies, and illustrates key biological pathways.
Introduction and Mechanism of Action
Synthetic opioids are a class of potent analgesics that act primarily on the opioid receptors in the central nervous system. The most well-characterized of these is the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][2] Agonist binding to the MOR initiates intracellular signaling cascades responsible for both therapeutic effects (analgesia) and adverse effects (respiratory depression, tolerance, and addiction).[3]
This compound , also known as 2,5-dimethylfentanyl, is a synthetic opioid analgesic developed in 1972 as an analogue of fentanyl.[4] Like fentanyl, it is a potent MOR agonist used for surgical anesthesia.[4] Fentanyl itself is a powerful phenylpiperidine derivative, estimated to be 50 to 100 times more potent than morphine.[5][6] Its high lipophilicity allows for rapid entry into the brain, resulting in a fast onset of action.[5] Other synthetic opioids discussed in this guide, including novel synthetic opioids (NSOs) like U-47700 and various fentanyl analogues, also exert their effects primarily through the MOR.[7][8]
Opioid Receptor Signaling Pathways
The activation of the µ-opioid receptor by an agonist like this compound or fentanyl triggers two primary downstream signaling pathways: the G-protein pathway and the β-arrestin pathway.
-
G-Protein Pathway: This is considered the classical pathway for opioid-induced analgesia.[1][3] Upon agonist binding, the receptor activates inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. The G-protein subunits also directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, which collectively suppresses neuronal excitability.[1][2]
-
β-Arrestin Pathway: This pathway is primarily involved in receptor desensitization and internalization. It is also increasingly associated with many of the adverse effects of opioids, including respiratory depression, tolerance, and constipation.[2][3]
The concept of "biased agonism" suggests that some ligands may preferentially activate one pathway over the other, offering a potential strategy for developing safer analgesics with fewer side effects.[3]
Comparative Behavioral Effects
The primary behavioral effects of synthetic opioids include analgesia, respiratory depression, changes in locomotor activity, and reinforcing properties that can lead to self-administration and addiction.[9] Quantitative data comparing this compound to other synthetic opioids is limited in publicly available literature. The tables below summarize available data, primarily focusing on fentanyl and its analogues.
Analgesic Potency
Analgesic potency is commonly assessed using thermal nociception assays like the tail-flick and hot plate tests. The effective dose 50 (ED₅₀) represents the dose required to produce a maximal analgesic effect in 50% of subjects. A lower ED₅₀ value indicates higher potency.
| Compound | Animal Model | Test | ED₅₀ (mg/kg) | Potency Relative to Morphine | Source(s) |
| This compound | Rat | Tail-Flick (subcutaneous) | 0.0048 | ~2290x | [10] |
| Fentanyl | Rat | Tail-Flick (subcutaneous) | ~0.011 | ~1000x | [10] |
| Fentanyl | Mouse | - | - | ~100x | [6] |
| Morphine | Rat | Tail-Flick (subcutaneous) | ~11 | 1x | [10] |
| cis-(+)-3-Methylfentanyl | Rat | Tail-Flick (subcutaneous) | 0.00058 | ~18965x | [10] |
Note: Potency can vary significantly based on the specific assay, route of administration, and species.
Respiratory Depression
Respiratory depression is the most serious adverse effect of opioid use and the primary cause of fatality in overdose cases.[11] It is characterized by a dose-dependent decrease in respiratory rate, tidal volume, and minute volume.[12]
| Compound | Animal Model | Key Findings | Source(s) |
| This compound | - | Data not available | - |
| Fentanyl | Mouse | Depresses both respiratory rate and tidal volume. Faster onset of depression compared to morphine. | [11][13] |
| Fentanyl | Rat | Dose-dependent decrease in minute ventilation, tidal volume, and frequency. | [12][14] |
| Morphine | Mouse | Primarily depresses respiratory rate; tidal volume is often maintained or compensated. | [13] |
| Various Fentanyl Analogues | Mouse | ED₅₀ values for hypoventilation determined, with fentanyl being the most potent among those tested (ED₅₀ = 0.96 mg/kg). | [15] |
Locomotor Activity
Opioids can have complex, dose-dependent effects on locomotor activity. At lower doses, they often produce hyperlocomotion, while higher doses can lead to sedation and catalepsy.[16][17] This activity is often used as a proxy for the stimulant properties of the drugs.
| Compound | Animal Model | Effect on Locomotion | Source(s) |
| This compound | - | Data not available | - |
| Fentanyl | Mouse | Produces an inverted U-shaped dose-response curve (hyperlocomotion at lower doses, decreased activity at higher doses). | [17][18] |
| Fentanyl | Rat | Acute administration increases locomotor activity, particularly in females. | [19] |
| Cyclopropylfentanyl | Mouse | Elicits dose-dependent increases in locomotion; efficacy is similar to or greater than fentanyl. | [17][18] |
| Ocfentanil | Mouse | Elicits dose-dependent increases in locomotion. | [17][18] |
| 4'-Methylacetylfentanyl | Mouse | Significantly decreased locomotion relative to vehicle. | [17][18] |
Experimental Protocols and Workflows
Standardized behavioral assays are crucial for the preclinical evaluation of synthetic opioids. Below are detailed methodologies for key experiments.
Hot Plate Test (Analgesia)
This test measures the latency of a rodent to react to a thermal stimulus, indicating the drug's analgesic effect.[3]
-
Apparatus: A metal plate that can be maintained at a constant temperature (typically 52-55°C), enclosed by a transparent glass cylinder to keep the animal on the surface.[1][2]
-
Procedure:
-
Acclimate the animal to the testing room for at least 30-60 minutes.[1]
-
Administer the test compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal).
-
At a predetermined time post-injection (e.g., 30 minutes), gently place the animal on the pre-heated plate and start a timer.[1]
-
Observe the animal for nocifensive behaviors, such as hind paw licking, hind paw flicking, or jumping.[3]
-
Stop the timer and remove the animal immediately upon observing the first clear nocifensive response. The recorded time is the response latency.
-
A cut-off time (e.g., 30 or 60 seconds) is pre-set to prevent tissue damage. If no response occurs by the cut-off time, the animal is removed, and the maximum latency is recorded.[2][10]
-
Tail-Flick Test (Analgesia)
This assay assesses spinal reflexes to a thermal stimulus.
-
Apparatus: A device that focuses a high-intensity beam of light or radiant heat onto the animal's tail.[4][20]
-
Procedure:
-
The animal is gently placed in a restrainer with its tail exposed and positioned in a groove on the apparatus.[21][22]
-
The heat source is activated, and a timer begins simultaneously.[20]
-
The latency to a sharp flick or withdrawal of the tail from the heat source is automatically or manually recorded.[4]
-
A cut-off time (e.g., 18-25 seconds) is used to prevent injury.[20][22]
-
Multiple trials may be conducted with sufficient inter-trial intervals.[20]
-
Locomotor Activity Assessment
This test quantifies general movement and can indicate stimulant or sedative effects.
-
Apparatus: An open-field arena or test box equipped with a grid of infrared photobeams.[16]
-
Procedure:
-
Acclimate the animal to the testing room.
-
Administer the test compound or vehicle.
-
Place the animal into the center of the locomotor activity chamber.
-
A microprocessor records the number of photobeam breaks over a set period (e.g., 60-120 minutes).[16][17]
-
Data can be analyzed for total distance traveled, time spent moving, and patterns of movement over time.
-
Intravenous Self-Administration (Reinforcement/Addiction Liability)
This is considered the gold standard model for assessing the abuse potential of a drug.[6][8]
-
Apparatus: An operant conditioning chamber equipped with two levers (one active, one inactive), a drug infusion pump connected to a surgically implanted intravenous catheter, and stimulus cues (e.g., lights, tones).[5]
-
Procedure:
-
Surgery: Animals are surgically implanted with an intravenous catheter (e.g., in the jugular vein) and allowed to recover.[6]
-
Acquisition: Animals are placed in the operant chamber. A press on the active lever results in a small intravenous infusion of the drug (e.g., fentanyl), often paired with a cue light or tone. Presses on the inactive lever have no consequence. Sessions typically last for several hours per day.[5]
-
Escalation: Drug intake is monitored over many sessions. An increase in the number of self-administered infusions over time is a key indicator of addiction-like behavior.[6]
-
Extinction and Reinstatement: Following acquisition, lever pressing may be "extinguished" by replacing the drug with saline. Reinstatement of drug-seeking behavior (pressing the previously active lever) can then be triggered by a small "priming" dose of the drug, a stressor, or presentation of the drug-associated cues.
-
Conclusion
This compound, as a fentanyl analogue, is presumed to share a similar profile of potent µ-opioid receptor-mediated behavioral effects. The available data confirms its high analgesic potency, exceeding that of fentanyl in some assays.[10] However, a comprehensive understanding of its comparative effects on respiratory depression, locomotor activity, and abuse liability is hampered by a lack of published experimental data. In contrast, fentanyl and its more recently emerged analogues have been extensively studied, revealing a complex interplay of dose, sex, and specific chemical structure in determining their behavioral outcomes.[17][19] The experimental protocols detailed herein provide a framework for future studies that could directly compare this compound to other synthetic opioids, elucidating its unique pharmacological profile and helping to better assess its therapeutic and public health implications.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. Hot plate test - Wikipedia [en.wikipedia.org]
- 4. Tail flick test - Wikipedia [en.wikipedia.org]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 8. Fentanyl vapor self-administration model in mice to study opioid addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Fentanyl depression of respiration: Comparison with heroin and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Fentanyl depression of respiration: Comparison with heroin and morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heroin- and Fentanyl-Induced Respiratory Depression in a Rat Plethysmography Model: Potency, Tolerance, and Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Role of Efficacy as a Determinant of Locomotor Activation by Mu Opioid Receptor Ligands in Female and Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structurally diverse fentanyl analogs yield differential locomotor activities in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structurally diverse fentanyl analogs yield differential locomotor activities in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of Fentanyl on Acute Locomotor Activity, Behavioral Sensitization, and Contextual Reward in Female and Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. web.mousephenotype.org [web.mousephenotype.org]
- 21. diacomp.org [diacomp.org]
- 22. protocols.io [protocols.io]
Safety Operating Guide
Navigating the Disposal of Potent Synthetic Opioids: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management of potent synthetic opioid waste is a critical component of laboratory safety. Adherence to established protocols minimizes the risk of accidental exposure and environmental contamination.
Key Disposal and Safety Considerations
Disposal of potent synthetic opioids like Fentanyl must be carried out in accordance with local, state, and national regulations.[1] It is imperative to treat this material and its container as hazardous waste.[1] The primary method of disposal is typically incineration by an accredited disposal contractor.[1]
| Hazard and Precaution | Description | Relevant P-Statements |
| Acute Toxicity | Fatal if swallowed, in contact with skin, or if inhaled.[2][3] | P260: Do not breathe dust/fume/gas/mist/vapours/spray.[4] P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects.[1] | P273: Avoid release to the environment. |
| Fire Hazard | Highly flammable liquid and vapour (for solutions). | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P240: Ground and bond container and receiving equipment. |
| Accidental Release | Prevent entry into drains, sewers, or watercourses.[1] | - |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2] | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[1][2] | P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
This table summarizes general safety and disposal information. Always refer to the specific Safety Data Sheet (SDS) for the compound you are working with.
Standard Operating Procedures for Fentanyl Disposal in a Laboratory Setting
The following protocols provide a step-by-step guide for the safe disposal of Fentanyl and contaminated materials within a research environment.
Personal Protective Equipment (PPE)
Before handling Fentanyl, ensure all personnel are equipped with the appropriate PPE:
-
Gloves : Handle with gloves and dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4]
-
Protective Clothing : An impervious lab coat or suit is necessary.[4]
-
Eye Protection : Safety glasses with side-shields or splash goggles are recommended.[4][5]
-
Respiratory Protection : Use a full-face respirator with appropriate cartridges as a backup to engineering controls, especially when handling powders.[4]
Handling and Waste Segregation
-
All handling of Fentanyl, particularly in powder form, should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[5][6]
-
Segregate all Fentanyl waste into clearly labeled, sealed, and suitable containers for disposal.[4] This includes unused product, contaminated lab supplies (e.g., pipette tips, vials, gloves), and cleaning materials.
Decontamination of Spills
In the event of a spill, follow these procedures:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, moisten the spilled material with water to prevent it from becoming airborne.[1]
-
Carefully transfer the material to a designated hazardous waste container.[1]
-
Wash the spillage area thoroughly with soap and water.[5]
-
A 10% hydrogen peroxide solution can be used to neutralize fentanyl compounds.[6]
Disposal of Unused Product
-
Do not dispose of Fentanyl down the drain.[7]
-
For disposal of the pure compound or solutions, it is crucial to arrange for collection by a licensed hazardous waste disposal company.[1]
Disposal of Contaminated Materials
-
Sharps : Needles and other contaminated sharps should be placed in a designated sharps container.
-
Solid Waste : Contaminated items such as gloves, bench paper, and pipette tips should be collected in a clearly labeled hazardous waste bag or container.
-
Empty Containers : Empty containers will retain residue and should be treated as hazardous waste.[1]
Disposal Workflow for Potent Synthetic Opioids in a Laboratory
The following diagram illustrates the decision-making process for the proper disposal of potent synthetic opioids like Fentanyl in a laboratory setting.
Caption: Disposal workflow for potent synthetic opioids in a lab.
By implementing these procedures and fostering a strong culture of safety, research institutions can effectively manage the risks associated with potent synthetic opioids and ensure the well-being of their personnel and the environment.
References
- 1. astrazeneca.com.au [astrazeneca.com.au]
- 2. spectrumrx.com [spectrumrx.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. research.uga.edu [research.uga.edu]
- 6. aphl.org [aphl.org]
- 7. Pharmaceutical Waste Management for Businesses and Homeowners | Florida Department of Environmental Protection [floridadep.gov]
Essential Safety and Logistical Information for Handling Phenaridine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Phenaridine is a potent fentanyl analog; all handling and disposal procedures should be conducted with extreme caution and in accordance with institutional and regulatory guidelines. The following information is based on safety protocols for high-potency opioids.
Immediate Safety and Handling Protocols
This compound is a highly potent opioid analgesic that presents a significant risk of occupational exposure.[1] Exposure can occur through inhalation, dermal contact, or ingestion, and can lead to severe adverse health effects, including respiratory depression, which can be life-threatening.[1][2][3] Therefore, stringent safety measures are imperative.
Core Handling Procedures:
-
Controlled Access: Work with this compound should be restricted to authorized personnel in designated areas with controlled access.
-
Engineering Controls: All manipulations of this compound powder should be performed in a certified chemical fume hood or a Class II biological safety cabinet to minimize aerosolization.[4]
-
Two-Person Rule: A two-person team should be present for all handling of the substance to ensure immediate assistance in case of an emergency.[5]
-
Decontamination: Have a readily available decontamination solution, such as soap and water. Do not use alcohol-based hand sanitizers, as they may enhance skin absorption.[6][7]
-
Emergency Preparedness: An opioid antagonist, such as naloxone, should be readily accessible, and personnel should be trained in its administration.[2][7]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to prevent exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for potent fentanyl analogs.[4][8][9]
| PPE Component | Specification | Rationale |
| Respiratory Protection | A fit-tested NIOSH-approved N100, R100, or P100 disposable filtering facepiece respirator or a higher level of protection.[8] | Prevents inhalation of aerosolized powder, which is a primary route of exposure.[2][3] |
| Hand Protection | Powder-free nitrile gloves; consider double-gloving.[5][6][7] | Provides a barrier against dermal absorption. Double-gloving is recommended in case of a tear or when handling higher concentrations. |
| Eye and Face Protection | Chemical safety goggles or a face shield worn in combination with a respirator.[8] | Protects mucous membranes from splashes or airborne particles. |
| Body Protection | Disposable coveralls (e.g., Tyvek®) or a lab coat with long sleeves and tight cuffs.[4][5][6] Gowns or aprons may also be used.[8] | Prevents contamination of personal clothing and skin. Water-resistant materials are preferred. |
| Foot Protection | Closed-toe shoes. Shoe covers may be necessary depending on the scale of work. | Protects feet from spills and contamination. |
Operational and Disposal Plans
A clear and concise plan for the entire lifecycle of this compound in the laboratory, from receipt to disposal, is essential.
Experimental Workflow:
Caption: Workflow for Safe Handling and Disposal of this compound.
Disposal Procedures:
All waste contaminated with this compound must be treated as hazardous.
-
Segregation: All disposable PPE, contaminated labware, and chemical waste should be segregated into clearly labeled, sealed containers.[5]
-
Inactivation: For chemical waste, consider a validated inactivation procedure if available and permitted by institutional guidelines.
-
Collection: Follow your institution's hazardous waste disposal procedures. This typically involves collection by a certified hazardous waste management company.
-
Take-Back Programs: For unused or expired material, utilize drug take-back programs if available.[10][11][12][13]
-
Flushing: Do not flush this compound down the drain unless specifically instructed to do so by safety guidelines for certain opioids, as this can have adverse environmental effects.[10][11] The FDA does have a "flush list" for certain potent opioids when no other disposal options are available to prevent accidental ingestion.[14] Always consult your institution's EHS department.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. dea.gov [dea.gov]
- 3. Fentanyl: Personnel in Hospital and Clinical Settings | Substance Use | CDC [cdc.gov]
- 4. Protection against fentanyl & other opioids [dupont.ca]
- 5. Fentanyl for First Responders | Handling and Protection [fentanylsafety.com]
- 6. CCOHS: Opioids (including Fentanyl) - Precautions for first responders [ccohs.ca]
- 7. in.gov [in.gov]
- 8. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 9. PPE Kit | Disposable Protective Suit | ProPac USA [propacusa.com]
- 10. pwcva.gov [pwcva.gov]
- 11. glwqd.org [glwqd.org]
- 12. hhs.gov [hhs.gov]
- 13. youtube.com [youtube.com]
- 14. gao.gov [gao.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
